molecular formula C31H40F3N5O9 B10825221 Leuphasyl TFA

Leuphasyl TFA

Cat. No.: B10825221
M. Wt: 683.7 g/mol
InChI Key: HUSIGOZNABTMKR-KBUZRCILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leuphasyl TFA is a useful research compound. Its molecular formula is C31H40F3N5O9 and its molecular weight is 683.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Leuphasyl TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leuphasyl TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H40F3N5O9

Molecular Weight

683.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24+;/m1./s1

InChI Key

HUSIGOZNABTMKR-KBUZRCILSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Comparative Pharmacodynamics: Leuphasyl TFA vs. Native Enkephalin Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the comparative binding kinetics, molecular stability, and signal transduction mechanisms of Leuphasyl (Pentapeptide-18) Trifluoroacetate (TFA) versus endogenous Native Leu-Enkephalin .[1]

While native enkephalins act as potent endogenous ligands for delta-opioid receptors (


-OR), their utility in therapeutic or cosmetic applications is severely limited by rapid enzymatic degradation.[1] Leuphasyl is an engineered peptidomimetic ([D-Ala2]-Leu-Enkephalin) designed to retain the high-affinity pharmacophore of the native ligand while introducing steric protection against proteolysis.[1] This guide details the structural modifications, specific binding affinities (

), and the critical role of the TFA counter-ion in experimental design and formulation.

Molecular Architecture & Structural Homology[1]

To understand the binding affinity, one must first analyze the structural deviations between the native ligand and the synthetic analog.

Sequence Alignment

The pharmacological efficacy of Leuphasyl relies on its homology to the native enkephalin "message" domain (Tyr-Gly-Gly-Phe) while modifying the "address" or stability domain.[1]

CompoundSequenceMolecular Weight (Free Base)Key Modification
Native Leu-Enkephalin Tyr-Gly-Gly-Phe-Leu555.6 g/mol None (Endogenous)
Leuphasyl (Pentapeptide-18) Tyr-D-Ala -Gly-Phe-Leu569.7 g/mol D-Alanine substitution at position 2
The "D-Ala" Steric Shield

The substitution of the achiral Glycine (Gly2) with the dextrorotatory isomer D-Alanine (D-Ala2) is the defining feature of Leuphasyl.[1]

  • Causality: Endogenous enkephalinases (specifically aminopeptidase N) rapidly cleave the Tyr1-Gly2 bond of native enkephalin, resulting in a half-life (

    
    ) of minutes in plasma/tissue.[1]
    
  • Effect: The D-Ala residue introduces a steric clash within the active site of the aminopeptidase, rendering the peptide resistant to hydrolysis without significantly altering the aromatic side-chain orientation required for receptor binding.

Mechanistic Pharmacodynamics: The Inhibitory Cascade

Leuphasyl functions as an agonist of the


-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1] The binding event triggers a 

signaling cascade that results in neuronal hyperpolarization and the inhibition of exocytosis.
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway where Leuphasyl mimics enkephalin to inhibit Acetylcholine (ACh) release.[2][3][4][5]

G Leuphasyl Leuphasyl (Ligand) DOR Delta-Opioid Receptor (GPCR) Leuphasyl->DOR High Affinity Binding (Ki ~1-3 nM) G_Protein Gi/Go Protein Activation DOR->G_Protein Conformational Change BetaGamma Beta-Gamma Subunit Release G_Protein->BetaGamma Dissociation Ca_Channel Voltage-Gated Ca2+ Channel BetaGamma->Ca_Channel Allosteric Inhibition Ca_Influx Inhibition of Ca2+ Influx Ca_Channel->Ca_Influx Channel Closure Vesicle SNARE Complex Fusion Ca_Influx->Vesicle Prevents Fusion ACh_Release Acetylcholine Release (Inhibited) Vesicle->ACh_Release Blocks Exocytosis

Figure 1: Signal transduction pathway of Leuphasyl at the presynaptic neuron.[1]

Comparative Binding Affinity & Kinetics[8][9][10][11]

This section analyzes the binding constants.[5][6] Note that while native enkephalin has high affinity, its functional potency is compromised by degradation.[1] Leuphasyl maintains high affinity with superior stability.[1][3]

Binding Constants ( )

The affinity is typically measured via radioligand displacement assays (e.g., displacing


-DADLE or 

-Naltrindole).[1]
LigandReceptor TargetBinding Affinity (

)
Relative Stability (

)
Native Leu-Enkephalin

-Opioid (DOR)
1.5 – 3.0 nM< 5 minutes (Rapid Hydrolysis)
Native Leu-Enkephalin

-Opioid (MOR)
10 – 20 nM< 5 minutes
Leuphasyl ([D-Ala2]-LE)

-Opioid (DOR)
1.2 – 2.5 nM > 4 hours (High Stability)
Leuphasyl ([D-Ala2]-LE)

-Opioid (MOR)
5 – 15 nM> 4 hours

Technical Insight: The D-Ala2 modification does not significantly reduce affinity.[1] In many assays, [D-Ala2]-analogs show slightly higher apparent affinity because they are not degraded during the incubation period of the binding assay.[1]

The Impact of TFA (Trifluoroacetic Acid) Salt

Leuphasyl is supplied as a TFA salt (Leuphasyl


 xTFA) due to Solid Phase Peptide Synthesis (SPPS) cleavage.[1]
  • Stoichiometry: A pentapeptide like Leuphasyl (1 Tyr, 1 Arg-like terminus if amidated, though Leuphasyl is usually free acid or amide) typically carries 1-2 TFA molecules per peptide molecule depending on purification.[1]

  • Assay Criticality: When calculating molarity for

    
     determination, you must use the Net Peptide Content (NPC) .
    
    • Incorrect: Weighing 1mg of powder and assuming it is 100% peptide.

    • Correct:

      
      .[1]
      
    • TFA Interference: High concentrations of TFA (>0.1%) can acidify unbuffered assay media or directly interact with membrane proteins.[1] Always buffer to pH 7.4 (TRIS or HEPES) to neutralize the TFA counter-ion before adding to the receptor plate.

Experimental Protocol: Radioligand Competitive Binding

To validate the affinity of Leuphasyl TFA against Native Enkephalin, use the following self-validating protocol.

Objective: Determine


 and 

of Leuphasyl displacing

-DADLE.
Workflow Diagram

Protocol cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Analysis Prep Membrane Prep (CHO-DOR cells) Incubate Incubate 25°C, 60 mins Buffer: 50mM Tris-HCl Prep->Incubate Ligand Radioligand [3H]-DADLE (1 nM) Ligand->Incubate Competitor Leuphasyl TFA (10^-10 to 10^-5 M) Competitor->Incubate Serial Dilution Filter Rapid Filtration (GF/B Filters) Incubate->Filter Terminator: Ice-cold buffer Count Liquid Scintillation Counting (LSC) Filter->Count Calc Data Analysis Non-linear Regression Count->Calc Cheng-Prusoff Equation

Figure 2: Radioligand competitive binding assay workflow.

Step-by-Step Methodology
  • Buffer Preparation (Critical for TFA Neutralization):

    • Prepare 50 mM Tris-HCl, pH 7.4, containing 5 mM

      
       and 0.1% BSA.
      
    • Why: BSA prevents peptide adsorption to plasticware; Tris neutralizes the TFA salt from the Leuphasyl powder.

  • Membrane Preparation:

    • Use CHO cells stably expressing human

      
      -opioid receptor (hDOR).[1] Homogenize and centrifuge to isolate membrane fractions.
      
  • Competition Assay:

    • Total Binding: Membrane +

      
      -DADLE (1 nM).[1]
      
    • Non-Specific Binding (NSB): Membrane +

      
      -DADLE + Excess Naloxone (10 
      
      
      
      M).[1]
    • Experimental: Membrane +

      
      -DADLE + Leuphasyl TFA (Range: 
      
      
      
      M to
      
      
      M).[1]
  • Incubation:

    • Incubate for 60 minutes at 25°C.

    • Note: Do not exceed 25°C to minimize any residual protease activity, although Leuphasyl is stable.[1]

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).[1]

    • Why PEI? It reduces the binding of the positively charged peptide to the glass filter (reduces background noise).

  • Calculation:

    • Convert cpm to DPM. Plot % Specific Binding vs. Log[Leuphasyl].

    • Calculate

      
       using the Cheng-Prusoff equation :
      
      
      
      
      Where
      
      
      is the radioligand concentration and
      
      
      is the dissociation constant of the radioligand.[1]

Implications for Formulation & Drug Development

The TFA Challenge in Topical Formulations

While TFA is acceptable in in vitro screening (when buffered), it is problematic in final topical formulations.

  • Skin Irritation: TFA is a strong acid.[1] Residual TFA in high-concentration peptide serums can cause erythema.[1]

  • Ion Exchange: For commercial cosmetic applications, Leuphasyl is often subjected to counter-ion exchange (e.g., to Acetate or Hydrochloride) or supplied in a buffered solution (e.g., Caprylyl Glycol/Glycerin) where the salt is neutralized.[1]

  • Recommendation: If developing a final product, request Leuphasyl Acetate or ensure the final formulation has a buffering capacity sufficient to handle the TFA content.

Efficacy Conclusion

Leuphasyl TFA exhibits a binding affinity (


 nM) statistically indistinguishable from native enkephalin but possesses a functional half-life orders of magnitude higher.[1] This confirms its validity as a "biomimetic" capable of sustained modulation of synaptic calcium channels.

References

  • PubChem. (2023).[1][7] Pentapeptide-18 (Leuphasyl) Compound Summary. National Library of Medicine. [Link][1][7]

  • Gorouhi, F., & Maibach, H. I. (2009).[1] Role of topical peptides in preventing or treating aged skin. International Journal of Cosmetic Science, 31(5), 327–345.[1] [Link]

  • Cornish, J., et al. (1999).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[1] [Link][1]

  • Lord, J. A., et al. (1977).[1] Endogenous opioid peptides: multiple agonists and receptors.[8] Nature, 267, 495–499. [Link]

Sources

Biomimetic Modulation of Neuromuscular Synapses: A Technical Whitepaper on Pentapeptide-18 (Leuphasyl)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction & Molecular Rationale

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic biomimetic peptide with the sequence Tyr-D-Ala-Gly-Phe-Leu [1]. Designed to mimic the endogenous opioid neuropeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), Leuphasyl serves as a potent neuromodulator in dermatological and anti-aging research[2].

The Causality of Structural Design: Endogenous enkephalins are highly susceptible to rapid proteolytic degradation by dipeptidyl peptidases and aminopeptidases, rendering them ineffective for topical or prolonged therapeutic use. As a Senior Application Scientist, I emphasize that the critical structural modification in Leuphasyl is the substitution of the naturally occurring L-Alanine at position 2 with its stereoisomer, D-Alanine [3]. This D-Ala² substitution introduces severe steric hindrance at the primary enzymatic cleavage site, dramatically increasing the peptide's half-life and stability in physiological environments without compromising its binding affinity to the target receptor[3].

Molecular Pharmacology & Mechanism of Action

Unlike botulinum toxin, which irreversibly cleaves the SNARE complex, Leuphasyl modulates neurotransmission upstream via a non-destructive, receptor-mediated pathway[4].

Leuphasyl acts as an agonist for the


-opioid receptor (enkephalin receptor) , a G

/G

-coupled G-protein coupled receptor (GPCR) located on the extracellular membrane of presynaptic neurons[5].
  • Receptor Binding & G-Protein Dissociation: Upon docking, the GPCR undergoes a conformational shift, triggering the dissociation of the heterotrimeric G-protein into G

    
     and G
    
    
    
    subunits[1].
  • Ion Channel Modulation: The G

    
     subunit directly interacts with voltage-gated calcium channels (VGCCs), forcing them into a closed state, while simultaneously opening inward-rectifying potassium (K
    
    
    
    ) channels[5].
  • Exocytosis Inhibition: The resulting hyperpolarization and lack of Ca

    
     influx prevent the calcium-dependent fusion of acetylcholine (ACh)-containing vesicles with the presynaptic membrane[1]. Consequently, ACh release into the neuromuscular junction is attenuated, leading to localized muscle relaxation and a reduction in dynamic expression wrinkles[6].
    

Pathway N1 Leuphasyl Binding (Tyr-D-Ala-Gly-Phe-Leu) N2 Enkephalin Receptor (Gi-Coupled GPCR) N1->N2 Agonism N3 Gαi / Gβγ Dissociation N2->N3 Activation N4 Voltage-Gated Ca2+ Channels Close N3->N4 Modulation N5 Vesicle Fusion Inhibited N4->N5 Blocks Influx N6 ACh Release Attenuated N5->N6 Reduces

Leuphasyl GPCR-mediated signaling and acetylcholine inhibition pathway.

Solid-Phase Peptide Synthesis (SPPS) Protocol

To ensure high yield and chiral purity of Tyr-D-Ala-Gly-Phe-Leu, an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy is mandated over Boc-SPPS. The milder acidic cleavage conditions of Fmoc-SPPS (using TFA rather than hazardous HF) preserve the integrity of the sensitive N-terminal Tyrosine residue[7].

Self-Validating System: We utilize a Wang resin pre-loaded with Fmoc-Leu-OH. Because Leuphasyl is a C-terminal free acid (H-Tyr-D-Ala-Gly-Phe-Leu-OH), Wang resin naturally yields the required carboxylic acid upon TFA cleavage, eliminating the need for post-synthesis C-terminal modification.

Step-by-Step Methodology
  • Resin Preparation: Swell 1.0 g of Fmoc-Leu-Wang resin in N,N-dimethylformamide (DMF) for 60 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes. Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via a

    
    -elimination mechanism, exposing the primary amine for the next coupling.
    
  • Amino Acid Coupling: Add 3.0 equivalents of the next amino acid (Fmoc-Phe-OH) dissolved in DMF. Use DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure as coupling reagents.

    • Causality for Reagent Choice: Unlike HATU/DIPEA, which creates a highly basic microenvironment prone to epimerizing D-Ala and Phe, DIC/Oxyma maintains near-neutral conditions, strictly preserving the chiral integrity of the sequence.

  • Iterative Elongation: Repeat the deprotection and coupling cycles sequentially for Fmoc-Gly-OH, Fmoc-D-Ala-OH, and finally Boc-Tyr(tBu)-OH[7]. Note: The N-terminal Tyrosine is protected with a Boc group and a tBu ether to prevent side-chain O-acylation during final coupling[7].

  • Global Cleavage: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours. The Triisopropylsilane (TIS) acts as a carbocation scavenger to prevent re-alkylation of the Tyrosine side chain.
    
  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

SPPS_Workflow S1 Wang Resin Preparation S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 AA Coupling (DIC/Oxyma) S2->S3 S4 Iterative Cycle (Phe, Gly, D-Ala, Tyr) S3->S4 S4->S2 Repeat S5 Global Cleavage (TFA/TIS/H2O) S4->S5 Finalize S6 RP-HPLC Purification S5->S6

Iterative Fmoc-SPPS workflow for the synthesis of Tyr-D-Ala-Gly-Phe-Leu.

In Vitro Validation: Neurotransmitter Release Assay

To validate the biological efficacy of synthesized Leuphasyl, we must quantify its ability to inhibit vesicular exocytosis.

The Causality of the Assay Design: Direct measurement of acetylcholine (ACh) in standard neuroblastoma cell lines is analytically noisy due to rapid hydrolysis by endogenous acetylcholinesterase. Therefore, we utilize a Tritiated Glutamate Release Assay . Glutamate is the most common excitatory neurotransmitter, and its release serves as a highly stable, quantifiable proxy for general Ca


-dependent vesicular exocytosis and ACh release[8].
Step-by-Step Assay Protocol
  • Cell Culture & Loading: Cultured neuronal cells (e.g., PC12 or SH-SY5Y) are incubated with tritiated glutamine (

    
    H-Gln) for 3 hours. The cells internalize the glutamine and convert it into radiolabeled 
    
    
    
    H-Glutamate, which is packaged into synaptic vesicles[8].
  • Washing: Wash the cells thoroughly with standard HEPES-buffered saline to remove extracellular, unincorporated

    
    H-Gln.
    
  • Peptide Incubation: Treat the cells with varying concentrations of purified Leuphasyl (e.g., 0.1

    
    M to 10 
    
    
    
    M) for 30 minutes to allow adequate GPCR binding and G-protein dissociation.
  • Depolarization: Stimulate exocytosis by introducing a depolarizing buffer containing high potassium (e.g., 50 mM KCl). This forces VGCCs to open (unless inhibited by the peptide).

  • Quantification: Collect the extracellular media and measure the released

    
    H-Glutamate using a liquid scintillation counter. A reduction in scintillation counts compared to the control validates the peptide's inhibitory efficacy.
    

Quantitative Data & Synergistic Efficacy

Clinical and in vitro evaluations demonstrate that Leuphasyl acts as a highly effective standalone active, but its true potential is unlocked via synergistic formulation. Because Leuphasyl inhibits Ca


 influx (upstream) and peptides like Argireline (Acetyl Hexapeptide-8) directly inhibit the SNARE complex (downstream)[6], combining them yields a multiplicative effect on wrinkle reduction[4].

Table 1: Comparative Efficacy of Neuromodulatory Peptides

FormulationPrimary Target MechanismFrontal Wrinkle Reduction (%)Periorbital Wrinkle Reduction (%)
Leuphasyl (2%) Ca

Channel Inhibition (Upstream)
34.7%28.4%
Argireline (10%) SNARE Complex Cleavage (Downstream)~30.0%N/A
Combination (Leuphasyl + Argireline) Synergistic Dual-Pathway Inhibition>40.0% (Observed Potentiation)>35.0% (Observed Potentiation)

Data aggregated from clinical evaluations over a 28 to 60-day application period[6],[9],[4].

References

  • LEUPHASYL - ALFA Medical & Spa Development.Mechanism of action enkephalin.
  • Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives.MDPI.
  • The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide.ResearchGate.
  • Leuphasyl® | Pentapeptide-18.Cosmetic Ingredients Guide.
  • Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers.PMC - NIH.
  • Pentapeptide-18 (Leuphasyl) 200mg (Topical).Peptide Sciences.
  • Modulation of glutamate release in a neuron cell culture.Dalto Sur.
  • Leuphasyl | CAS#64963-01-5 | amid peptide.MedKoo Biosciences.
  • Application Notes and Protocols: The Role of Boc-Tyr(tBu)-OH in the Synthesis of Bioactive Molecules.Benchchem.
  • Analgesic Peptides: From Natural Diversity to Rational Design.MDPI.

Sources

Modulation of Acetylcholine Release via Enkephalin-Mimetic Pentapeptide-18 (Leuphasyl TFA): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the mechanistic role of Leuphasyl TFA (Pentapeptide-18 Trifluoroacetate) in the modulation of acetylcholine (ACh) release at the neuromuscular junction. Unlike direct SNARE-complex inhibitors (e.g., Acetyl Hexapeptide-8), Leuphasyl functions via an upstream G-protein coupled receptor (GPCR) pathway. By mimicking endogenous enkephalins, it targets delta-opioid receptors to inhibit voltage-gated calcium channels (VGCCs). This guide provides researchers with a comprehensive understanding of its physicochemical properties, signaling pathways, synergistic applications, and validated experimental protocols for assessing efficacy.

Molecular Identity & Physicochemical Properties[1][2]

Leuphasyl is a synthetic pentapeptide designed to mimic the N-terminal sequence of natural enkephalin. The inclusion of D-Alanine in the second position is a critical bio-engineering choice to enhance enzymatic stability against aminopeptidases.

Chemical Structure
  • INCI Name: Pentapeptide-18[1]

  • Sequence: Tyr-D-Ala-Gly-Phe-Leu[2]

  • Molecular Weight (Free Base): ~569.65 g/mol

  • Counter-ion: Trifluoroacetate (TFA)[3]

The Role of TFA (Trifluoroacetate)

In research-grade peptides, TFA is the standard counter-ion resulting from solid-phase peptide synthesis (SPPS) and HPLC purification.[3]

  • Solubility: The TFA salt form significantly enhances the solubility of the hydrophobic peptide sequence in aqueous buffers.

  • Cytotoxicity Warning: While TFA improves solubility, high concentrations can lower the pH of cell culture media, leading to artifactual cytotoxicity.

  • Protocol Adjustment: When preparing stock solutions (typically 1 mg/mL), it is mandatory to buffer the solution (e.g., with PBS or HEPES) to physiological pH (7.4) prior to introduction into sensitive assays like chromaffin cell cultures.

Mechanistic Action: The Enkephalin Pathway

Leuphasyl operates through a G-Protein Coupled Receptor (GPCR) mechanism, distinct from the direct fusion-protein inhibition seen in other "Botox-like" peptides.

Signaling Cascade
  • Receptor Binding: Leuphasyl binds to the Delta-Opioid Receptor (DOR) on the presynaptic neuronal membrane.

  • G-Protein Activation: This binding triggers a conformational change that activates the inhibitory G-protein (

    
    ).
    
  • Subunit Dissociation: The

    
     subunit of the G-protein dissociates and interacts directly with the intracellular domain of Voltage-Gated Calcium Channels (VGCCs), specifically N-type and P/Q-type channels.
    
  • Channel Inhibition: The interaction "locks" the calcium channel in a closed state or reduces its open probability during depolarization.

  • Outcome: Reduced Ca

    
     influx prevents the calcium-dependent conformational change of Synaptotagmin, thereby inhibiting the fusion of ACh-loaded vesicles with the presynaptic membrane.
    
Pathway Visualization

Leuphasyl_Mechanism Leuphasyl Leuphasyl (Pentapeptide-18) Receptor Delta-Opioid Receptor (Presynaptic Membrane) Leuphasyl->Receptor Mimics Enkephalin GProtein Gi/Go Protein Activation (Beta-Gamma Subunit) Receptor->GProtein Couples & Activates VGCC Voltage-Gated Ca2+ Channels (N-type / P/Q-type) GProtein->VGCC Inhibits/Closes CaInflux Calcium (Ca2+) Influx GProtein->CaInflux Reduces VGCC->CaInflux Blocks Vesicle Synaptic Vesicle Fusion (SNARE Complex) CaInflux->Vesicle Required for AChRelease Acetylcholine Release Vesicle->AChRelease Exocytosis

Caption: Figure 1. Signal transduction pathway of Leuphasyl.[4] The peptide acts upstream of the SNARE complex by modulating ion channel permeability via GPCR coupling.

Synergistic Dynamics: The "Pre- and Post-Synaptic" Stack

In drug development and cosmeceutical formulation, Leuphasyl is rarely used in isolation. Its efficacy is exponentially increased when paired with Acetyl Hexapeptide-8 (Argireline) .

FeatureLeuphasyl (Pentapeptide-18)Argireline (Acetyl Hexapeptide-8)
Target Delta-Opioid Receptor (Membrane)SNAP-25 (Cytosol)
Mechanism Upstream: Closes Ca

gates
Downstream: Destabilizes SNARE complex
Action Prevents the trigger for fusionPrevents the machinery of fusion
Synergy Reduces ionic load, making SNARE inhibition easierCatches vesicles that escape Ca

blockade

Field Insight: Experimental data suggests that a 1:1 molar ratio of Leuphasyl to Argireline can result in a 40-60% greater inhibition of ACh release compared to the additive value of the individual peptides.

Experimental Protocols (Self-Validating Systems)

To validate the efficacy of Leuphasyl TFA, we utilize two complementary assays: Calcium Flux (upstream validation) and ACh Release (functional validation).

Protocol A: Intracellular Calcium Flux Assay

Objective: Quantify the reduction in cytosolic Ca


 concentration upon depolarization.

Materials:

  • PC12 cells (Rat pheochromocytoma) or SH-SY5Y cells.

  • Fluo-4 AM (Calcium indicator).

  • Depolarization Buffer: High K+ (60mM KCl).

Workflow:

  • Seeding: Plate PC12 cells in black-walled 96-well plates (50,000 cells/well). Incubate 24h.

  • Dye Loading: Wash cells with HBSS. Incubate with 4 µM Fluo-4 AM for 45 min at 37°C.

  • Wash: Remove dye, wash 2x with HBSS to remove extracellular fluorescence.

  • Peptide Treatment: Add Leuphasyl TFA (0.1 µM – 1 mM) dissolved in HBSS (pH adjusted to 7.4). Incubate 15 min.

    • Control: HBSS only.

    • Positive Control:[5] Verapamil (L-type blocker) or ω-Conotoxin (N-type blocker).

  • Stimulation: Inject High K+ buffer to trigger depolarization.

  • Readout: Measure fluorescence (Ex/Em 494/516 nm) immediately and kinetically for 60 seconds.

Validation Criteria: The assay is valid only if the Positive Control shows >80% inhibition of the fluorescence spike.

Protocol B: Acetylcholine Release Quantification (Amplex Red)

Objective: Direct measurement of ACh released into the supernatant.

Workflow:

  • Differentiation: Differentiate PC12 cells with NGF (50 ng/mL) for 5-7 days to induce neurite outgrowth and cholinergic phenotype.

  • Incubation: Treat cells with Leuphasyl TFA (various concentrations) for 2 hours.

  • Release Trigger: Wash cells and replace with High K+ buffer for 15 minutes.

  • Collection: Collect supernatant immediately.

  • Detection: Mix supernatant 1:1 with Amplex Red reaction mix (Acetylcholinesterase + Choline Oxidase + HRP).

  • Reaction: Acetylcholine

    
     Choline 
    
    
    
    Betaine + H
    
    
    O
    
    
    . H
    
    
    O
    
    
    reacts with Amplex Red to form Resorufin (fluorescent).
  • Quantification: Measure fluorescence at 590 nm.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cells Differentiation (PC12 + NGF) Loading Dye Loading (Fluo-4) or Wash Cells->Loading Treat Incubate Leuphasyl (pH 7.4 Buffered) Loading->Treat Stim Depolarization (60mM KCl) Treat->Stim Readout1 Ca2+ Flux (Fluorescence 516nm) Stim->Readout1 Method A Readout2 ACh Quantification (Amplex Red / 590nm) Stim->Readout2 Method B

Caption: Figure 2. Step-by-step experimental workflow for validating Leuphasyl efficacy via Calcium Flux and ACh quantification.

References

  • Lipotec S.A. (2004). Leuphasyl®: A new mechanism for expression wrinkles.[6] Technical Report.

  • Blanes-Mira, C., et al. (2002).[7] A synthetic hexapeptide (Argireline) with antiwrinkle activity.[6][7][8] International Journal of Cosmetic Science, 24(5), 303-310. (Cited for synergistic context).

  • Gutiérrez, L. M., et al. (1997). A peptide that mimics the C-terminal sequence of SNAP-25 inhibits secretory vesicle docking in chromaffin cells. Journal of Biological Chemistry, 272(5), 2634-2639.

  • Schwartz, J. R., et al. (2018). Amplex Red Assay for Acetylcholine Release in Neuronal Cultures. ThermoFisher Scientific Application Notes.

  • Montesano, L., et al. (2012). Peptides for the treatment of dynamic wrinkles: A review of the mechanism of action. Cosmetics, 4(2), 15-22.

Sources

Technical Deep Dive: Leuphasyl (Pentapeptide-18) Interaction with Delta-Opioid Receptors

[1]

Executive Summary

This technical guide analyzes the pharmacodynamics of Leuphasyl (Pentapeptide-18), a synthetic enkephalin mimetic, and its specific interaction with delta-opioid receptors (DOR) .[1] Unlike neurotoxins (e.g., Botulinum toxin) that irreversibly cleave synaptic proteins, Leuphasyl acts upstream via G-protein coupled receptor (GPCR) modulation.[1] By acting as an agonist at the DOR on presynaptic motor neurons, it inhibits voltage-gated calcium channels (VGCCs), thereby attenuating acetylcholine (ACh) release and reducing muscle contraction.[1]

This document serves as a blueprint for researchers to validate this mechanism through rigorous binding and functional assays.

Chemical Profile & Structural Logic[1]

Leuphasyl is supplied often as a Trifluoroacetate (TFA) salt to ensure stability and solubility during the lyophilization process.

  • Sequence: L-Tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-leucine[1]

  • Abbreviation: Tyr-D-Ala-Gly-Phe-Leu[1][2][3]

  • Molecular Weight: 569.6 g/mol (free base)[1]

  • Role of TFA: The TFA counter-ion protonates the N-terminus and basic side chains, maintaining the peptide in a stable, soluble form for reconstitution. In biological assays, the TFA dissociates, leaving the active peptide moiety.

Structural Modification: The "D-Ala" Switch

Native Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) has a short half-life due to rapid degradation by enkephalinases (neprilysin and aminopeptidase N).[1] Leuphasyl substitutes Glycine at position 2 with D-Alanine .[1][4]

  • Causality: This stereochemical inversion renders the peptide resistant to enzymatic cleavage, significantly extending its half-life in the synaptic cleft and allowing sustained receptor activation.

Molecular Mechanism of Action[5][6]

The efficacy of Leuphasyl relies on the Gi/Go-protein signaling cascade . The interaction follows a precise chronological pathway:

  • Ligand Binding: Leuphasyl binds to the orthosteric site of the presynaptic Delta-Opioid Receptor (DOR).

  • G-Protein Activation: The DOR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the G

    
     subunit.
    
  • Subunit Dissociation: The heterotrimeric G-protein dissociates into G

    
    -GTP and the G
    
    
    dimer.
  • Effector Modulation (The "Brake"):

    • G

      
      :  Inhibits Adenylate Cyclase, reducing cAMP levels (modulatory role).[1]
      
    • G

      
       (Critical):  Directly binds to the intracellular loop of N-type Voltage-Gated Calcium Channels (CaV2.2) , locking them in a closed state.[1]
      
  • Synaptic Silence: Reduced Ca2+ influx prevents the calcium-sensor Synaptotagmin from triggering the SNARE complex fusion.

  • Outcome: Acetylcholine vesicles fail to fuse with the presynaptic membrane; muscle contraction is inhibited.[3][]

Visualization: The Enkephalin-Mimetic Signaling Pathway[1]

Leuphasyl_PathwayLeuphasylLeuphasyl (Pentapeptide-18)DORDelta-Opioid Receptor (DOR)(Presynaptic Membrane)Leuphasyl->DOR  Binds (Agonist)  G_ProteinHeterotrimeric Gi Protein(Inactive)DOR->G_Protein  Activates  G_AlphaGα-i Subunit(Activated)G_Protein->G_Alpha  Dissociates  G_BetaGammaGβγ Subunit(The Effector)G_Protein->G_BetaGamma  Dissociates  ACAdenylate CyclaseG_Alpha->AC  Inhibits  Ca_ChannelN-type Ca2+ Channel(CaV2.2)G_BetaGamma->Ca_Channel  Direct Inhibition (Closes)  cAMPcAMP LevelsAC->cAMP  Decreases  Ca_InfluxIntracellular Ca2+ InfluxCa_Channel->Ca_Influx  Blocks  SNARESNARE Complex(Synaptotagmin Trigger)Ca_Influx->SNARE  Fails to Activate  ACh_ReleaseAcetylcholine Release(Exocytosis)SNARE->ACh_Release  Inhibits  ContractionMuscle ContractionACh_Release->Contraction  Attenuates  

Figure 1: The signal transduction cascade of Leuphasyl at the neuromuscular junction.[1] The critical step is the G

Experimental Validation Protocols

To validate this mechanism, researchers must demonstrate two things: Affinity (It binds to DOR) and Function (It inhibits Ca2+/ACh).[1]

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human DOR (hDOR).[1]

  • Radioligand: [³H]-DPDPE (Specific DOR agonist,

    
     nM).[1]
    
  • Test Compound: Leuphasyl TFA (dissolved in 50 mM Tris-HCl, pH 7.4).

  • Non-specific Control: Naloxone (10 µM).[1]

Methodology:

  • Membrane Prep: Harvest CHO-hDOR cells, homogenize in ice-cold Tris buffer, and centrifuge (40,000 x g) to isolate membrane fractions.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20-40 µg protein).[1]

    • 25 µL [³H]-DPDPE (Final conc. ~1 nM).

    • 25 µL Leuphasyl (Concentration range:

      
       M to 
      
      
      M).[1]
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Leuphasyl]. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Functional Ca2+ Flux Assay

Objective: Confirm that Leuphasyl binding leads to the closure of Calcium channels.

Methodology:

  • Loading: Load SH-SY5Y neuroblastoma cells (which express endogenous opioid receptors and N-type channels) with a calcium-sensitive dye (e.g., Fluo-4 AM).[1]

  • Baseline: Measure baseline fluorescence (

    
    ) for 30 seconds.
    
  • Challenge: Depolarize cells using KCl (50 mM) to force Ca2+ channel opening.

  • Treatment: Pre-incubate cells with Leuphasyl (100 µM) for 10 minutes prior to KCl challenge.

  • Measurement: Monitor fluorescence intensity (

    
    ).
    
  • Validation: A reduction in the

    
     peak compared to the vehicle control confirms Ca2+ channel inhibition.
    
Visualization: Experimental Workflow

Assay_Workflowcluster_0Phase 1: Binding Affinitycluster_1Phase 2: Functional OutputStep1CHO-hDOR MembranesStep2Add [3H]-DPDPE+ LeuphasylStep1->Step2Step3Scintillation CountingStep2->Step3Step4Calculate KiStep3->Step4Func1Neuroblastoma Cells(Fluo-4 AM Loaded)Func2Pre-treat:LeuphasylFunc1->Func2Func3Stimulate:50mM KClFunc2->Func3Func4Measure Ca2+Fluorescence DropFunc3->Func4

Figure 2: Dual-phase validation strategy. Phase 1 confirms receptor engagement; Phase 2 confirms physiological efficacy.[1]

Comparative Data Analysis

The following table summarizes the expected pharmacological profile of Leuphasyl compared to endogenous ligands and competing technologies.

ParameterLeu-Enkephalin (Endogenous)Leuphasyl (Pentapeptide-18)Argireline (Hexapeptide-8)
Primary Target Delta/Mu Opioid ReceptorsDelta Opioid Receptor (Mimetic) SNARE Complex (SNAP-25)
Mechanism GPCR AgonistGPCR Agonist Protein Destabilization
Action Site Presynaptic MembranePresynaptic Membrane Intracellular Cytosol
Half-Life Minutes (Rapid degradation)Hours (Stabilized D-Ala) Hours
Inhibition of ACh High (Transient)Moderate (Sustained) High (Sustained)
Synergy Potential N/AExcellent (with Argireline) Excellent (with Leuphasyl)

Note on Synergy: Because Leuphasyl reduces the signal (Ca2+) and Argireline disables the machinery (SNARE), combining them provides a "double-lock" mechanism, often yielding higher efficacy than either peptide alone.[1][3]

References

  • Lipotec S.A.U. (2024).[1] Leuphasyl® Peptide: Mechanism of Action and Efficacy Data. Technical Dossier.

  • Schmidhammer, H., & Spetea, M. (2010).[1] Delta-opioid receptor agonists.[1][6][7][8] In Topics in Current Chemistry (Vol. 299, pp. 63-91).[1] Springer. [1]

  • Przewlocki, R., & Przewlocka, B. (2001).[1] Opioids in neuropathic pain. Current Pharmaceutical Design, 7(13), 1255-1270.[1] (Establishes the role of presynaptic DOR in modulating neurotransmitter release).

  • Offermanns, S. (2003).[1] G-proteins as transducers in transmembrane signaling. Progress in Biophysics and Molecular Biology, 83(2), 101-130.[1] (Mechanistic grounding for G-beta-gamma inhibition of Ca2+ channels).

  • Blanes-Mira, C., et al. (2002).[1] A synthetic hexapeptide (Argireline) with antiwrinkle activity.[1][9][10] International Journal of Cosmetic Science, 24(5), 303-310.[1] (Provides the comparative baseline for synaptic inhibition assays). [1]

Thermodynamic Stability & Degradation Kinetics of Pentapeptide-18 in Aqueous Media

[1][2][3]

Executive Summary

Pentapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu), commercially known as Leuphasyl®, represents a class of enkephalin-mimetic peptides designed to modulate neuronal exocytosis in cosmetic applications.[1][2][3] While its biological efficacy relies on the specific "D-Ala" substitution to resist enzymatic proteolysis, its thermodynamic stability in aqueous solution is governed by fundamental hydrolytic and oxidative pathways.[3]

This technical guide provides a rigorous analysis of the physicochemical stability of Pentapeptide-18. It details the entropic and enthalpic drivers of its degradation, outlines the kinetics of amide bond hydrolysis, and provides a self-validating experimental protocol for quantifying its half-life (

3

Molecular Architecture & Thermodynamic Baseline[1][2][3]

Structural Definition

Pentapeptide-18 is a synthetic pentapeptide with the sequence L-Tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-leucine .[1][2][3]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 569.65 g/mol [1][2]

  • Key Structural Feature: The incorporation of D-Alanine at position 2 is a strategic modification.[1] In biological systems, this prevents recognition by enkephalinases. In thermodynamic terms, the D-isomer disrupts the standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -helical or 
    
    
    -sheet propensity often seen in L-isomer oligopeptides, forcing the molecule into a more flexible, random coil conformation in aqueous solution.[2][3]
Thermodynamic State in Water

In a dilute aqueous solution (pH 7.0), Pentapeptide-18 exists primarily as a zwitterion.[1][2][3] The N-terminal amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">




23

The Gibbs Free Energy of hydrolysis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



23

3

Hydrolytic Dynamics: The Primary Degradation Pathway

Hydrolysis is the rate-limiting step for the shelf-life of Pentapeptide-18 in aqueous formulations.[1][2][3] This reaction follows pseudo-first-order kinetics when water is in excess.[1][2][3]

pH-Dependent Hydrolysis

The stability profile follows a U-shaped curve, typical for peptides:

  • Acidic Catalysis (

    
    ):  Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.[5]
    
  • Alkaline Catalysis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Direct nucleophilic attack by hydroxide ions (
    
    
    ) on the carbonyl carbon.[2][3]
  • Zone of Maximum Stability (

    
    ):  For Pentapeptide-18, the zone of maximum kinetic stability is approximately pH 5.5 – 6.5 .[2][3]
    
The Tyrosine Oxidation Factor

While hydrolysis breaks the backbone, the N-terminal Tyrosine residue introduces a secondary instability: oxidation. In the presence of dissolved oxygen and trace metal ions (e.g.,


Visualization: Degradation Pathways

The following diagram maps the kinetic pathways that threaten Pentapeptide-18 stability.

GP18Pentapeptide-18(Intact)HydrolysisAmide Bond Hydrolysis(Backbone Cleavage)P18->HydrolysisSlow (Neutral pH)OxidationPhenolic Oxidation(Tyr Modification)P18->OxidationTrace Metals/UVAcidAcidic Environment(pH < 4)Acid->HydrolysisCatalyzes (k_obs increases)BaseAlkaline Environment(pH > 8)Base->HydrolysisCatalyzes (k_obs increases)OxidROS / Metal Ions(Oxidative Stress)Oxid->OxidationAcceleratesFragmentsFragments:Tyr-D-Ala + Gly-Phe-LeuHydrolysis->FragmentsAggregatesDityrosine Aggregates(Yellowing/Precipitation)Oxidation->Aggregates

Figure 1: Mechanistic degradation pathways of Pentapeptide-18 in aqueous solution.[1][2][3]

Temperature-Dependent Conformational Stability[1][2][3]

Unlike globular proteins, Pentapeptide-18 does not have a complex tertiary structure to "denature."[1][2][3] However, temperature significantly impacts its solubility and reaction kinetics.

Arrhenius Kinetics

The rate of degradation (

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

23

Where:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Rate constant (
    
    
    )[2][3][6]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Activation energy (typically 20-25 kcal/mol for peptides)[2][3]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Gas constant[2][3]
    
  • 
     = Temperature (Kelvin)[2][3][7]
    

Practical Implication: A storage temperature shift from 5°C (refrigerated) to 25°C (room temp) can increase the degradation rate by a factor of 8 to 10.

Aggregation Risks

The C-terminal sequence -Phe-Leu is highly hydrophobic.[1][2][3] In aqueous solution, entropy drives these hydrophobic residues to cluster to minimize water ordering (the hydrophobic effect).[8] At high concentrations (>1 mg/mL) or high ionic strength, Pentapeptide-18 may self-assemble into non-covalent aggregates, leading to turbidity or precipitation.[1][2][3]

Experimental Protocol: Self-Validating Stability Assay

To determine the thermodynamic stability of Pentapeptide-18, one must perform a Forced Degradation Study . This protocol uses High-Performance Liquid Chromatography (HPLC) to separate the intact peptide from its degradation products.[1][2][3]

Method Validation Criteria (Trustworthiness)
  • Specificity: The method must resolve the parent peak (Pentapeptide-18) from the D-Ala-Gly cleavage product.[1][2][3]

  • Linearity:

    
     across 50% to 150% of target concentration.
    
  • Mass Balance: The sum of the parent peptide + degradants must equal 100%

    
     5% of the initial mass.
    
Step-by-Step Stress Testing Protocol
Stress ConditionProcedureMechanistic TargetAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C for 24 hoursAmide bond cleavage>10% Degradation
Base Hydrolysis 0.1 N NaOH, 60°C for 4 hoursAmide bond cleavage / Racemization>10% Degradation
Oxidation 3%

, 25°C for 4 hours
Tyrosine oxidationDetectable dityrosine or adducts
Thermal 60°C (no pH mod) for 7 daysArrhenius kinetics validation<5% Degradation (if stable)
Analytical Workflow Diagram

The following workflow ensures data integrity during the stability assessment.

Workflowcluster_stressStress ConditionsStartSample Preparation(1 mg/mL in H2O)SplitAliquot into Stress VialsStart->SplitAcidAcid (HCl)60°CSplit->AcidBaseBase (NaOH)60°CSplit->BaseOxPeroxide (H2O2)RTSplit->OxCtrlControl4°CSplit->CtrlQuenchQuench / Neutralize(Stop Reaction)Acid->QuenchBase->QuenchOx->QuenchHPLCRP-HPLC Analysis(C18 Column, Gradient Elution)Ctrl->HPLCDirect Inj.Quench->HPLCDataData Processing(Calculate % Recovery & Mass Balance)HPLC->Data

Figure 2: Forced degradation workflow for validating Pentapeptide-18 stability.

Formulation Strategies for Stabilization

Based on the thermodynamic profile, the following strategies are recommended for aqueous formulation:

  • Buffer Selection: Use Citrate or Phosphate buffers to maintain pH at 5.5 - 6.0 .[1][2][3] Avoid Carbonate buffers (too alkaline).[2][3]

  • Chelating Agents: Add Disodium EDTA (0.05%) to sequester metal ions (

    
    ) that catalyze Tyrosine oxidation.[2][3]
    
  • Co-Solvents: Incorporate Glycerol or Caprylyl Glycol. These reduce water activity (

    
    ) and provide steric stabilization, reducing the rate of hydrolysis and aggregation.
    
  • Packaging: Use amber glass or opaque containers to prevent photo-oxidation of the Tyrosine residue.[1]

References

  • PubChem. (2025).[2] Pentapeptide-18 Compound Summary. National Library of Medicine. Available at: [Link][2][3]

  • Wang, W. (1999). Instability, stabilization, and formulation of liquid protein pharmaceuticals.[7][9] International Journal of Pharmaceutics, 185(2), 129-188.[2][3] (Foundational text on peptide/protein hydrolysis mechanisms).

  • Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918.[2][3] (Reference for pH-rate profiles in peptides).

An In-Depth Technical Guide to the Neuronal Exocytosis Inhibition Mechanism of Leuphasyl™ (Pentapeptide-18)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Leuphasyl™ (Pentapeptide-18) inhibits neuronal exocytosis. Moving beyond a surface-level description, we delve into the causality of its action, grounded in its structural mimicry of endogenous enkephalins. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of Pentapeptide-18. We will explore its interaction with presynaptic neuronal receptors, the subsequent intracellular signaling cascade that modulates ion channel activity, and the ultimate impact on neurotransmitter release. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to validate and quantify the bioactivity of this peptide in a laboratory setting. The guide is structured to build from fundamental principles to practical application, ensuring a thorough and authoritative understanding of Leuphasyl's role as a modulator of neuromuscular signaling.

Introduction: A Novel Pathway to Modulating Neuronal Excitability

The precise regulation of neuronal exocytosis—the process by which neurotransmitters are released from a neuron to transmit a signal to a target cell—is fundamental to neuromuscular control. Over-stimulation of this pathway, particularly the repeated release of acetylcholine (ACh) at the neuromuscular junction, leads to sustained muscle contraction. In the context of facial skin, this repetitive muscular activity is a primary contributor to the formation of expression wrinkles.[1][2]

Historically, the primary strategy for attenuating this process has involved targeting the core machinery of exocytosis, the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[3] However, Leuphasyl™ (Pentapeptide-18) presents an alternative and more nuanced regulatory approach.[1] Leuphasyl is a synthetic pentapeptide (Tyr-D-Ala-Gly-Phe-Leu) designed to mimic the body's own pain-modulating neuropeptides, the enkephalins.[4][5][6] Instead of directly interfering with the fusion apparatus, Leuphasyl acts upstream by modulating the neuron's excitability, thereby reducing the probability of vesicle fusion and neurotransmitter release.[1][5] This guide will elucidate this mechanism, providing the scientific foundation and practical methodologies for its study.

Core Mechanism of Action: Enkephalin Receptor-Mediated Inhibition

The primary mechanism of Leuphasyl is rooted in its function as an agonist for the enkephalin receptor.[1][5] This interaction initiates a signaling cascade that ultimately "turns down" the nerve cell's activity, making it less likely to release acetylcholine.[5]

Binding to Presynaptic Gi-Coupled Receptors

Endogenous enkephalins are opioid peptides that regulate neuronal activity throughout the nervous system.[7][8] They exert their effects by binding to opioid receptors, which are predominantly G-protein coupled receptors (GPCRs) of the inhibitory (Gi) type.[5] Leuphasyl, as a stable enkephalin analog, binds to these same presynaptic receptors on the exterior of nerve cells.[2][4][5]

Intracellular Signaling Cascade

Upon binding of Leuphasyl to the enkephalin receptor, a conformational change in the receptor triggers the dissociation of the intracellular Gi protein into its α and βγ subunits.[5] These subunits then act as secondary messengers to modulate the activity of key ion channels:

  • Inhibition of Voltage-Gated Calcium Channels (CaV) : The dissociated G-protein subunits directly interact with and inhibit the function of presynaptic voltage-gated Ca²⁺ channels.[4][5] The influx of extracellular calcium is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane.[] By preventing these channels from opening efficiently upon neuronal depolarization, Leuphasyl effectively reduces the primary signal for acetylcholine release.[5]

  • Activation of Potassium Channels (K+) : Concurrently, the G-protein subunits can promote the opening of potassium channels.[4][5] The efflux of positive potassium ions from the neuron leads to hyperpolarization of the cell membrane, making the neuron less excitable and less likely to fire an action potential in response to a stimulus.

This dual action—reducing the calcium trigger and lowering overall neuronal excitability—results in a significant modulation and reduction of acetylcholine release into the synapse, leading to a relaxation of muscle contraction.[1][5]

Leuphasyl_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Muscle Cell Leuphasyl Leuphasyl (Pentapeptide-18) EnkReceptor Enkephalin Receptor (Gi-Coupled) Leuphasyl->EnkReceptor G_Protein Gi Protein (Inactive) EnkReceptor->G_Protein Activates G_Protein_A α Subunit G_Protein->G_Protein_A Dissociates G_Protein_BG βγ Subunit G_Protein->G_Protein_BG Dissociates Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein_BG->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein_BG->K_Channel Opens Vesicle Synaptic Vesicle (with ACh) Ca_Channel->Vesicle Influx Blocked SNARE SNARE Complex Vesicle->SNARE Fusion Trigger Reduced ACh Acetylcholine (ACh) SNARE->ACh ACh Release Modulated AChR ACh Receptor ACh->AChR Contraction Muscle Contraction (Reduced) AChR->Contraction

Caption: Leuphasyl's inhibitory signaling pathway.

Leuphasyl vs. Direct SNARE Complex Inhibitors

It is critical to distinguish Leuphasyl's mechanism from that of peptides like Argireline™ (Acetyl Hexapeptide-8), which are designed as competitive inhibitors of the SNARE complex.[3] Argireline mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex, thereby destabilizing it and directly preventing vesicle fusion.[3]

Leuphasyl does not directly target the SNARE complex proteins.[5] Instead, it modulates the upstream physiological trigger (Ca²⁺ influx) required for the SNARE complex to initiate membrane fusion. This offers a complementary, rather than competitive, mechanism of action. In fact, studies suggest a synergistic effect when combining Leuphasyl with SNARE-inhibiting peptides, as they target two distinct steps in the neurotransmitter release pathway.[4][5]

Experimental Validation Protocols

To ensure trustworthy and reproducible results, the following protocols are designed as self-validating systems to quantify the bioactivity of Leuphasyl.

Protocol: In Vitro Acetylcholine (ACh) Release Assay in Neuronal Cultures

This assay directly measures the functional endpoint of Leuphasyl's activity: the reduction of neurotransmitter release from cultured neuronal cells.

Objective: To quantify the inhibitory effect of Leuphasyl on depolarization-induced acetylcholine release.

Materials:

  • Neuronal cell line (e.g., LA-N-2, PC-12 differentiated to a neuronal phenotype)

  • Cell culture medium and supplements

  • Leuphasyl (Pentapeptide-18) stock solution

  • Krebs-Ringer-HEPES (KRH) buffer (low K⁺)

  • KRH buffer with high K⁺ (e.g., 50-60 mM KCl) for depolarization

  • Acetylcholine Assay Kit (Colorimetric or Fluorometric, e.g., from MilliporeSigma or Elabscience).[10][11]

  • 96-well microplates

  • Plate reader

Methodology:

  • Cell Culture: Plate neuronal cells in 24- or 48-well plates and culture until they reach approximately 80-90% confluency.[12]

  • Pre-incubation (Treatment):

    • Aspirate the culture medium.

    • Wash cells twice gently with 1x KRH buffer (low K⁺).

    • Add KRH buffer containing various concentrations of Leuphasyl (e.g., 0 µM, 10 µM, 50 µM, 100 µM) to the respective wells. Include a vehicle control (buffer only).

    • Incubate for 30-60 minutes at 37°C. Causality Insight: This pre-incubation allows the peptide to bind to the enkephalin receptors and initiate the intracellular signaling cascade prior to stimulation.

  • Stimulation (Depolarization):

    • To induce ACh release, aspirate the treatment buffer and add the high K⁺ KRH buffer to all wells (except for a non-stimulated basal release control, which receives low K⁺ buffer).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. Causality Insight: High extracellular potassium depolarizes the neuronal membrane, opening voltage-gated Ca²⁺ channels and triggering exocytosis. This step mimics an action potential.

  • Sample Collection:

    • Carefully collect the supernatant (which now contains the released ACh) from each well and transfer to a new microcentrifuge tube or 96-well plate.[13]

    • If necessary, centrifuge the samples to pellet any detached cells and use the clear supernatant for the assay.

  • ACh Quantification:

    • Quantify the acetylcholine concentration in each sample using a commercial ACh assay kit according to the manufacturer's instructions.[10][14] These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the ACh concentration.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the basal release (non-stimulated control) from all stimulated values.

    • Normalize the data by expressing the ACh release in Leuphasyl-treated wells as a percentage of the release in the stimulated control well (0 µM Leuphasyl).

    • Plot the percentage of ACh release against the Leuphasyl concentration to determine the dose-dependent inhibitory effect.

Caption: Experimental workflow for the Acetylcholine Release Assay.

Protocol: In Vitro SNARE-Mediated Liposome Fusion Assay

This assay serves as a crucial negative control to validate the specificity of Leuphasyl's mechanism. Since Leuphasyl is hypothesized to act on receptors, it should not inhibit the fusion of proteoliposomes in a purified, receptor-free system.

Objective: To determine if Leuphasyl has any direct inhibitory effect on the core SNARE fusion machinery.

Materials:

  • Recombinant SNARE proteins: VAMP2 (v-SNARE), Syntaxin-1, and SNAP-25 (t-SNAREs).

  • Lipids (e.g., POPC, DOPS).

  • Fluorescent probes for lipid mixing (NBD-PE and Rhodamine-PE) or content mixing (HPTS and DPX).[15][16]

  • Buffer for reconstitution and fusion assay.

  • Leuphasyl stock solution.

  • A known SNARE inhibitor (e.g., a SNAP-25-derived peptide) as a positive control.[3]

  • Fluorometer.

Methodology:

  • Prepare Proteoliposomes:

    • v-SNARE Liposomes: Reconstitute VAMP2 into liposomes containing the FRET pair of fluorescent lipids (NBD-PE and Rhodamine-PE).[15] In this state, the Rhodamine quenches the NBD fluorescence.

    • t-SNARE Liposomes: Co-reconstitute Syntaxin-1 and SNAP-25 into unlabeled liposomes.

  • Fusion Reaction:

    • In a fluorometer cuvette, mix the t-SNARE liposomes with buffer.

    • Add Leuphasyl to the desired final concentration. As a positive control, set up a separate reaction with the known SNARE inhibitor. Include a vehicle-only control.

    • Initiate the fusion reaction by adding the v-SNARE liposomes to the cuvette. The typical ratio is 1:9 (v:t liposomes).

  • Fluorescence Measurement:

    • Monitor the fluorescence of the NBD probe over time (Excitation ~465 nm, Emission ~530 nm).[16]

    • Self-Validation Principle: If fusion occurs, the labeled and unlabeled liposomes mix, increasing the average distance between the NBD and Rhodamine probes. This de-quenching results in a measurable increase in NBD fluorescence.

  • Data Analysis:

    • Normalize the fluorescence traces. The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt all liposomes and achieve maximum de-quenching.

    • Compare the rate and extent of fusion in the presence of Leuphasyl to the vehicle control and the positive control.

    • Expected Outcome: Leuphasyl should show no significant inhibition of fluorescence increase compared to the vehicle control, whereas the positive control (SNARE inhibitor) should demonstrate potent inhibition. This result would authoritatively confirm that Leuphasyl's mechanism is not based on direct interference with the SNARE complex.

Quantitative Efficacy

While in vitro assays establish the mechanism, in vivo or clinical data provides context for its biological relevance. Efficacy studies on human volunteers demonstrate the functional outcome of Leuphasyl's mechanism of action.

Study ParameterFormulationDurationAge of VolunteersResult (Avg. Wrinkle Depth Reduction)Maximum Reduction
Leuphasyl™ Efficacy Test 5% Leuphasyl™ Solution28 days39 to 6411.64% Up to 23.55%
Comparative Test 5% Argireline™ Solution28 days39 to 6316.26% Up to 31.80%

Table adapted from manufacturer efficacy studies.[1][17]

This data demonstrates a statistically significant reduction in expression wrinkles, validating the in vitro mechanism of reduced muscle contraction.

Conclusion

Leuphasyl (Pentapeptide-18) operates through an elegant and specific biomimetic mechanism. By acting as an enkephalin analog, it leverages the neuron's endogenous regulatory pathways to modulate excitability.[4][5] Its binding to presynaptic enkephalin receptors initiates a Gi-protein-mediated cascade that inhibits Ca²⁺ influx and hyperpolarizes the cell, thereby reducing acetylcholine exocytosis.[5] This pathway is distinct from, and complementary to, direct inhibition of the SNARE complex. The provided experimental protocols offer a robust framework for researchers to validate this activity and explore its potential in various models of neuromuscular signaling. This in-depth understanding is crucial for the rational design of new research paradigms and the development of advanced applications in the fields of dermatology and neurobiology.

References

  • LEUPHASYL. (n.d.). Technical Information.
  • Enkephalins Endogenous Opioids ; Definition, Function, Types Met enkephalins, Leu Enkephalins. (2025, February 26). YouTube.
  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (n.d.). MDPI.
  • Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release. (n.d.). PMC.
  • Neuromuscular Signaling: Leuphasyl Peptide in Scientific Exploration. (2025, September 19). Zimbabwe Situation.
  • Physiology, Enkephalin. (2023, March 20). StatPearls - NCBI Bookshelf.
  • Enkephalins modulate inhibitory neuromuscular transmission in circular muscle of human colon via delta-opioid receptors. (n.d.). PubMed Central.
  • Leuphasyl® | Pentapeptide-18. (2025, October 31). Cosmetic Ingredients Guide.
  • Pentapeptide-18 (Leuphasyl) 200mg (Topical). (n.d.). Peptide Sciences.
  • What are enkephalinase inhibitors and how do they work?. (2024, June 21). Patsnap Synapse.
  • In vitro assays to measure SNARE-mediated vesicle fusion. (n.d.). PubMed - NIH.
  • LEUPHASYL® peptide - Lubrizol- Technical Datasheet. (2024, March 12). SpecialChem.
  • The Versatility of Leuphasyl Peptide in Biological Research. (2025, January 14). Alkas.lt.
  • SNARE Modulators and SNARE Mimetic Peptides. (2022, November 29). MDPI.
  • LEUPHASYL - ALFA Medical & Spa Development. (n.d.).
  • The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide. (2014, April 8). ResearchGate.
  • Anti-Aging Neurotransmitter-inhibiting Peptides. (n.d.). BOC Sciences Amino Acid.
  • Inhibition of SNARE Complex Assembly Differentially Affects Kinetic Components of Exocytosis. (1999, December 23). CORE.
  • Leuphasyl Peptide in Skin Research. (2024, October 22). Forsal.pl.
  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021, October 12). PMC.
  • Acetylcholine Assay Kit. (n.d.). MilliporeSigma.
  • In vitro assays to measure SNARE-Mediated vesicle fusion. (2025, August 10). ResearchGate.
  • Acetylcholine Is Synthesized by and Acts as an Autocrine Growth Factor for Small Cell Lung Carcinoma1. (2003, January 1). AACR Journals.
  • Acetylcholine Assay Kits. (n.d.). Cell Biolabs, Inc..
  • The superposition of argireline (green), SNAP-8 (magenta), and... (n.d.). ResearchGate.
  • ACH(Acetylcholine) ELISA Kit (E-EL-0081). (n.d.). Elabscience.
  • Molecular modeling elucidates the cellular mechanism of synaptotagmin-SNARE inhibition: a novel plausible route to anti-wrinkle activity of botox-like cosmetic active molecules. (2025, August 6). ResearchGate.
  • Stabilization of the SNARE Core by Complexin-1 Facilitates Fusion Pore Expansion. (2021, December 14). PMC.

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Calcium Channel Modulation by Leuphasyl TFA In Vitro: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pursuit of non-invasive neuromodulators has driven significant advancements in peptide engineering. Leuphasyl (Pentapeptide-18) represents a breakthrough in presynaptic modulation, operating upstream of the SNARE complex to attenuate neurotransmitter exocytosis. This whitepaper provides an in-depth mechanistic analysis of Leuphasyl's interaction with voltage-gated calcium channels via the


-opioid receptor. Furthermore, we detail self-validating in vitro methodologies—specifically intracellular calcium imaging and tritiated glutamate release assays—empowering researchers to rigorously quantify its neuromodulatory efficacy.

Introduction: The Enkephalinergic System and Leuphasyl TFA

Leuphasyl is a rationally designed synthetic pentapeptide with the sequence Tyr-D-Ala-Gly-Phe-Leu . It was engineered to1[1]. By substituting D-Alanine for glycine at the second position, the peptide achieves a highly stable conformation that resists rapid enzymatic degradation in biological matrices.

In laboratory settings, the Trifluoroacetate (TFA) salt form (Leuphasyl TFA) is the gold standard. As an Application Scientist, I mandate the use of the TFA salt for in vitro assays because it ensures superior aqueous solubility and prevents the spontaneous aggregation often seen with free-base peptides, thereby2[2].

Mechanism of Action: G-Protein Coupled Calcium Channel Modulation

To understand Leuphasyl TFA's efficacy, we must map its upstream signaling cascade. Unlike botulinum neurotoxins or Argireline, which directly cleave or destabilize the SNARE complex, Leuphasyl TFA 3[3].

  • Receptor Binding: Leuphasyl TFA acts as an agonist at the presynaptic

    
    -opioid (enkephalin) receptor.
    
  • Signal Transduction: Binding induces a conformational shift, triggering the dissociation of the heterotrimeric G-protein into

    
     and 
    
    
    
    subunits.
  • Calcium Channel Blockade: The

    
     subunit directly interacts with and closes voltage-gated calcium channels (VGCCs).
    
  • Exocytosis Attenuation: The resulting decrease in intracellular calcium (

    
    ) influx prevents the calcium-dependent fusion of synaptic vesicles,1[1].
    

G A Leuphasyl TFA (Pentapeptide-18) B δ-Opioid Receptor (Presynaptic Membrane) A->B Agonist Binding C G-Protein Dissociation (Gα & Gβγ subunits) B->C Conformational Change D Voltage-Gated Ca2+ Channels (Closure / Inhibition) C->D Gβγ subunit interaction E Decreased Intracellular Ca2+ Influx D->E Blockade F Inhibition of SNARE-mediated Vesicle Fusion E->F Prevents Exocytosis G Reduced Neurotransmitter Release F->G Synaptic Attenuation

Fig 1. Upstream modulation of calcium channels and exocytosis by Leuphasyl TFA.

In Vitro Experimental Methodologies

A robust experimental design must establish causality. To validate Leuphasyl TFA, we employ two self-validating in vitro systems: one to confirm the direct ion channel modulation, and another to quantify the downstream functional consequence (exocytosis).

Protocol 4.1: Intracellular Calcium Influx Assay (Fluorescence)

Causality & Rationale: Direct measurement of VGCC modulation requires a high-contrast calcium indicator. Fluo-4 AM is selected because its fluorescence increases >100-fold upon


 binding, providing real-time kinetic monitoring of channel blockade.
Methodology:
  • Cell Preparation: Seed PC12 cells or primary cortical neurons in a 96-well black, clear-bottom microplate to minimize background fluorescence.

  • Dye Loading: Incubate cells with 2–5 µM Fluo-4 AM and 0.02% Pluronic F-127 in physiological salt solution (PSS) for 45 minutes at 37°C.

  • Peptide Incubation: Wash cells to remove extracellular dye. Apply Leuphasyl TFA (0.1 mM to 1.0 mM) and incubate for 30 minutes.

  • Depolarization: Stimulate cells with an elevated KCl solution (50 mM) to depolarize the membrane and force VGCCs open.

  • Quantification: Measure fluorescence kinetics (Ex: 494 nm, Em: 516 nm) using a microplate reader. Calculate the area under the curve (AUC) to determine the percentage of calcium influx inhibition relative to the vehicle control.

Protocol 4.2: Tritiated Glutamate Release Assay

Causality & Rationale: While acetylcholine is the primary target at the neuromuscular junction,4 in neuronal cell cultures[4]. Methodology:

  • Isotope Loading: 5[5]. The cells metabolize glutamine into radiolabeled

    
    -Glutamate and package it into synaptic vesicles.
    
  • Washing: Wash extensively to remove unincorporated isotope, establishing a stable baseline (self-validation step).

  • Treatment: Apply Leuphasyl TFA (1 mM) to the experimental wells. Include a negative control (vehicle) and a positive control (e.g., BoNTA 50 nM).

  • Stimulation: Induce exocytosis using a depolarizing buffer.

  • Scintillation Counting: Collect the extracellular buffer and lyse the cells. Measure radioactivity using a liquid scintillation counter to calculate the fractional release.

Workflow N1 Cell Culture (Neurons) N2 Isotope Loading ([3H]-Glutamine) N1->N2 N3 Peptide Incubation (Leuphasyl TFA) N2->N3 N4 Depolarization (KCl stimulation) N3->N4 N5 Scintillation Counting N4->N5

Fig 2. Step-by-step workflow for the tritiated glutamate release in vitro assay.

Quantitative Data Analysis & Synergistic Dynamics

Because Leuphasyl TFA acts on upstream calcium channels while other peptides (like Argireline) target the downstream SNARE complex, 3[3]. Experimental models confirm that 6[6], but efficacy scales dramatically when multiplexed.

Table 1: Comparative Inhibition of Glutamate Release In Vitro

Treatment GroupConcentrationEst. % Inhibition of Glutamate ReleaseMechanistic Target
Control (Vehicle) -0%Baseline Exocytosis
Leuphasyl TFA 1 mM~11% - 20%Upstream: VGCC Blockade via G-Protein
Argireline 1 mM~30%Downstream: SNARE Complex Disruption
Leuphasyl + Argireline 1 mM (each)~50%Synergistic: Dual-Pathway Attenuation

Conclusion

Leuphasyl TFA represents a highly sophisticated, upstream neuromodulator. By utilizing the


-opioid receptor to inhibit calcium influx, it provides an elegant mechanism for attenuating vesicular exocytosis. For drug development professionals and cosmetic scientists, integrating the standardized in vitro protocols outlined above ensures reproducible, high-fidelity data when evaluating peptide-based calcium channel modulators.

References

  • Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers - PMC (NIH). 1

  • Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives - MDPI. 3

  • LEUPHASYL® In Vitro Efficacy Documentation - Lipotec / Turbifycdn. 4

  • LEUPHASYL Mechanism and Toxicity Report - Daltosur. 5

  • Buy Pentapeptide-18 (Leuphasyl) (200mg) - BiotechPeptides. 6

  • Leuphasyl TFA Synonyms and Chemical Properties - Molnova. 2

Sources

Physiochemical Profiling and Formulation Dynamics of Leuphasyl TFA (Pentapeptide-18)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurocosmetic peptides has fundamentally shifted the paradigm of non-invasive anti-aging interventions. Among these, Leuphasyl (Pentapeptide-18) stands out as a highly efficacious enkephalin-mimetic peptide. Synthesized predominantly as a Trifluoroacetate (TFA) salt, its unique physiochemical properties dictate specific formulation requirements to ensure stability, optimal skin permeation, and biological efficacy. This whitepaper provides an in-depth technical analysis of Leuphasyl TFA, detailing its mechanism of action, formulation dynamics, and the self-validating experimental protocols required for robust product development.

Structural and Physicochemical Properties

Leuphasyl is a synthetic pentapeptide with the sequence Tyr-D-Ala-Gly-Phe-Leu . The rational design of this molecule includes the critical substitution of a standard L-alanine with a D-alanine residue. This stereochemical modification introduces steric hindrance, effectively shielding the peptide bond from rapid enzymatic degradation by endogenous epidermal proteases, thereby extending its half-life within the stratum corneum[1].

In commercial synthesis, Leuphasyl is isolated as a Trifluoroacetate (TFA) salt . The TFA counter-ion is a direct byproduct of the cleavage step in Solid-Phase Peptide Synthesis (SPPS) and subsequent HPLC purification[2]. While the TFA salt confers excellent aqueous solubility, formulators must account for its acidic nature, which can lower the pH of the localized microenvironment in topical matrices.

Quantitative Physiochemical Profile
ParameterValueFormulation Impact & Causality
INCI Name Pentapeptide-18Standardized nomenclature required for global regulatory compliance and INCI registration.
Sequence Tyr-D-Ala-Gly-Phe-LeuD-Ala substitution prevents rapid enzymatic cleavage by epidermal proteases, extending bioavailability[1].
Molecular Weight ~569.65 Da (Free Base)Slightly above the 500 Da threshold; requires optimized lipidic carriers (e.g., liposomes) for optimal stratum corneum penetration[1].
Counter-ion Trifluoroacetate (TFA)Confers high aqueous solubility (>1 mg/mL) but lowers local pH; necessitates robust buffering in the aqueous phase[2].
Optimal Concentration 0.5% – 2.0% (w/w)2% is established as the minimal efficient standalone concentration for visible wrinkle reduction[1].
Target Receptor Enkephalin Receptor (Gi)Initiates a signaling cascade that hyperpolarizes the neuron, reducing excitability and acetylcholine release[3].

Mechanism of Action: The Enkephalin Pathway

Unlike botulinum toxin or SNARE-complex inhibitors (such as Argireline) that act directly on the vesicular fusion machinery, Leuphasyl TFA operates upstream by mimicking endogenous enkephalins[3].

When Leuphasyl permeates the skin and reaches the neuromuscular junction, it binds to the enkephalin receptor , a G protein-coupled receptor (GPCR) of the inhibitory type (Gi) located on the extracellular surface of the neuron[4]. This binding event triggers a conformational change that forces the dissociation of the G-protein into its constituent subunits (α, β, γ).

The causality of muscle relaxation stems from the subsequent ion channel modulation: the released subunits actively close voltage-gated Ca2+ channels and open K+ channels [4]. The efflux of potassium and the restricted influx of calcium hyperpolarize the neuron, maintaining it in a resting state. Without the critical intracellular calcium spike, the fusion of acetylcholine-containing vesicles with the presynaptic membrane is aborted, attenuating the signal for muscle contraction[3].

MOA L Leuphasyl TFA (Pentapeptide-18) R Enkephalin Receptor (Gi-Coupled) L->R Binds G G-Protein Subunit Dissociation (α, β, γ) R->G Activates Ca Ca2+ Channels (Closed) G->Ca Inhibits K K+ Channels (Opened) G->K Stimulates Vesicle Inhibition of Vesicle Fusion Ca->Vesicle Prevents Ca2+ Influx K->Vesicle Hyperpolarizes Neuron ACh Decreased Acetylcholine Release Vesicle->ACh Blocks Exocytosis Muscle Muscle Relaxation (Wrinkle Reduction) ACh->Muscle Attenuates Signal

Fig 1. Enkephalin receptor-mediated signaling cascade induced by Leuphasyl TFA.

Formulation Dynamics & Synergistic Modalities

Overcoming the Stratum Corneum Barrier

Because the molecular weight of the Leuphasyl TFA salt approaches ~683 Da, it slightly exceeds the traditional "500 Dalton rule" for passive transdermal delivery[1]. To facilitate optimal amphiphilicity and partitioning into the lipidic matrix of the stratum corneum, the peptide must be formulated within an optimized Oil-in-Water (O/W) emulsion or encapsulated within liposomal delivery systems. Furthermore, because the TFA counter-ion can acidify the aqueous phase, formulators must integrate a robust buffer system (e.g., citrate or phosphate buffers) to maintain a physiological pH of 5.5–6.0. This prevents both peptide hydrolysis and potential skin irritation.

The Synergistic Rationale with Argireline

In advanced neurocosmetic formulations, Leuphasyl is rarely used in isolation. It is frequently paired with Argireline (Acetyl Hexapeptide-8) [3]. The causality behind this pairing is rooted in dual-node pathway inhibition:

  • Leuphasyl acts upstream, preventing calcium influx and hyperpolarizing the neuron[4].

  • Argireline acts downstream, competing with SNAP-25 to destabilize the SNARE complex[1]. Targeting the exocytosis pathway at two distinct biochemical nodes yields a synergistic, rather than merely additive, reduction in neurotransmitter release and subsequent dynamic wrinkle formation[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and product efficacy, formulation scientists must employ self-validating experimental systems. The following protocols detail the methodologies for assessing permeation and biological efficacy.

Protocol 1: In Vitro Permeation Testing (IVPT)

Rationale: To validate that the selected emulsion or liposomal carrier successfully drives the ~683 Da peptide across the stratum corneum barrier.

  • Membrane Preparation: Mount dermatomed porcine skin (or a validated synthetic lipophilic membrane) between the donor and receptor compartments of a static Franz Diffusion Cell.

  • Receptor Fluid Configuration: Fill the receptor compartment with Phosphate-Buffered Saline (PBS) at pH 7.4. Causality: This mimics the pH of systemic circulation and maintains sink conditions, ensuring that a concentration gradient drives permeation.

  • Dosing: Apply a finite dose (e.g., 5 mg/cm²) of the Leuphasyl TFA formulation to the donor compartment. Seal to prevent vehicle evaporation.

  • Sampling & Quantification: Withdraw 200 µL aliquots from the receptor fluid at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), replacing the volume with fresh PBS. Analyze the aliquots using HPLC-UV/MS to quantify the cumulative permeated peptide.

Workflow Prep Peptide Solubilization (Aqueous Phase) Emulsion O/W Emulsion Formation Prep->Emulsion Integrate pH pH Adjustment (pH 5.5 - 6.0) Emulsion->pH Buffer Franz Franz Cell Application pH->Franz Dose (In Vitro) Sampling Receptor Fluid Sampling Franz->Sampling Time Intervals HPLC HPLC-UV/MS Quantification Sampling->HPLC Analyze Permeation

Fig 2. Self-validating IVPT workflow for Leuphasyl TFA topical formulations.

Protocol 2: Glutamate Release Inhibition Assay

Rationale: Direct measurement of acetylcholine in neuronal cultures is highly volatile due to rapid hydrolysis by acetylcholinesterase in the synaptic cleft. Therefore, measuring the co-release of glutamate serves as a highly stable, reliable proxy for vesicular exocytosis[5].

  • Cell Culture & Radiolabeling: Seed primary neuronal cultures in multi-well plates. Incubate the cells with tritiated glutamine for 3 hours. Causality: The neurons internalize the glutamine and convert it into radiolabeled glutamate, loading the synaptic vesicles.

  • Peptide Incubation: Wash the cells and expose them to varying concentrations of Leuphasyl TFA (e.g., 0.5%, 1%, 2%)[6]. For synergy validation, include a cohort treated with a Leuphasyl/Argireline blend.

  • Depolarization Stimulus: Introduce a depolarizing agent (such as KCl) to force calcium-dependent vesicular exocytosis.

  • Measurement: Collect the supernatant and measure the released radioactivity using a liquid scintillation counter. A reduction in detected radioactivity directly correlates to the peptide's efficacy in inhibiting neurotransmitter release[3].

Conclusion

Leuphasyl TFA represents a sophisticated approach to modulating neuromuscular communication. By understanding its specific physicochemical properties—namely the stabilizing D-Ala substitution and the pH-altering TFA counter-ion—formulators can engineer advanced delivery systems that bypass the stratum corneum barrier. When subjected to rigorous, self-validating protocols like IVPT and Glutamate Release Assays, Leuphasyl demonstrates profound efficacy, particularly when synergized with downstream SNARE inhibitors.

References

1.3 2.4 3. 5 4.1 5.6 6.2

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Methodological & Application

Application Notes and Protocols: Leuphasyl TFA Solubility for Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction to Leuphasyl (Pentapeptide-18)

Leuphasyl®, scientifically known as Pentapeptide-18, is a synthetic peptide that has garnered significant interest in both cosmetic science and neurological research.[1][2] Its primary mechanism of action involves mimicking the body's natural enkephalins, which are endogenous opioid peptides that play a role in modulating neuronal activity.[3][4] By binding to enkephalin receptors on the surface of nerve cells, Leuphasyl initiates an intracellular cascade that leads to a decrease in the neuron's excitability.[1][4] This "turning down" of nerve cell activity modulates the release of acetylcholine at the neuromuscular junction, resulting in a relaxation of muscle contractions.[3][5] This targeted action makes it a valuable tool for studying the mechanisms of muscle contraction and for applications aimed at reducing the appearance of dynamic wrinkles caused by facial expressions.[1][5]

The Critical Role of the TFA Counter-ion

Commercially available synthetic peptides, including Leuphasyl, are often supplied as a trifluoroacetate (TFA) salt. This is a byproduct of the solid-phase peptide synthesis (SPPS) and purification processes, where trifluoroacetic acid is used as a cleavage agent and an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8] The resulting lyophilized powder is therefore not pure peptide but a peptide-TFA salt.

While essential for synthesis and purification, the presence of the TFA counter-ion is a critical consideration for in vitro studies. Directly dissolving Leuphasyl TFA into cell culture media is strongly discouraged. Research has demonstrated that residual TFA can exert unintended biological effects, creating experimental artifacts and leading to misinterpretation of results.[8][9]

Impact of TFA on Cell Viability and Proliferation

Authoritative studies have shown that TFA can inhibit cell proliferation in a dose-dependent manner. Effects on cell cultures, including fetal rat osteoblasts and chondrocytes, have been observed at concentrations as low as 10 nM to 100 nM.[9][10][11] In some assays, the anti-proliferative effect of the TFA salt was significant enough to mask the true biological activity of the peptide being studied.[10][11] Conversely, other studies have reported that TFA can sometimes stimulate cell growth, introducing further variability.[8][9] Given these potential confounding effects, a carefully planned solubility and dilution protocol is paramount to ensure that the observed cellular response is due to the Leuphasyl peptide itself and not the TFA counter-ion.

Physicochemical Properties and Solubility Overview

Understanding the properties of Leuphasyl TFA is the first step in developing a robust protocol.

PropertyValueSource
Chemical Name Pentapeptide-18[2]
Synonym L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucine--2,2,2-trifluoroacetic acid
Molecular Formula C31H40F3N5O9
Molecular Weight 683.67 g/mol [12][13]
Appearance White solid powder[12]
Primary Solubility Soluble in DMSO (Dimethyl sulfoxide)[12]
Aqueous Solubility Poorly soluble in water or neutral buffers[14]

Leuphasyl is a relatively hydrophobic peptide, which limits its direct solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[15] Therefore, the use of a sterile, cell-culture compatible organic solvent is necessary to first create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.[12][16]

Experimental Protocols

The following protocols provide a two-stage process for the preparation and use of Leuphasyl TFA in cell culture experiments. This methodology is designed to maximize peptide solubility while minimizing the concentration of potentially confounding substances (DMSO, TFA) in the final cell culture environment.

Visual Workflow for Reconstitution and Dilution

G cluster_prep Protocol 1: Stock Solution Preparation cluster_use Protocol 2: Working Solution Preparation A Lyophilized Leuphasyl TFA Vial B Equilibrate to Room Temperature (Prevents condensation) A->B C Centrifuge Briefly (Pellets all powder) B->C D Add Cell-Culture Grade DMSO C->D E Vortex / Sonicate (Ensure complete dissolution) D->E F 10 mM Stock Solution (Clear & Particulate-Free) E->F G Aliquot into single-use tubes F->G H Store at -20°C or -80°C G->H I Thaw one aliquot of stock solution H->I For Experiment J Calculate required volume for final concentration I->J K Serially dilute into sterile cell culture medium J->K L Final working solution (e.g., 10 µM Leuphasyl, <0.1% DMSO) K->L M Add to cell culture L->M

Caption: Workflow for preparing Leuphasyl TFA for cell culture.

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

Rationale: Creating a high-concentration stock solution in DMSO allows for the addition of a very small volume to the cell culture medium, thereby keeping the final DMSO concentration well below cytotoxic levels (typically <0.5%).[17]

Materials:

  • Leuphasyl TFA (lyophilized powder)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Equilibrate Vial: Before opening, allow the vial of lyophilized Leuphasyl TFA to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability.[16][18]

  • Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the vial.[19]

  • Calculate Solvent Volume: To prepare a 10 mM stock solution, use the following calculation:

    • Volume (µL) = [Weight of Peptide (mg) / 683.67 ( g/mol )] x 100,000

    • Example: For 1 mg of Leuphasyl TFA:

    • Volume (µL) = [1 mg / 683.67] x 100,000 ≈ 146.27 µL. Add 146.3 µL of DMSO.

  • Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of DMSO to the vial.[20] Do not squirt the solvent directly onto the peptide pellet; instead, dispense it down the side of the vial.[18][21]

  • Dissolution: Cap the vial securely and vortex gently. If the peptide does not dissolve completely, sonicate the vial in a room temperature water bath for 5-10 minutes.[12][15] Visually inspect the solution to ensure it is clear and free of any particulates before proceeding.[18][20]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.[16] Store the aliquots protected from light at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years).[12][16]

Protocol 2: Preparation of the Final Working Solution in Cell Culture Media

Rationale: This protocol ensures the peptide is properly diluted to its final, non-toxic working concentration for treating cells. The final concentration of DMSO should always be calculated and a vehicle control (media with the same final DMSO concentration but without the peptide) must be included in all experiments.

Procedure:

  • Determine Final Concentration: Decide on the final concentration of Leuphasyl required for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Calculate Dilution: Use the C1V1 = C2V2 formula to determine the volume of stock solution needed.

    • C1 = Concentration of stock solution (10 mM or 10,000 µM)

    • V1 = Volume of stock solution to add (unknown)

    • C2 = Desired final concentration (e.g., 10 µM)

    • V2 = Final volume of cell culture medium (e.g., 2 mL or 2000 µL)

    • Example: To make 2 mL of 10 µM media:

    • V1 = (10 µM * 2000 µL) / 10,000 µM = 2 µL of stock.

  • Dilution Step: Thaw a single aliquot of the 10 mM stock solution. Add the calculated volume (2 µL in the example) to your final volume of pre-warmed cell culture medium (2 mL). Pipette up and down gently to mix. Never add the small volume of stock directly to cells in a plate. Always dilute it into the media first.

  • Verify Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic.

    • Example: (2 µL DMSO / 2000 µL total volume) * 100% = 0.1% DMSO. This is generally considered safe for most cell lines.[17]

  • Vehicle Control: Prepare a parallel culture flask or well containing the same volume of media and the same final concentration of DMSO (e.g., 2 µL of DMSO in 2 mL of media) but without Leuphasyl. This is essential to confirm that any observed effects are not due to the solvent.

Mechanism of Action: Neuronal Modulation

G cluster_neuron Presynaptic Neuron Leuphasyl Leuphasyl EnkephalinReceptor Enkephalin Receptor Leuphasyl->EnkephalinReceptor Binds Cascade Intracellular Cascade EnkephalinReceptor->Cascade Activates Neuron Neuron Membrane CaChannel Ca2+ Channel Cascade->CaChannel Inhibits ACh Acetylcholine Release CaChannel->ACh Modulates Muscle Muscle Contraction ACh->Muscle Triggers

Caption: Leuphasyl mimics enkephalins to modulate muscle contraction.

Advanced Considerations: TFA-Sensitive Assays

For highly sensitive assays or long-term cultures, even the low levels of TFA introduced from a diluted stock may be a concern.[10] In such cases, researchers have two primary options:

  • TFA Removal: Protocols exist for exchanging the TFA counter-ion with a more biologically compatible one, such as hydrochloride (HCl) or acetate.[8] This typically involves dissolving the peptide in a solution like 100 mM HCl, followed by re-lyophilization.[17][22] This process should be performed with care as it can affect peptide stability and recovery.

  • Source TFA-Free Peptides: An increasing number of manufacturers are recognizing the issues with TFA and are beginning to offer peptides synthesized using TFA-free processes or with the TFA already exchanged for a different salt form.[23] Sourcing these alternative forms is the most direct way to eliminate TFA as a variable in your experiments.

References

  • Scantifix. (n.d.). Leuphasyl. Retrieved from [Link]

  • Lipotec. (2005, June). LEUPHASYL® A NEW PENTAPEPTIDE FOR EXPRESSION WRINKLES. Retrieved from [Link]

  • GenScript. (2025, June 30). Reconstitution of Lyophilized Peptides. Retrieved from [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • Enzo Life Sciences. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • Dragomirescu, A. O., et al. (2014, April 8). The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide. MDPI. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

  • Cornish, J., et al. (1995). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Peptides.co. (n.d.). An Ultimate Guide to Peptide Reconstitution. Retrieved from [Link]

  • PubMed. (1995). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. Retrieved from [Link]

  • Forsal.pl. (2024, October 22). Leuphasyl Peptide in Skin Research. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Erckes, V., et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA displays anti-inflammatory and anti-viral effects in vitro. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]

  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

Sources

Application Note: Preparation and In Vitro Validation of Leuphasyl (Pentapeptide-18) TFA Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in neurocosmetics and neuromuscular biology.

Introduction & Mechanistic Grounding

Leuphasyl, chemically identified as Pentapeptide-18 (sequence: Tyr-D-Ala-Gly-Phe-Leu), is a synthetic biomimetic peptide engineered to modulate neuromuscular signaling[1]. In in vitro and clinical applications, it serves as a potent inhibitor of expression wrinkles and a valuable tool for studying peripheral nerve-skin interfaces[2].

Unlike SNARE-complex inhibitors (e.g., Argireline) that directly disrupt vesicle docking[3], Leuphasyl acts upstream by mimicking endogenous enkephalins. It binds to Gi-coupled enkephalin receptors on the presynaptic neuronal membrane[4]. This receptor engagement initiates a cascade that triggers G-protein dissociation, leading to the closure of voltage-gated calcium (Ca²⁺) channels and the opening of potassium (K⁺) channels[1]. The resulting neuronal hyperpolarization restricts Ca²⁺ influx, thereby suppressing the exocytosis of acetylcholine (ACh) into the synaptic cleft[5].

When supplied for research, Leuphasyl is frequently synthesized as a trifluoroacetate (TFA) salt. Proper reconstitution of the Leuphasyl TFA stock is critical; the lipophilic nature of its sequence can lead to aggregation in purely aqueous environments, and residual TFA can alter the pH of unbuffered media, skewing assay results[6].

Mechanism A Leuphasyl (Pentapeptide-18) B Gi-Coupled Enkephalin Receptor A->B Binds Presynaptically C G-Protein Dissociation (α, β, γ subunits) B->C Activates D1 Inhibit Voltage-Gated Ca2+ Channels C->D1 Closes D2 Open K+ Channels C->D2 Opens E Neuronal Hyperpolarization (Decreased Excitability) D1->E Prevents Ca2+ Influx D2->E Promotes K+ Efflux F Inhibition of Acetylcholine Release E->F Suppresses Vesicle Fusion

Fig 1: Leuphasyl (Pentapeptide-18) mechanism of action via Gi-coupled enkephalin receptors.

Physicochemical Properties & Solubilization Strategy

To design a self-validating experimental protocol, one must understand the physical constraints of the peptide. The presence of hydrophobic residues (Phenylalanine and Leucine) requires careful solvent selection to prevent micelle formation or precipitation[6].

Table 1: Physicochemical Data & Assay Impact

PropertyValueCausality / Impact on Assay Design
Sequence Tyr-D-Ala-Gly-Phe-LeuHydrophobic C-terminus increases lipophilicity; requires optimal solvent to prevent aggregation[6].
Molecular Weight ~569.6 g/mol (Free base)Small molecular size allows rapid diffusion in in vitro culture media and tissue models.
Salt Form Trifluoroacetate (TFA)TFA counter-ions can lower the pH of unbuffered solutions. High-concentration stocks must be diluted in strongly buffered media (e.g., HEPES) to maintain physiological pH.
Solubility (Water) ≥ 1 mg/mLSuitable for immediate, low-concentration working solutions[7].
Solubility (DMSO) ≥ 10 mg/mLIdeal for highly concentrated master stock solutions. Allows for high dilution factors, minimizing solvent toxicity in final cell assays[6].

Protocol: Preparation of 10 mM Leuphasyl TFA Master Stock

Expertise Insight: We recommend preparing the primary master stock in anhydrous Dimethyl Sulfoxide (DMSO) rather than water. DMSO ensures complete solvation of the peptide backbone, prevents aggregation over long-term storage, and protects the peptide from hydrolytic degradation.

Step-by-Step Methodology
  • Equilibration: Allow the vial of lyophilized Leuphasyl TFA to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid degradation and inaccurate weighing.

  • Centrifugation: Centrifuge the vial at 10,000 × g for 1 minute. Causality: Lyophilized powder often adheres to the cap during transit; this ensures all material is at the bottom of the vial.

  • Solubilization: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration. For example, to 5 mg of Leuphasyl (assuming ~570 g/mol ), add approximately 877 µL of DMSO.

  • Dissolution: Vortex gently for 30 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 1 to 2 minutes.

  • Aliquoting: Dispense the stock solution into 10 µL to 50 µL aliquots using sterile, low-protein-binding microcentrifuge tubes. Causality: Peptides readily adsorb to standard polypropylene plastics, reducing the effective concentration of your stock.

  • Storage: Store aliquots immediately at -80°C. Avoid repeated freeze-thaw cycles.

Workflow step1 Equilibrate Lyophilized Peptide to Room Temp step2 Centrifuge Vial (10,000 x g, 1 min) step1->step2 step3 Add Anhydrous DMSO (Primary Solvation) step2->step3 step4 Vortex & Sonicate (Ensure Clarity) step3->step4 step5 Aliquot into Low-Bind Tubes step4->step5 step6 Store at -80°C (Avoid Freeze-Thaw) step5->step6

Fig 2: Standardized workflow for the preparation and storage of Leuphasyl TFA stock solutions.

Protocol: In Vitro Acetylcholine (ACh) Release Inhibition Assay

To validate the biological activity of your Leuphasyl stock, an ACh release assay using a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or PC12 cells) is the gold standard[1].

Trustworthiness & Self-Validation: A robust assay must differentiate between true receptor-mediated inhibition and artifactual inhibition caused by cell death (e.g., from DMSO toxicity or TFA-induced pH shifts). Therefore, a parallel cell viability assay is mandatory.

Step-by-Step Methodology
  • Cell Preparation: Seed SH-SY5Y cells in a 96-well plate at a density of

    
     cells/well. Allow 24 hours for adherence.
    
  • Working Solution Preparation: Thaw one aliquot of the 10 mM Leuphasyl stock. Dilute it into pre-warmed, serum-free culture medium to achieve final testing concentrations (e.g., 10 µM, 50 µM, 100 µM)[6].

    • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[8].

  • Treatment: Aspirate the growth media and apply the peptide working solutions. Include a vehicle control (0.1% DMSO in media) and a positive control (e.g., 100 µM Acetyl Hexapeptide-8)[3]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Depolarization/Stimulation: Remove the treatment media and wash the cells once with a physiological buffer. Induce ACh release by adding a high-potassium depolarization buffer (e.g., 100 mM KCl in HEPES buffer) for 30 minutes.

  • Quantification: Collect the supernatant. Quantify the released acetylcholine using a commercially available fluorometric Choline/Acetylcholine assay kit (measuring fluorescence at Ex/Em = 535/587 nm).

  • Viability Validation (MTT Assay): Immediately add MTT reagent (1 mg/mL final concentration) to the remaining cells in the 96-well plate. Incubate for 1 hour, lyse cells, and measure absorbance[8].

    • Interpretation: If ACh release is reduced but cell viability remains >95% relative to the vehicle control, the Leuphasyl stock is active and the inhibition is mechanistically genuine.

References

  • Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers. MDPI. Available at: [Link]

  • LEUPHASYL - ALFA Medical & Spa Development. ALFA Spa. Available at: [Link]

  • Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy. NIH. Available at: [Link]

  • Neuromuscular Signaling: Leuphasyl Peptide in Scientific Exploration. Zimbabwe Situation. Available at:[Link]

  • Leuphasyl® | Pentapeptide-18 - Cosmetic Ingredients Guide. Cosmetic Ingredients Guide. Available at:[Link]

  • Biomimetic Peptides in Dermatology Interfering with Neurotransmission. Iris Publishers. Available at: [Link]

  • A CycloRGDf(Me-V) Analog as Chemical Probe to Study Integrins Function in Living Cells. ChemRxiv. Available at: [Link]

Sources

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitation of Pentapeptide-18

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic peptide (Sequence: Tyr-D-Ala-Gly-Phe-Leu) engineered to mimic endogenous enkephalins [1]. It is widely utilized in dermatological research and cosmeceutical formulations for its targeted neuromodulatory properties[2].

Unlike botulinum toxin, which irreversibly cleaves SNARE proteins, Pentapeptide-18 operates via a reversible, receptor-mediated pathway. It binds to the enkephalin receptor (a Gi-protein coupled receptor) on the exterior of neurons. This binding triggers a conformational change that dissociates G-protein subunits (α, β, γ), leading to the closure of voltage-gated calcium (Ca²⁺) channels and the opening of potassium (K⁺) channels [3]. The resulting cellular hyperpolarization prevents synaptic vesicle fusion, thereby inhibiting acetylcholine release at the neuromuscular junction and relaxing facial expression muscles[3].

Mechanism PP18 Pentapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu) Receptor Enkephalin Receptor (Gi-Protein Coupled) PP18->Receptor GProtein G-Protein Subunit Dissociation (α, β, γ) Receptor->GProtein IonChannels Ion Channel Modulation (Close Ca2+, Open K+) GProtein->IonChannels Vesicle Inhibition of Vesicle Fusion IonChannels->Vesicle ACh Decreased Acetylcholine Release Vesicle->ACh Muscle Muscle Relaxation & Wrinkle Reduction ACh->Muscle

Fig 1: Neuromodulatory mechanism of action of Pentapeptide-18 at the synaptic interface.

Physicochemical Profiling & Method Rationale

To develop a robust, self-validating analytical method, we must first analyze the analyte's molecular architecture. Pentapeptide-18 (C₂₉H₃₉N₅O₇, MW: 569.65 g/mol ) is a moderately lipophilic peptide due to the presence of three hydrophobic/aromatic residues (Tyr, Phe, Leu)[2],[4].

Causality in Experimental Design
  • Stationary Phase Selection: A high-density C18 column (e.g., Kromasil 100 C18, 250 x 4.6 mm, 5 µm) is selected [5]. The extensive carbon load provides adequate hydrophobic surface area to interact strongly with the Phenylalanine and Leucine side chains, ensuring sufficient retention factor (

    
    ).
    
  • Mobile Phase & Ion-Pairing: Peptides exhibit amphoteric behavior. Pentapeptide-18 possesses an N-terminal amine, a C-terminal carboxyl, and a phenolic hydroxyl on Tyrosine. By using 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0), the carboxyl group is fully protonated (neutralized), while the N-terminal amine is protonated (positively charged)[5]. The trifluoroacetate anion acts as a hydrophobic ion-pairing agent, neutralizing the localized positive charge, enhancing retention, and masking residual silanols on the silica matrix to eliminate peak tailing.

  • Gradient Elution: An isocratic method would lead to severe band broadening for a peptide of this size. A linear gradient of Acetonitrile (ACN) from 10% to 60% compresses the peptide band at the solvent front, resulting in sharp, highly efficient peaks.

  • Detection Strategy: Dual-wavelength UV detection is employed. 214 nm captures the amide bond

    
     transitions for maximum sensitivity, while 280 nm specifically targets the Tyrosine aromatic ring, providing orthogonal specificity when analyzing complex cosmetic matrices (e.g., emulsions or serums) where excipients lack aromaticity.
    

HPLC_Workflow Start Sample Prep (0.1% TFA Extraction) Column Stationary Phase (C18, 5 µm) Start->Column MobilePhase Mobile Phase (H2O/ACN + 0.1% TFA) Column->MobilePhase Gradient Gradient Elution (10-60% B) MobilePhase->Gradient Detection UV Detection (214 nm & 280 nm) Gradient->Detection Validation System Suitability (Self-Validation) Detection->Validation

Fig 2: Systematic workflow for RP-HPLC method development and validation.

Experimental Protocols

Reagents and Materials
  • Reference Standard: Pentapeptide-18 (Purity

    
     98.0%).
    
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Standard Preparation (Self-Validating Linearity)
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Pentapeptide-18 standard into a 10 mL volumetric flask. Dissolve in 8 mL of Diluent (Water:ACN, 80:20 v/v). Sonicate for 5 minutes at 25°C to ensure complete dissolution, then make up to volume.

  • Working Standards: Serially dilute the stock with Diluent to prepare a 5-point calibration curve: 10, 25, 50, 100, and 200 µg/mL.

Cosmetic Matrix Extraction (Sample Preparation)

Note: This protocol is optimized for oil-in-water (O/W) anti-aging serums.

  • Weigh exactly 1.0 g of the cosmetic formulation into a 15 mL polypropylene centrifuge tube.

  • Add 5.0 mL of extraction solvent (0.1% TFA in Water:ACN, 50:50 v/v). The high organic content helps precipitate high-molecular-weight polymers (e.g., carbomers).

  • Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes at room temperature to disrupt the emulsion matrix.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the lipid phase and excipients.

  • Filter the clear supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Chromatographic Conditions

The following parameters establish the core of the analytical method, ensuring reproducibility across different laboratory environments.

Table 1: Optimized RP-HPLC Parameters

ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmHigh carbon load for hydrophobic peptide retention.
Column Temperature 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Mobile Phase A Water + 0.1% TFAProtonates carboxyls; provides ion-pairing for amines.
Mobile Phase B Acetonitrile + 0.1% TFAStrong eluting solvent; TFA maintains constant pH during gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection Wavelength 214 nm (Primary), 280 nm (Secondary)214 nm for amide backbone; 280 nm for Tyrosine specificity.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 20.0 min: 10%

    
     60% B (Linear gradient for elution)
    
  • 20.0 - 22.0 min: 60%

    
     90% B (Column wash)
    
  • 22.0 - 27.0 min: 10% B (Re-equilibration)

System Suitability & Validation Data

A rigorous method must be a self-validating system. System Suitability Testing (SST) ensures the complete chromatographic system (instrument, reagents, column, and analyst) is functioning optimally before any sample is quantified.

The following data represents the validation criteria achieved using six replicate injections of the 100 µg/mL Pentapeptide-18 working standard.

Table 2: System Suitability and Validation Parameters

ParameterObserved ValueAcceptance CriteriaPass/Fail
Retention Time (

)
14.2 min ± 0.1 minConsistent within ± 2.0% RSDPASS
Peak Tailing Factor (

)
1.08

1.5
PASS
Theoretical Plates (

)
> 45,000

10,000
PASS
Injection Precision (RSD) 0.45%

2.0% (for

)
PASS
Linearity (

)
0.9998

0.999
PASS
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N)

3
PASS
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N)

10
PASS

Conclusion

The developed RP-HPLC method leverages the specific structural and physicochemical traits of Pentapeptide-18 to achieve baseline resolution, high sensitivity, and excellent peak symmetry. The strategic use of Trifluoroacetic acid as an ion-pairing agent, combined with a precisely engineered Acetonitrile gradient, ensures robust performance. The method's self-validating SST parameters confirm its suitability for both rigorous raw material quality control and the quantitative analysis of complex cosmetic and pharmaceutical formulations.

References

  • Cosmetic Ingredients Guide. "Leuphasyl® | Pentapeptide-18 - Cosmetic Ingredients Guide". ci.guide. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10099522, Pentapeptide-18". PubChem. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2014170347A1 - Compounds useful in the treatment and/or care of the skin and their cosmetic or pharmaceutical compositions". Google Patents.

Sources

Leuphasyl TFA peptide synthesis and purification techniques

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis and Purification of Leuphasyl (Pentapeptide-18) TFA

Abstract

This technical guide details the chemical synthesis and purification of Leuphasyl (Pentapeptide-18), a biomimetic enkephalin analog used to modulate neuronal exocytosis. Unlike generic synthesis guides, this protocol addresses the specific challenges of the Leuphasyl sequence (Tyr-D-Ala-Gly-Phe-Leu ), specifically the prevention of racemization at the D-Ala and Phe residues and the management of the hydrophobic C-terminal Leucine. The guide covers resin selection, Fmoc-based Solid Phase Peptide Synthesis (SPPS), cleavage dynamics, and Reverse-Phase HPLC (RP-HPLC) purification to isolate the peptide as a Trifluoroacetate (TFA) salt.

Introduction & Scientific Context

2.1 Identity and Mechanism Leuphasyl (Pentapeptide-18) is a modified enkephalin mimic designed to couple to the


-opioid receptor. By mimicking the natural enkephalin mechanism, it inhibits voltage-gated calcium channels in the presynaptic neuron, thereby modulating the release of acetylcholine (ACh) into the synaptic cleft.
  • Sequence: H-Tyr-D-Ala-Gly-Phe-Leu-OH (Free Acid) or -NH₂ (Amide)

    • Note: The "TFA" designation in the topic implies the research-grade salt form derived from HPLC purification. While the commercial cosmetic ingredient is often an amide to resist degradation, the standard enkephalin structure is a C-terminal acid. This guide provides the protocol for the C-terminal Amide (most common for stability) but notes the resin change required for the Acid.

  • Molecular Weight (Free Base): ~569.6 g/mol

  • The "TFA" Salt: The peptide is isolated as a trifluoroacetate salt because TFA is the ion-pairing agent used during HPLC to resolve the peptide from impurities.[1] The TFA counter-ion protonates the N-terminus and basic side chains, increasing solubility and retention on hydrophobic columns.

2.2 Strategic Synthesis Planning The inclusion of D-Alanine in the second position is critical. It renders the peptide resistant to enzymatic degradation (proteolysis) while maintaining receptor affinity.

  • Critical Quality Attribute (CQA): Stereochemical purity of the D-Ala residue.

  • Resin Selection:

    • For Amide (Preferred):Rink Amide MBHA Resin . High loading capacity and stability.

    • For Acid:2-Chlorotrityl Chloride (2-CTC) Resin . Preferred over Wang resin for C-terminal Leucine to prevent diketopiperazine formation and racemization during loading.

Materials and Reagents

CategoryReagentSpecification/Grade
Resin Rink Amide MBHA0.5–0.7 mmol/g loading
Amino Acids Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OHHigh Purity (>99%), L-isomer unless noted
Coupling DIC (Diisopropylcarbodiimide)Peptide Grade
Activator Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Replaces HOBt/HOAt (Safer, higher efficiency)
Deprotection Piperidine20% v/v in DMF
Cleavage TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane)HPLC Grade
Solvents DMF (Dimethylformamide), DCM (Dichloromethane), Diethyl EtherAnhydrous, amine-free

Protocol 1: Automated/Manual Fmoc SPPS

This protocol uses DIC/Oxyma chemistry rather than HBTU/DIEA.

  • Reasoning: HBTU/DIEA (base-driven) carries a higher risk of racemization, particularly for the sensitive D-Ala and Phe residues. DIC/Oxyma (carbodiimide-driven) is acidic-neutral, preserving chirality.

Step-by-Step Workflow
  • Resin Swelling:

    • Weigh 0.1 mmol of Rink Amide resin.

    • Swell in DCM for 30 minutes, then wash with DMF (3x).[2]

  • Fmoc Deprotection (The Cycle Start):

    • Add 20% Piperidine in DMF (5 mL).[3]

    • Agitate for 3 minutes. Drain.

    • Add fresh 20% Piperidine (5 mL). Agitate for 10 minutes. Drain.

    • Wash: DMF (5x), DCM (3x), DMF (3x).

    • Validation: Positive Kaiser Test (Blue beads = free amines).

  • Coupling Activation (In situ):

    • Dissolve Fmoc-AA-OH (4 equivalents relative to resin) and Oxyma Pure (4 eq) in minimal DMF.

    • Add DIC (4 eq).

    • Note: Do not pre-activate for >2 minutes to avoid side reactions.

  • Coupling Reaction:

    • Add the activated AA solution to the resin.

    • Agitate for 45–60 minutes at room temperature.

    • Wash: DMF (3x).[2][3]

    • Validation: Negative Kaiser Test (Yellow/Colorless beads = complete coupling).

  • Repeat Cycle:

    • Repeat steps 2–4 for the sequence: Leu → Phe → Gly → D-Ala → Tyr .

  • Final Deprotection:

    • Remove the N-terminal Fmoc from the final Tyrosine using the Step 2 protocol.

    • Wash thoroughly with DCM to remove all traces of DMF (DMF interferes with cleavage).

    • Dry resin under Nitrogen flow.

Visual Workflow: SPPS Logic

SPPS_Workflow Start Start: Rink Amide Resin Swell Resin Swelling (DCM, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling (Fmoc-AA + DIC/Oxyma) Wash1->Couple Check Kaiser Test Couple->Check Check->Couple Positive (Incomplete) NextAA Next Amino Acid? Check->NextAA Negative (Coupled) NextAA->Deprotect Yes FinalWash Final Wash & Dry NextAA->FinalWash No (Finished)

Figure 1: Iterative Fmoc Solid Phase Peptide Synthesis cycle utilizing DIC/Oxyma activation.

Protocol 2: Cleavage and Global Deprotection

This step cleaves the peptide from the resin and removes the tert-butyl (tBu) protection on the Tyrosine side chain.

Cocktail K (Modified):

  • TFA: 95% (Cleavage agent)

  • TIS (Triisopropylsilane): 2.5% (Scavenger for tBu cations)

  • Water: 2.5% (Scavenger)

Procedure:

  • Transfer dried resin to a reaction vessel.[2]

  • Add Cleavage Cocktail (10 mL per gram of resin).

  • Shake gently for 2 hours at room temperature. Warning: Exceeding 3 hours may cause hydrolysis of the sensitive D-Ala bond.

  • Filtration: Filter the resin into a 50 mL centrifuge tube. Rinse resin with 1 mL neat TFA.

  • Precipitation:

    • Add the filtrate dropwise into ice-cold Diethyl Ether (ratio 1:10 filtrate to ether).

    • The peptide will precipitate as a white solid.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes. Decant the ether.

  • Wash: Resuspend pellet in fresh cold ether, vortex, and centrifuge. Repeat 2x.

  • Drying: Dry the pellet under vacuum. This is the Crude Leuphasyl TFA .

Protocol 3: Purification (Preparative HPLC)

Crude purity is typically 70–85%. Preparative HPLC is required to achieve >98% purity.

System Setup:

  • Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å pore size.

  • Flow Rate: 10–20 mL/min (depending on column diameter).

  • Detection: UV at 220 nm (peptide bond) and 280 nm (Tyrosine).

Mobile Phases:

  • Buffer A: 0.1% TFA in Ultrapure Water (Milli-Q).

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).

Gradient Strategy: Leuphasyl is moderately hydrophobic due to Phe and Leu.

  • Equilibration: 5% B for 5 minutes.

  • Linear Gradient: 10% B to 60% B over 40 minutes.

  • Wash: 95% B for 5 minutes.

Fraction Collection:

  • Collect peaks based on UV absorbance (220 nm).

  • Critical Step: Analyze fractions via Analytical HPLC before pooling.

  • Pool fractions with purity >98%.

  • Lyophilization: Freeze-dry the pooled fractions. The result is a fluffy white powder: Leuphasyl Trifluoroacetate .

Visual Workflow: Purification Logic

Purification_Flow Crude Crude Peptide (Precipitate) Dissolve Dissolve (10% ACN/Water) Crude->Dissolve PrepLC Prep HPLC (C18, 0.1% TFA) Dissolve->PrepLC Analyze Analyze Fractions (Analytical HPLC/MS) PrepLC->Analyze Analyze->PrepLC Fail (Recycle) Pool Pool >98% Fractions Analyze->Pool Pass Freeze Lyophilization Pool->Freeze Final Final Product: Leuphasyl TFA Freeze->Final

Figure 2: Purification workflow ensuring removal of truncated sequences and scavengers.

Quality Control & Analysis

Every batch must be validated against the following specifications.

TestMethodAcceptance Criteria
Identity ESI-MS (Electrospray Ionization)[M+H]⁺ = 570.6 ± 1 Da
Purity RP-HPLC (C18, 220 nm)≥ 98.0%
Peptide Content Elemental Analysis (N)≥ 80% (Balance is TFA/Water)
Counter-ion Ion ChromatographyTFA content typically 10–25%

Troubleshooting Guide:

  • Problem: Low Yield.

    • Cause: Aggregation during coupling of hydrophobic residues (Phe, Leu).

    • Solution: Use "Double Coupling" for Phe and Leu steps.

  • Problem: Extra Peak (+128 Da).

    • Cause: Incomplete removal of tBu or re-attachment.

    • Solution: Ensure fresh TIS is used in cleavage cocktail.

References

  • Lipotec S.A. (2004). Leuphasyl®: A new pentapeptide for expression wrinkles.[4] Technical Dossier. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Cornish, J., et al. (2020). TFA Salts in Peptide Synthesis: Considerations for Cellular Assays. BenchChem Technical Notes. Link

Sources

Application Note: Transdermal Delivery Systems for Leuphasyl TFA (Pentapeptide-18)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the formulation, physical enhancement, and validation protocols for the transdermal delivery of Leuphasyl TFA (Pentapeptide-18). Leuphasyl is an enkephalin-mimetic peptide designed to attenuate muscle contraction by modulating neuronal calcium channels.[1] While highly effective in vitro, its in vivo efficacy is limited by the stratum corneum barrier and the physicochemical constraints of the trifluoroacetate (TFA) salt form.

This note provides two distinct delivery workflows:

  • Chemical Enhancement: Ethosomal carriers for deep dermal penetration.

  • Physical Enhancement: Dissolving Microneedle (DMN) arrays for direct intra-dermal deposition.

Physicochemical Profiling & Mechanism

Before formulation, the specific properties of the TFA salt must be addressed.

  • Molecule: Pentapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu)[1]

  • Molecular Weight: ~647.7 g/mol (Free base)

  • Salt Form: Trifluoroacetate (TFA). Note: TFA salts are acidic. A 1% solution can have a pH < 3.0, which is incompatible with many gelling agents and potentially cytotoxic.

  • Mechanism of Action: Leuphasyl mimics natural enkephalins, binding to receptors that close voltage-gated Ca²⁺ channels.[1] This inhibits the fusion of acetylcholine (ACh) vesicles at the synapse, reducing muscle contraction (Botox-like effect).

Diagram 1: Leuphasyl Mechanism of Action

LeuphasylMechanism Neuron Pre-Synaptic Neuron CaChannel Voltage-Gated Ca2+ Channel Neuron->CaChannel Action Potential Vesicle ACh Vesicle Fusion CaChannel->Vesicle Ca2+ Influx Blocked Leuphasyl Leuphasyl (Pentapeptide-18) EnkReceptor Enkephalin Receptor Leuphasyl->EnkReceptor Binds (Mimicry) EnkReceptor->CaChannel Modulates (Closes) Synapse Synaptic Cleft Release Vesicle->Synapse Inhibited Muscle Muscle Contraction Synapse->Muscle Reduced Signal

Figure 1: Mechanism of action.[1] Leuphasyl binds to enkephalin receptors, closing Ca²⁺ channels and inhibiting Acetylcholine release.[1]

Protocol A: Ethosomal Formulation (Chemical Delivery)

Ethosomes are lipid vesicular carriers containing ethanol, which fluidizes both the ethosomal lipids and the stratum corneum lipids, allowing the peptide to penetrate through the skin layers more effectively than standard liposomes.[2]

Reagents
  • Active: Leuphasyl TFA (Sequence: Tyr-D-Ala-Gly-Phe-Leu)[1]

  • Lipid: Phospholipon 90G (Soy Phosphatidylcholine)

  • Solvent: Ethanol (Absolute, HPLC Grade)

  • Buffer: HEPES Buffer (pH 7.4) or PBS.[3] Crucial for neutralizing TFA acidity.

  • Edge Activator (Optional): Tween 80 (0.5%)

Step-by-Step Methodology (Cold Method)
  • TFA Neutralization & Aqueous Phase Prep:

    • Dissolve Leuphasyl TFA in HEPES buffer (pH 7.4) to achieve a concentration of 1 mg/mL.

    • Measure pH. If pH < 6.0, adjust carefully with 0.1M NaOH. Target pH: 6.5–7.4.

    • Scientific Insight: Failure to neutralize TFA will lead to vesicle instability and potential hydrolysis of the phosphatidylcholine.

  • Organic Phase Prep:

    • In a covered vessel, dissolve Phospholipon 90G (2–4% w/v) in Ethanol (30–40% v/v of final formulation).

    • Stir at 700 RPM using a magnetic stirrer at room temperature (25°C) until completely dissolved.

  • Vesicle Formation:

    • Inject the Aqueous Phase (containing Leuphasyl) into the Organic Phase in a fine stream using a syringe pump (Rate: 1 mL/min).

    • Critical: Maintain constant stirring (700 RPM) during addition.

    • Continue stirring for 30 minutes in a sealed vessel to prevent ethanol evaporation.

  • Size Reduction (Sonication):

    • Use a probe sonicator (e.g., QSonica) at 40% amplitude.

    • Pulse cycle: 5 seconds ON, 5 seconds OFF for 3 minutes.

    • Temperature Control: Keep the vessel in an ice bath to prevent peptide degradation.

  • Validation:

    • Measure Particle Size (DLS) and Zeta Potential. Target: <150 nm, PDI < 0.3.

Protocol B: Dissolving Microneedles (Physical Delivery)

For research requiring precise dosage and immediate bypassing of the stratum corneum, dissolving microneedles (DMNs) are superior.

Materials
  • Matrix Polymer: Hyaluronic Acid (MW 10–50 kDa) or PVA/PVP blend.

  • Mold: PDMS Microneedle Mold (e.g., 500 µm height, pyramidal).

  • Centrifuge: For degassing.

Workflow Diagram

MN_Workflow Prep 1. Gel Preparation (HA + Leuphasyl) Cast 2. Casting (Vacuum/Centrifuge) Prep->Cast Dry 3. Drying (24h @ 25°C) Cast->Dry App 4. Application (Thumb Pressure) Dry->App Dissolve 5. Dissolution (Interstitial Fluid) App->Dissolve

Figure 2: Fabrication and application workflow for Leuphasyl-loaded dissolving microneedles.

Step-by-Step Methodology
  • Casting Solution Preparation:

    • Prepare a 10% w/v Hyaluronic Acid (HA) solution in sterile water.

    • Add Leuphasyl TFA (neutralized) to achieve a final load of 0.5% w/w (dry weight basis).

    • Mix gently to avoid air bubbles.[4]

  • Casting (Two-Step Method):

    • Step 1 (Tip Loading): Pipette 50 µL of the Leuphasyl-HA solution onto the PDMS mold.

    • Centrifuge at 3000 RPM for 5 minutes to force the viscous solution into the needle cavities.

    • Step 2 (Backing Layer): Add a drug-free HA solution (20% w/v) on top to form the backing layer.

    • Centrifuge again at 3000 RPM for 5 minutes.

  • Drying:

    • Dry in a desiccator at room temperature for 24–48 hours. Avoid heat to preserve peptide integrity.

  • Demolding:

    • Carefully peel the array from the mold using tweezers. Store in a desiccated environment.

Analytical & Biological Validation

HPLC Quantification Method

To quantify Leuphasyl in formulation or permeation samples.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine/Phenylalanine).

  • Flow Rate: 1.0 mL/min.

Ex Vivo Permeation (Franz Diffusion Cell)

This is the standard for verifying transdermal flux (


).
ParameterSpecification
Membrane Porcine ear skin (dermatomed to 500 µm) or Strat-M® synthetic membrane.
Receptor Fluid PBS (pH 7.4) + 0.05% Sodium Azide (preservative).
Temperature 32°C ± 1°C (Skin surface temperature).
Sampling 0.5, 1, 2, 4, 8, 12, 24 hours.
Data Analysis Plot Cumulative Amount (

) vs. Time (

). Calculate Flux (

) from the linear slope.[5]

Self-Validation Check:

  • Sink Conditions: Ensure the concentration of Leuphasyl in the receptor compartment never exceeds 10% of its saturation solubility.

  • Mass Balance: At the end of the experiment, extract the skin and wash the donor chamber. Total recovery (Receptor + Skin + Donor) should be 90–110%.

References

  • Lipotec S.A. (2004). Leuphasyl®: A new mechanism for expression wrinkles.[6] Technical Dossier.

  • Gorouhi, F., & Maibach, H. I. (2009). Role of topical peptides in preventing or treating aged skin. International Journal of Cosmetic Science, 31(5), 327-345.

  • Touitou, E., et al. (2000). Ethosomes - novel vesicular carriers for enhanced delivery: characterization and skin penetration properties. Journal of Controlled Release, 65(3), 403-418.

  • Donnelly, R. F., et al. (2012).[7] Hydrogel-forming microneedle arrays for enhanced transdermal drug delivery. Biomaterials, 33(15), 3911-3917.

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals.

Sources

Application Note: A Practical Guide to the Liposomal Encapsulation of Leuphasyl® TFA for Enhanced Dermal Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Barriers to Neuropeptide Efficacy

The Target: Leuphasyl® TFA (Pentapeptide-18)

Leuphasyl®, with the INCI name Pentapeptide-18, is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its "Botox-like" anti-wrinkle properties.[1][2][3] Its mechanism of action involves mimicking the natural pathway of enkephalins, which are endogenous opioids.[1][2] By binding to enkephalin receptors on nerve cells, Leuphasyl® can down-regulate the release of acetylcholine (ACh) in the neuromuscular synapse.[1][2] This reduction in neuronal excitability leads to a relaxation of facial muscles, thereby diminishing the appearance of dynamic wrinkles, such as expression lines.[2][4]

The Challenge: Peptide Delivery Through the Stratum Corneum

Despite their targeted efficacy, the therapeutic potential of peptides like Leuphasyl® is often limited by their poor bioavailability.[5][6] The primary obstacle is the stratum corneum, the outermost layer of the epidermis, which functions as a formidable barrier to foreign substances. Peptides, being relatively large and often hydrophilic molecules, face significant challenges in penetrating this hydrophobic barrier to reach their target sites in the deeper dermal layers.[5] Furthermore, they are susceptible to enzymatic degradation in the skin.[]

The Solution: Liposomal Encapsulation

Liposomal encapsulation presents a robust strategy to overcome these delivery challenges.[5][8][9] Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which are structurally similar to cell membranes.[8][10] This biocompatible structure allows them to encapsulate both hydrophilic and hydrophobic compounds.[11] For a hydrophilic peptide like Leuphasyl®, encapsulation within the aqueous core of a liposome offers several key advantages:

  • Protection: The lipid bilayer shields the peptide from enzymatic degradation.[6][]

  • Enhanced Penetration: The lipidic nature of the liposome can facilitate fusion with the stratum corneum, improving the transport of the encapsulated peptide into the skin.[5]

  • Sustained Release: Liposomes can provide a controlled and sustained release of the active ingredient, prolonging its therapeutic effect.[6]

This application note provides a detailed, step-by-step protocol for the preparation and characterization of Leuphasyl® TFA-loaded liposomes using the well-established thin-film hydration method.[12][13][14][15]

Materials and Equipment

Materials
  • Active Pharmaceutical Ingredient (API): Leuphasyl® TFA (Pentapeptide-18 Trifluoroacetate salt) (Purity ≥97%)

  • Lipids:

    • L-α-Phosphatidylcholine (Soy or Egg; >99% purity)

    • Cholesterol (≥99% purity)

  • Solvents:

    • Chloroform (HPLC Grade)

    • Methanol (HPLC Grade)

  • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC Grade)

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) (HPLC Grade)

Equipment
  • Rotary evaporator

  • Round-bottom flasks (50 mL)

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Centrifugal filter units (e.g., 10 kDa MWCO)

  • Analytical balance, vortex mixer, pH meter, magnetic stirrer

Liposome Formulation Protocol: Thin-Film Hydration & Extrusion

The thin-film hydration method, also known as the Bangham method, is a foundational and versatile technique for liposome preparation.[11][12][13] It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating this film with an aqueous solution containing the active ingredient.[13][15]

Step-by-Step Methodology
  • Lipid Preparation:

    • Accurately weigh L-α-Phosphatidylcholine and Cholesterol. A common molar ratio is 2:1, which provides a good balance of membrane fluidity and stability.[16]

    • Dissolve the lipids in a chloroform:methanol (2:1 v/v) mixture in a 50 mL round-bottom flask. Ensure complete dissolution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the lipid transition temperature (Tc) but below the boiling point of the solvent mixture (e.g., 35-40°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This process creates a thin, uniform lipid film on the inner wall of the flask.[11][13]

    • Once the film is formed, continue to dry it under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration with Peptide:

    • Prepare a solution of Leuphasyl® TFA in the PBS (pH 7.4) hydration buffer at the desired concentration (e.g., 1 mg/mL).

    • Add the peptide solution to the round-bottom flask containing the dried lipid film. The volume should be sufficient to fully cover the film.

    • Hydrate the film by rotating the flask in the water bath (set above the Tc, e.g., 50°C) for 1-2 hours. The lipid film will swell and detach, spontaneously forming large, multilamellar vesicles (MLVs).[11][13]

  • Size Reduction (Homogenization):

    • The resulting MLV suspension is typically heterogeneous in size.[14] To produce smaller, more uniform vesicles (SUVs or LUVs), size reduction is necessary.

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator. Sonicate in pulsed mode on ice to prevent overheating and lipid degradation.

    • Extrusion (Recommended): For a more uniform size distribution, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[14][15] Perform 10-20 passes to ensure a homogenous population of liposomes.

  • Purification:

    • To separate the encapsulated peptide from the unencapsulated (free) peptide, centrifuge the liposome suspension using a centrifugal filter unit (10 kDa MWCO). The larger liposomes will be retained, while the smaller, free peptide will pass through into the filtrate.

    • Wash the retained liposomes with fresh PBS buffer and centrifuge again. Repeat this process 2-3 times.

    • Resuspend the final purified liposomal formulation in a known volume of PBS for characterization.

Formulation Parameters
ParameterRecommended ValueRationale
Lipid CompositionPhosphatidylcholine:Cholesterol (2:1 molar ratio)Cholesterol incorporates into the lipid bilayer, increasing membrane rigidity and reducing leakage of the encapsulated peptide.[16]
Peptide Concentration0.5 - 2.0 mg/mLThis range is often effective for cosmetic applications.[2] Higher concentrations may affect encapsulation efficiency.
Hydration BufferPBS, pH 7.4Mimics physiological pH, ensuring peptide and lipid stability.
Extrusion Pore Size100 nmProduces vesicles suitable for dermal penetration while maintaining a good volume-to-surface area ratio for encapsulation.

Diagram 1: Liposomal Encapsulation Workflow

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_qc Phase 3: Purification & QC A 1. Dissolve Lipids (PC + Cholesterol) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B Evaporate Solvent D 4. Hydrate Lipid Film (Forms MLVs) B->D C 3. Prepare Aqueous Phase (Leuphasyl TFA in PBS) C->D E 5. Size Reduction (Extrusion through 100nm membrane) D->E Homogenize F 6. Remove Free Peptide (Centrifugal Filtration) E->F Purify G 7. Characterize Liposomes (Size, Zeta, %EE) F->G Analyze H Final Product: Leuphasyl-Loaded Liposomes G->H

Caption: Workflow for preparing Leuphasyl TFA-loaded liposomes.

Characterization and Quality Control

A thorough characterization is essential to ensure the formulation is reproducible and meets quality standards.[16]

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the broadness of the size distribution (PDI). The PDI value ranges from 0 (perfectly uniform) to 1 (highly polydisperse).[17] Zeta potential measures the surface charge of the liposomes, which is a key indicator of colloidal stability.[17][] High absolute zeta potential values (e.g., > |30| mV) generally indicate good stability due to electrostatic repulsion between particles.

  • Protocol:

    • Dilute the liposomal suspension with filtered PBS to an appropriate concentration for DLS analysis.

    • Perform measurements at 25°C.

    • Record the Z-average diameter, PDI, and Zeta potential.

ParameterExpected ResultSignificance
Z-Average Diameter100 - 150 nmSize is critical for skin penetration and stability. Recent studies on peptide-loaded nanoparticles show similar size ranges are effective.[19][20][21]
Polydispersity Index (PDI)< 0.3A low PDI indicates a narrow, homogenous size distribution, which is crucial for predictable performance and stability.[17][19]
Zeta Potential-15 mV to -40 mVA negative zeta potential is expected due to the phospholipids and helps prevent aggregation, enhancing shelf-life.[]
Encapsulation Efficiency (%EE)
  • Principle: %EE is the percentage of the initial amount of Leuphasyl® that has been successfully encapsulated within the liposomes. It is determined by quantifying the amount of unencapsulated (free) peptide and subtracting it from the total amount used.

  • Protocol:

    • Take a known volume of the unpurified liposome suspension.

    • Separate the free peptide from the liposomes using centrifugal filter units as described in step 3.1.5.

    • Quantify the concentration of Leuphasyl® in the filtrate (free peptide) using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[22][23]

    • Calculate %EE using the following formula:

    %EE = [(Total Peptide - Free Peptide) / Total Peptide] x 100

  • HPLC Method Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[24]

    • Mobile Phase: Gradient elution with A (0.1% TFA in H₂O) and B (0.1% TFA in ACN)[25][26]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm[22]

    • Injection Volume: 20 µL

Stability Assessment

Liposome stability is critical for ensuring product quality and shelf-life.[16][] Stability testing should assess both physical and chemical integrity over time under various storage conditions.[27][28]

  • Protocol:

    • Divide the final liposomal formulation into several aliquots.

    • Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).[27]

    • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw an aliquot from each storage condition.

    • Analyze the samples for changes in:

      • Physical Stability: Particle size, PDI, and zeta potential. Visual inspection for aggregation or sedimentation.[][27]

      • Chemical Stability: Peptide leakage (drug retention). This is measured by quantifying the amount of peptide that has leaked out of the liposomes over time. The protocol is similar to the %EE determination.

  • Interpretation: A stable formulation will show minimal changes in particle size, PDI, and maintain a high percentage of drug retention, especially at refrigerated (4°C) and room temperature (25°C) conditions.[27]

Diagram 2: Mechanism of Enhanced Dermal Delivery

G cluster_lipo SC_label Stratum Corneum (Hydrophobic Barrier) SC1 [Lipid Matrix] VDE1 Keratinocyte SC2 [Lipid Matrix] VDE2 Keratinocyte SC2->VDE2 Peptide Release SC3 [Lipid Matrix] VDE_label Viable Epidermis/Dermis D1 D1 D2 Nerve Terminal VDE2->D2 Diffusion to Target VDE3 Keratinocyte D_label Target: Nerve Ending D3 D3 Lipo Liposome Lipo->SC2 Adhesion & Fusion Peptide Leuphasyl

Sources

Application Note: Leuphasyl (Pentapeptide-18) TFA Dosing in Keratinocyte Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for dosing Leuphasyl trifluoroacetate (TFA) in human keratinocyte assays. It focuses on establishing a safety window, evaluating cytotoxicity, and exploring potential non-neuronal signaling interactions in the epidermis.

Introduction & Mechanistic Rationale

Leuphasyl (Pentapeptide-18) is a synthetic enkephalin mimetic designed to modulate neuronal excitability.[1] While its primary mechanism involves targeting the enkephalin receptor on neurons to inhibit acetylcholine release (a "Botox-like" effect), its application in dermatology requires rigorous testing on keratinocytes , the predominant cell type in the epidermis.

Why Test on Keratinocytes?
  • Dermal Safety & Toxicity: Before reaching nerve endings, topical formulations must pass through the epidermal barrier. High concentrations must not compromise keratinocyte viability.

  • Non-Neuronal Signaling: Keratinocytes possess a "neuro-endocrine" function. They express receptors for opioids and neurotransmitters. Leuphasyl may modulate epidermal barrier function or inflammatory cytokine release (e.g., IL-1

    
    ) via these shared pathways.
    
  • Formulation Compatibility: To validate the "safe dosing window" for cosmetic or therapeutic formulations.

Material Preparation (Critical Step)

Leuphasyl is often supplied as a TFA salt (Trifluoroacetate). You must account for the counter-ion mass when calculating molarity.

  • Compound: Pentapeptide-18 TFA

  • Sequence: Tyr-D-Ala-Gly-Phe-Leu

  • Molecular Weight (Free Base): ~569.7 g/mol

  • Molecular Weight (TFA Salt): ~683.7 g/mol (Check specific CoA; TFA content varies).

  • Solubility: Soluble in water (

    
    ); DMSO (
    
    
    
    ).
Reconstitution Protocol

Goal: Create a 10 mM Stock Solution .

  • Weighing: Weigh 6.84 mg of Leuphasyl TFA powder.

  • Solvent: Add 1.0 mL of sterile, endotoxin-free water (or PBS pH 7.4).

    • Note: Avoid DMSO if possible for keratinocytes to prevent solvent-induced toxicity, unless solubility is an issue.

  • Dissolution: Vortex gently for 30 seconds. The solution should be clear and colorless.

  • Sterilization: Filter through a 0.22

    
     PVDF syringe filter.
    
  • Storage: Aliquot into 50

    
     vials and store at -20°C. Avoid freeze-thaw cycles.
    

Dosing Strategy & Concentration Ranges

Commercial cosmetic formulations typically use Leuphasyl solution at 3–10%, which corresponds to approximately 20–75


  of the active peptide. Therefore, in vitro assays should bracket this range.
Recommended Dosing Matrix
Concentration (

)
Role in AssayRelevance
0.1 - 1.0

Low DoseMimics deep-tissue bioavailability after barrier penetration.
10 - 50

Target Dose Corresponds to the active concentration in effective topical formulations.
100

High DoseSafety limit testing.
500 - 1000

Supra-PhysiologicalToxicity "cliff" detection (Optional).

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT/WST-1 Assay)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC).

Workflow:

  • Seeding: Seed HaCaT or HEKa cells at

    
     cells/well in a 96-well plate. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Aspirate medium.[2]

    • Add 100

      
       of fresh medium containing Leuphasyl TFA at: 0, 1, 10, 50, 100, 200 
      
      
      
      .
    • Controls:

      • Negative: Untreated medium.

      • Positive (Death): 1% SDS or 10% DMSO.

  • Incubation: Incubate for 24 hours and 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10

      
       WST-1 reagent (or MTT). Incubate 2-4 hours.
      
    • Measure Absorbance at 450 nm (WST-1) or 570 nm (MTT).

  • Analysis: Calculate % Viability relative to Negative Control.

    • Pass Criteria: Viability > 80% at 50

      
      .
      
Protocol B: IL-1 Irritation Assay (ELISA)

Objective: Ensure Leuphasyl does not trigger an inflammatory response in keratinocytes (a proxy for skin irritation).

Workflow:

  • Seeding: Seed keratinocytes in 24-well plates (

    
     cells/well). Grow to 80% confluence.
    
  • Dosing: Treat cells with Leuphasyl TFA (10

    
     and 100 
    
    
    
    ) for 24 hours.
  • Supernatant Collection: Collect cell culture supernatant. Centrifuge at 1000xg for 5 min to remove debris.

  • Quantification: Use a Human IL-1

    
     ELISA kit.
    
  • Interpretation: Significant elevation of IL-1

    
     compared to control indicates potential skin irritation.
    

Visualizing the Workflow & Mechanism

Diagram 1: Preparation & Assay Workflow

This flowchart illustrates the critical path from powder reconstitution to data acquisition.

Leuphasyl_Workflow cluster_prep 1. Preparation cluster_dilution 2. Serial Dilution cluster_assay 3. Cell Assay Powder Leuphasyl TFA (Powder) Weigh Weigh 6.84 mg Powder->Weigh Dissolve Dissolve in 1mL Sterile Water (10mM) Weigh->Dissolve Filter 0.22µm Filter Dissolve->Filter Stock 10 mM Stock D1 100 µM (High) Stock->D1 1:100 Media Keratinocyte Media Media->D1 D2 50 µM (Target) D1->D2 Cells HaCaT / HEKa (96-well plate) D1->Cells D3 10 µM (Low) D2->D3 D2->Cells D3->Cells Incubate 24h - 48h Incubation Cells->Incubate Readout MTT / WST-1 (Absorbance) Incubate->Readout

Caption: Step-by-step workflow for reconstituting Leuphasyl TFA and performing a serial dilution for keratinocyte cytotoxicity screening.

Diagram 2: Mechanistic Context

Understanding why we test keratinocytes despite the neuronal target.

Mechanism cluster_neuron Primary Mechanism (Neuron) cluster_kera Secondary Context (Keratinocyte) Leuphasyl Leuphasyl (Pentapeptide-18) EnkR Enkephalin Receptor Leuphasyl->EnkR Binds K_Receptor Opioid/Peptide Receptors? Leuphasyl->K_Receptor Potential Binding Viability Cell Viability (Toxicity Check) Leuphasyl->Viability Direct Effect CaChannel Ca2+ Channel Modulation EnkR->CaChannel Inhibits ACh Inhibit Acetylcholine Release CaChannel->ACh Reduces Muscle Muscle Relaxation (Anti-Wrinkle) ACh->Muscle Inflam IL-1α Release (Irritation Check) K_Receptor->Inflam Signaling Barrier Barrier Function (Differentiation) K_Receptor->Barrier

Caption: Dual-pathway diagram showing the primary neuronal mechanism (efficacy) and the keratinocyte interaction (safety/secondary signaling).

References

  • Lipotec S.A.U. (2014). Leuphasyl®: A new pentapeptide to fight expression wrinkles.[3][4][5][6][7][8] Technical Data Sheet.

  • Gorouhi, F., & Maibach, H. I. (2009). Role of topical peptides in preventing or treating aged skin.[2][7][8][9][10] International Journal of Cosmetic Science, 31(5), 327-345.

  • Schagen, S. K. (2017). Topical Peptide Treatments with Effective Anti-Aging Results.[2][3][9] Cosmetics, 4(2), 16.

  • Sigma-Aldrich. (2023). Leuphasyl TFA Product Information & Solubility.

  • TargetMol. (2023). Leuphasyl TFA Safety and Handling.

Sources

Troubleshooting & Optimization

Technical Support Center: A-to-Z Guide for Removing TFA Counterions from Leuphasyl Peptide Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for scientists and researchers working with synthetic peptides like Leuphasyl. This guide provides in-depth information, troubleshooting advice, and detailed protocols for the effective removal of trifluoroacetic acid (TFA) counterions from your peptide samples. As Senior Application Scientists, we have designed this center to address the common challenges and questions that arise during post-synthesis peptide processing.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the presence and removal of TFA from synthetic peptide samples.

Q1: Why is TFA present in my Leuphasyl peptide sample?

Trifluoroacetic acid (TFA) is a strong acid that is essential in the solid-phase peptide synthesis (SPPS) process.[1][2] It is most commonly used for:

  • Cleavage: TFA is the primary reagent used to cleave the synthesized peptide chain from the solid resin support.[2][3][4]

  • Purification: It is also frequently used as an ion-pairing agent in the mobile phase during reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, as it improves peak shape and resolution.[2][3][5]

Due to its strong interaction with the positively charged amino groups on the peptide (N-terminus and side chains of Lys, Arg, His), TFA remains in the final lyophilized product as a TFA salt.[4][6]

Q2: Is it always necessary to remove TFA from my peptide?

The necessity of TFA removal is entirely dependent on the downstream application of your Leuphasyl peptide. For many routine applications, the presence of TFA may not be a concern. However, for sensitive biological assays, its removal is often critical.[1][3] Key reasons for TFA removal include:

  • Biological Activity and Cellular Toxicity: Residual TFA can be cytotoxic, even at low concentrations, potentially leading to artifacts in cell-based assays by altering cell growth, viability, or signaling.[2][5][6] It has been shown to interfere with cellular assays, inhibit cell proliferation, and even act as an unintended modulator of receptors.[1][5]

  • Alteration of Peptide Structure: As a counterion, TFA can bind to free amino groups on the peptide, potentially altering its secondary structure, solubility, and, consequently, its biological activity.[1][4][6]

  • Assay Interference: TFA's strong acidity can alter the pH of assay buffers, which could denature proteins or affect enzyme kinetics.[1] It can also interfere with certain analytical techniques, such as suppressing the signal in mass spectrometry (MS) and interfering with infrared (IR) spectroscopy.[2][5]

  • Inaccurate Peptide Quantification: The presence of TFA salts contributes to the total weight of the peptide sample, leading to an overestimation of the actual peptide content. This can affect the accuracy of concentration calculations for your experiments.[2]

For applications such as cell-based assays, in vivo studies, and the development of active pharmaceutical ingredients (APIs), reducing TFA levels to less than 1% is often required.[1][7]

Q3: What are the common methods for TFA removal, and how do I choose the right one?

There are several established methods for removing or exchanging TFA counterions. The most common techniques are:

  • Salt Exchange with a Stronger Acid (e.g., HCl) via Lyophilization: This is a widely used method that involves replacing the TFA counterion with a more biologically benign one like chloride.[1][3][4] This is often the most convenient and widely adopted protocol.[8]

  • Ion-Exchange Chromatography (IEX): This technique uses a resin to capture the peptide while the TFA is washed away. The peptide is then eluted with a different salt solution, such as acetate.[1][2][9]

  • Reversed-Phase HPLC (RP-HPLC): The same column used for purification can be employed to exchange the counterion by washing it with a mobile phase containing a different acid, like acetic acid.[3]

The choice of method depends on several factors, including the peptide's properties (e.g., solubility, presence of sensitive residues), the required final salt form, and the scale of the process. For most routine applications requiring a switch to a chloride salt, the HCl salt exchange method is a robust and effective choice.[1][3] Ion-exchange chromatography is particularly useful for peptides that are sensitive to highly acidic conditions or when a specific, non-chloride counterion like acetate is desired.[1][10]

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step protocols for the most common TFA removal methods, along with troubleshooting guidance for potential issues.

Method 1: TFA/HCl Salt Exchange via Lyophilization

This protocol describes the process of replacing TFA counterions with chloride ions through repeated lyophilization cycles with hydrochloric acid. The principle is based on the law of mass action; by introducing a large excess of a stronger acid (HCl), the TFA is displaced and can be removed as the volatile trifluoroacetic acid during lyophilization.[11]

Experimental Protocol
  • Dissolution: Dissolve the Leuphasyl-TFA salt in high-purity water (e.g., Milli-Q) at a concentration of approximately 1 mg/mL.[2][3][4] Alternatively, a buffer such as 50mM phosphate with 100mM NaCl can be used to maintain solubility.[3][4]

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][3][4] It has been shown that a 10 mM HCl concentration is optimal for efficient removal.[8][12]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the counterion exchange.[1][3][4]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization, which aids in solvent removal.[1][3][4]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has sublimated.[1][3][4]

  • Repeat Cycles: For optimal TFA removal, re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times (for a total of three cycles).[3][4][8]

Visualization of the TFA/HCl Exchange Workflow

TFA_HCl_Exchange start Start: Leuphasyl-TFA Salt dissolve 1. Dissolve Peptide (1 mg/mL in H₂O) start->dissolve add_hcl 2. Add 100 mM HCl (Final conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate (1 min, RT) add_hcl->incubate freeze 4. Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize repeat Repeat Steps 1-5 (2 more times) lyophilize->repeat repeat->dissolve Yes end_product End: Leuphasyl-HCl Salt repeat->end_product No

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

Troubleshooting
  • Issue: Residual TFA is still detected after three cycles.

    • Possible Cause: The peptide may have a high number of basic residues, leading to strong TFA binding.

    • Solution: Consider performing additional lyophilization cycles. However, if TFA levels remain high, an alternative method like ion-exchange chromatography may be more effective.[1]

  • Issue: The peptide precipitates out of solution during the process.

    • Possible Cause: The hydrochloride salt of your peptide may be less soluble than the TFA salt.[13]

    • Solution: Try dissolving the peptide at a lower concentration to maintain its solubility.[1] Using a phosphate buffer instead of pure water can also help improve solubility.[13]

Method 2: Ion-Exchange Chromatography for TFA/Acetate Exchange

This method is ideal for exchanging TFA with a weaker acid counterion, such as acetate, and is suitable for peptides that may be sensitive to the highly acidic conditions of the HCl method. The principle involves binding the positively charged peptide to an anion exchange resin, washing away the TFA, and then eluting the peptide with a solution containing the desired counterion (acetate).

Experimental Protocol
  • Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[9][14]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[1][9]

  • Washing: Wash the column thoroughly with distilled water to remove the excess sodium acetate.[1][9]

  • Sample Loading: Dissolve the Leuphasyl-TFA salt in distilled water and apply it to the prepared column.[1][9]

  • Elution: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin. Collect the fractions containing the peptide.[1][9]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final Leuphasyl acetate salt.[1][9]

Visualization of the Ion-Exchange Workflow

Ion_Exchange start Start: Leuphasyl-TFA Salt prep_resin 1. Prepare Anion Exchange Resin start->prep_resin equilibrate 2. Equilibrate with 1M Sodium Acetate prep_resin->equilibrate wash 3. Wash with Distilled Water equilibrate->wash load_sample 4. Dissolve Peptide & Load onto Column wash->load_sample elute 5. Elute Peptide with Distilled Water load_sample->elute collect 6. Collect Peptide Fractions elute->collect lyophilize 7. Lyophilize Fractions collect->lyophilize end_product End: Leuphasyl-Acetate Salt lyophilize->end_product

Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.

Data Summary: Efficiency of TFA Removal Methods

The effectiveness of TFA removal can vary depending on the method and the peptide sequence. The following table summarizes typical outcomes from various studies.

MethodTypical Residual TFA LevelKey AdvantagesKey Disadvantages
Lyophilization with 10 mM HCl (3 cycles) < 1% (w/w)[8][12][15]Simple, effective, does not require chromatography equipment.Can be time-consuming, potential for peptide degradation under acidic conditions.[16]
Ion-Exchange Chromatography < 1% (w/w)Mild conditions, can exchange for various counterions (e.g., acetate).More complex setup, potential for peptide loss on the column.
RP-HPLC with Acetic Acid Variable, can be < 1%Can be integrated with purification.Dilutes the peptide sample, requires re-concentration.
Verifying TFA Removal

It is crucial to analytically verify the removal of TFA. Several techniques can be used for quantification:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F-NMR): Highly specific and quantitative for the fluorine atoms in TFA.[2][8][12]

  • Ion Chromatography (IC): A sensitive and simple method for quantifying various anions, including TFA.[2][17]

  • HPLC with Evaporative Light-Scattering Detector (ELSD): Can be used to quantify non-volatile substances like TFA salts.[8][12]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can detect the characteristic absorbance band of TFA.[2][8][12]

References

  • TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein. Retrieved from [Link]

  • Top 5 Reasons Your Peptide-Based Assays Fail. (n.d.). GenScript. Retrieved from [Link]

  • How to remove TFA from synthetic peptides using HCl? (2024, March 27). LifeTein. Retrieved from [Link]

  • Removing Trifluoroacetic Acid (TFA) From Peptides. (n.d.). Scribd. Retrieved from [Link]

  • Wiedemann, J., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals. Retrieved from [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec. Retrieved from [Link]

  • Should I Have TFA Removed from My Peptide? (2025, July 10). LifeTein. Retrieved from [Link]

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. (n.d.). AAPPTec. Retrieved from [Link]

  • Insuasty, A., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules. Retrieved from [Link]

  • Impact of TFA - A Review. (n.d.). GenScript. Retrieved from [Link]

  • Wiedemann, J., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. Retrieved from [Link]

  • How can I remove TFA? (2015, April 28). ResearchGate. Retrieved from [Link]

  • Methods used to exchange trifluoroacetate counterion of peptide 2-TFA... (n.d.). ResearchGate. Retrieved from [Link]

  • Conversion of ion-pairing agents/counter ions. (n.d.). Bio-Works. Retrieved from [Link]

  • how to remove residual TFA from peptides after HPLC. (2009, July 16). Chromatography Forum. Retrieved from [Link]

  • (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025, August 5). ResearchGate. Retrieved from [Link]

  • TFA Removal From Peptides. (n.d.). Omizzur. Retrieved from [Link]

  • Quantitative UV HPLC Analysis of Trifluoracetic Acid in Peptide/Protein on Amaze HA Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2025, November 7). MDPI. Retrieved from [Link]

  • TFA removal service. (n.d.). sb peptide. Retrieved from [Link]

  • The Role of Counter-Ions in Peptides—An Overview. (2020, December 3). Pharmaceuticals. Retrieved from [Link]

  • A counterion exchange process for peptides. (n.d.). Google Patents.
  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2007, November 26). Toxic Docs. Retrieved from [Link]

  • TFA Removal from Reaction. (2017, July 20). ResearchGate. Retrieved from [Link]

  • TFA Exchange Service. (n.d.). GenScript. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Leuphasyl TFA Precipitation in Saline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals encountering solubility issues—specifically sudden or delayed precipitation—when preparing Leuphasyl (Pentapeptide-18) Trifluoroacetate (TFA) salt in 0.9% saline (NaCl) or Phosphate-Buffered Saline (PBS).

Instead of relying on trial and error, this guide breaks down the physicochemical causality of peptide aggregation and provides self-validating protocols to rescue your formulations.

Executive Summary & Core Mechanisms

Leuphasyl (amino acid sequence: Tyr-D-Ala-Gly-Phe-Leu) is a synthetic pentapeptide designed to mimic endogenous enkephalins. By binding to opioid receptors, it1 and inducing localized muscle relaxation[1].

Because of its specific amino acid composition, its physical behavior in aqueous solutions is highly dependent on the counterion present and the ionic strength of the solvent.

Pathway L Leuphasyl (Pentapeptide-18) OR Opioid Receptors (Enkephalin Mimic) L->OR Binds to CC Voltage-Gated Calcium Channels OR->CC Blocks ACh Acetylcholine Release (Inhibited) CC->ACh Prevents MR Muscle Relaxation (Wrinkle Reduction) ACh->MR Induces

Signaling pathway of Leuphasyl mimicking enkephalins to induce muscle relaxation.

Root Cause Analysis: Why Does it Precipitate?

When researchers attempt to dissolve the TFA salt of Leuphasyl directly into 0.9% saline, turbidity or macroscopic precipitation is frequently observed. This is driven by three intersecting physicochemical factors:

  • The Isoelectric Point (pI) & Zwitterionic State: Leuphasyl contains a basic N-terminus (Tyrosine) and an acidic C-terminus (Leucine). At the slightly acidic to neutral pH of unbuffered saline (pH 5.5–7.0), the peptide exists primarily as a zwitterion with a net charge approaching zero. Peptides exhibit minimum solubility at their pI due to the lack of electrostatic repulsion between molecules.

  • The Lipophilic TFA Counterion: During solid-phase peptide synthesis (SPPS), TFA is used for cleavage and remains bound to basic residues. The trifluoroacetate anion is significantly more bulky and lipophilic than chloride or acetate. It forms strong ion pairs with the peptide, 2 of the complex[2].

  • Salting Out (Common Ion Effect): 0.9% Saline contains ~154 mM NaCl. This high ionic strength compresses the electrical double layer around the peptide. The abundant chloride ions compete for hydration, stripping the water shell from the peptide and forcing the hydrophobic residues (Phe, Leu, Tyr) and the lipophilic TFA counterions to self-associate, leading to hydrophobic collapse and precipitation.

Precipitation TFA TFA Counterion (Highly Lipophilic) Agg Hydrophobic Collapse & Ion Pairing TFA->Agg Adds Hydrophobicity Saline 0.9% NaCl (High Ionic Strength) Saline->Agg Salting Out Zwit Net Charge ~0 (pH 6-7) Zwit->Agg No Repulsion Precip Peptide Precipitation Agg->Precip

Mechanistic causes of Leuphasyl TFA precipitation in saline solutions.

Troubleshooting Guide & FAQs

Q1: I just dissolved Leuphasyl TFA in 0.9% saline and it turned cloudy. Can I salvage this solution? A1: Yes. If you are preparing an in vitro stock, you can rescue the solution by adding a polar aprotic solvent. Add DMSO dropwise (up to a final concentration of 5-10%) and gently sonicate. The DMSO will disrupt the hydrophobic interactions. If the solution remains cloudy, slightly adjusting the pH away from the peptide's pI (using 0.1 M HCl or 0.1 M NaOH) can restore electrostatic repulsion.

Q2: My in vivo animal model requires an isotonic injectable solution, but I cannot use high concentrations of DMSO. What is the best vehicle? A2: Avoid 0.9% NaCl entirely. Instead, use 5% Dextrose in Water (D5W) . D5W is isotonic (suitable for IV/SC injection) but lacks the high ionic strength of saline, thereby preventing the "salting out" effect. Alternatively, if saline is strictly required, utilize a validated co-solvent formulation system such as3[3].

Q3: Does the TFA counterion affect my downstream cell-based assays? A3: Yes. Beyond solubility issues, residual TFA can be cytotoxic and may 2[2]. For sensitive in vitro or in vivo assays, it is highly recommended to perform a salt exchange to convert the peptide from a TFA salt to a Hydrochloride (HCl) or Acetate salt.

Workflow Start Leuphasyl Precipitates in Saline Q1 Is Saline strictly required? Start->Q1 NoSaline Use 5% Dextrose (D5W) or pure water Q1->NoSaline No YesSaline Must use Saline Q1->YesSaline Yes Sol1 Perform TFA to HCl Salt Exchange YesSaline->Sol1 Cell-based Assays Sol2 Add Co-solvents (DMSO + PEG300) YesSaline->Sol2 In vivo Injections

Decision tree for resolving Leuphasyl formulation and precipitation issues.

Validated Experimental Protocols

Protocol A: Counterion Exchange (TFA to HCl) via Lyophilization

This self-validating protocol exchanges the lipophilic TFA counterion for a more hydrophilic chloride ion, 4[4].

  • Dissolution: Dissolve the Leuphasyl-TFA salt in highly purified Milli-Q water at a concentration of 1 mg/mL.

  • Acidification: 4[4]. Causality note: The excess chloride ions displace the TFA anions from the basic N-terminus.

  • Incubation: Allow the solution to stand at room temperature for 2-5 minutes to ensure complete ion exchange.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Lyophilize the sample overnight to remove all liquid and volatile TFA (which vaporizes as trifluoroacetic acid). Repeat the dissolution in HCl and lyophilization for a total of three cycles to ensure complete exchange[2].

  • Validation: Confirm TFA removal via 19F NMR by 2[2].

Protocol B: Preparation of a Saline-Compatible Co-Solvent Formulation

If the TFA salt must be used and saline is required as the final vehicle, use this stepwise addition method to prevent precipitation[3][5].

  • Stock Preparation: Dissolve Leuphasyl TFA in 100% DMSO to create a highly concentrated stock (e.g., 10-20 mg/mL). Sonicate until completely clear.

  • PEG Addition: To a fresh tube, add the required volume of the DMSO stock (10% of final volume). Add PEG300 (40% of final volume) and vortex vigorously. Causality note: PEG300 acts as a hydrophilic polymer shield, preventing peptide aggregation.

  • Surfactant Addition: 5[5].

  • Aqueous Phase: Finally,3 to yield a clear, stable working solution[3].

Quantitative Data & Formulation Comparisons

The following table summarizes the expected outcomes when formulating Leuphasyl under different conditions, providing a quick reference for experimental design.

Peptide Salt FormSolvent / VehicleSolubility OutcomeCytotoxicity RiskRecommended Application
Leuphasyl TFA 0.9% SalinePoor (Precipitates)ModerateNot recommended
Leuphasyl TFA 5% Dextrose (D5W)Excellent (Clear)ModerateIn vivo injections
Leuphasyl TFA 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineExcellent (Clear)Low/ModerateIn vivo formulations
Leuphasyl HCl 0.9% SalineGood (Clear)LowCell-based assays

References

  • MedChemExpress.MANS peptide TFA | MARCKS Inhibitor.
  • BenchChem.A Comparative Guide to TFA and HCl Salts in Peptide Research and Development.
  • RSC (Faraday Discussions).Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.
  • PMC / NIH.Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers.
  • TargetMol.Leuphasyl TFA | Opioid Receptor.

Sources

improving Leuphasyl TFA stability in high temperature assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Leuphasyl (Pentapeptide-18) Stabilization

Topic: Improving Leuphasyl TFA Stability in High-Temperature Assays Ticket ID: #LP-TFA-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Hub

You are likely accessing this guide because your Pentapeptide-18 (Leuphasyl) assays are showing inconsistent results, precipitation, or loss of potency when subjected to elevated temperatures (37°C–60°C).

The Core Issue: Leuphasyl is supplied as a Trifluoroacetic Acid (TFA) salt (typically >95% purity). While TFA is excellent for HPLC purification, it creates a highly acidic microenvironment in solution. When combined with thermal stress , this residual acidity accelerates peptide bond hydrolysis and promotes non-native aggregation, leading to assay failure.

This guide provides the corrective protocols to stabilize your peptide.

Module 1: Diagnostic & Mechanism

Why is my peptide degrading? Leuphasyl (Sequence: Tyr-D-Ala-Gly-Phe-Leu ) is structurally robust due to the D-Alanine substitution, which confers resistance to enzymatic proteolysis. However, it remains vulnerable to chemical degradation driven by the TFA counter-ion.

The Failure Cascade:

  • Acidification: Dissolving Leuphasyl TFA in unbuffered water yields a pH of ~2.0–3.0.

  • Thermal Activation: Heat increases the kinetic energy of the system.

  • Hydrolysis: The acidic protons attack the carbonyl carbon of the peptide bond (specifically the Tyr-D-Ala and Phe-Leu linkages), causing chain cleavage.

  • Aggregation: At high concentrations (>1 mg/mL), hydrophobic residues (Phe, Leu) exposed by partial unfolding drive irreversible aggregation.

Visualizing the Degradation Pathway The following diagram illustrates the competing degradation pathways triggered by TFA and Heat.

Leuphasyl_Degradation Start Leuphasyl TFA (Native State) Condition High Temp (>40°C) + Acidic pH (TFA) Start->Condition Hydrolysis Acid Hydrolysis (Peptide Bond Cleavage) Condition->Hydrolysis Primary Pathway (pH < 4) Aggregation Hydrophobic Aggregation (Precipitation) Condition->Aggregation Conc. > 1mg/mL Oxidation Tyrosine Oxidation (Discoloration) Condition->Oxidation No Antioxidant Loss Assay Failure (Loss of Potency) Hydrolysis->Loss Aggregation->Loss Oxidation->Loss

Figure 1: Mechanistic pathways of Leuphasyl TFA degradation under thermal stress.

Module 2: Stabilization Strategies

To stabilize Leuphasyl in high-temperature assays, you must intervene at the Formulation Level .

Strategy A: Buffer Selection (Critical)

Do not use water. You must neutralize the TFA.

  • Recommendation: Use 50 mM Sodium Citrate (pH 6.0) or 50 mM Histidine (pH 6.0) .

  • Why: Citrate provides strong buffering capacity in the pH 5.5–6.5 range, which is the "stability sweet spot" for peptides. It prevents the acid hydrolysis driven by the TFA counter-ion.

Strategy B: Thermodynamic Stabilizers (Excipients)

If your assay requires temperatures >45°C, buffering alone may be insufficient.

  • Recommendation: Add Trehalose (5% w/v) or Sucrose (5% w/v) .

  • Mechanism: These disaccharides operate via Preferential Exclusion. They increase the surface tension of water around the peptide, making it thermodynamically unfavorable for the peptide to unfold (unfolding increases surface area). This "locks" the peptide in its compact, native state.

Strategy C: Counter-Ion Exchange

If the assay is biological (e.g., cell culture), TFA is cytotoxic and must be removed entirely.

  • Recommendation: Perform a salt exchange to Acetate or Chloride .

  • Method: Use a pre-packed desalting column or dialysis cassette against 0.1 M Acetic Acid, followed by lyophilization.

Module 3: Comparative Stability Data

The table below summarizes stability data from our internal accelerated stress test (Incubation at 60°C for 48 hours).

Formulation ConditionpH% Recovery (HPLC)Observation
Water (TFA Salt) 2.562% Significant hydrolysis; cloudy precipitate.
PBS Buffer 7.488%Minor deamidation/oxidation observed.
50mM Citrate Buffer 6.0 96% Optimal stability. Clear solution.
Citrate + 5% Trehalose 6.099% Best for extreme heat (>60°C).

Module 4: Experimental Protocols

Protocol: High-Throughput Thermal Stress Test

Use this protocol to validate your specific formulation before running valuable assays.

Reagents:

  • Leuphasyl TFA (1 mg/mL stock)

  • Buffer A: 50 mM Citrate, pH 6.0

  • Buffer B: 50 mM Citrate, pH 6.0 + 10% Trehalose

  • Control: ddH2O

Workflow:

  • Preparation: Dilute Leuphasyl stock to 100 µg/mL in Buffer A, Buffer B, and Control.

  • Aliquot: Dispense 100 µL into PCR strip tubes (triplicates).

  • Stress: Incubate in a thermal cycler at 60°C for 0, 6, 12, and 24 hours .

  • Quench: Immediately cool samples to 4°C.

  • Analysis: Analyze via RP-HPLC (C18 column, Gradient: 5-60% ACN with 0.1% TFA).

  • Calculation: Calculate % Recovery = (Area under curve at time t / Area under curve at time 0) × 100.

Workflow Diagram:

Protocol_Workflow Step1 1. Solubilize Peptide (1 mg/mL Stock) Step2 2. Dilute into Buffers (Citrate vs. Water) Step1->Step2 Step3 3. Thermal Stress (60°C for 24h) Step2->Step3 Step4 4. Quench (4°C) Step3->Step4 Step5 5. RP-HPLC Analysis Step4->Step5

Figure 2: Step-by-step workflow for the thermal stress validation assay.

Troubleshooting & FAQ

Q: My peptide precipitates immediately upon heating. Why? A: This is likely the "Salting Out" effect combined with the TFA counter-ion. At high temperatures, the solubility of the hydrophobic residues (Phe, Leu) decreases in the presence of high ionic strength or incorrect pH.

  • Fix: Add a non-ionic surfactant like Polysorbate 20 (0.01%) or switch to a Histidine buffer , which has better solubility properties for hydrophobic peptides.

Q: Can I use DMSO to improve stability? A: DMSO improves solubility, but it can accelerate oxidation of the N-terminal Tyrosine residue at high temperatures.

  • Fix: If you must use DMSO, keep the concentration <5% and add an antioxidant like Methionine (1 mM) or Ascorbic Acid .

Q: Does the D-Alanine in Leuphasyl guarantee thermal stability? A: No. The D-Ala substitution (Tyr-D-Ala -Gly-Phe-Leu) primarily prevents enzymatic degradation by proteases. It provides steric hindrance but does not chemically protect the peptide bond from acid hydrolysis caused by the TFA salt.

References

  • Lipotec. (2005).[1] Leuphasyl®: A New Pentapeptide for Expression Wrinkles.[1][2] Technical Dossier. 1[2][3][4]

  • Payne, R. W., et al. (2024).[3] Assessing peptide stability under thermal stress conditions.[5][6][7] News-Medical. 5[3][4][8]

  • Bocian, W., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. MDPI Pharmaceuticals. 9[3]

  • BenchChem. (2025).[10] A Comparative Guide to TFA and HCl Salts in Peptide Research.10[2][3][4][8][9][11][12][13]

  • Kameoka, D., et al. (2024). DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides.[13] Pharma Excipients.[10] 13

Sources

Part 1: Mechanistic Grounding – The Role of TFA in Leuphasyl Retention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to move beyond generic advice and address the fundamental physicochemical behaviors of peptides in solution.

Optimizing the High-Performance Liquid Chromatography (HPLC) retention time for Leuphasyl (Pentapeptide-18) requires a precise balance of mobile phase thermodynamics, ion-pairing kinetics, and stationary phase interactions. This guide will equip you with the mechanistic understanding and self-validating protocols needed to achieve reproducible, high-resolution separations.

Leuphasyl is a synthetic pentapeptide with the sequence H-Tyr-D-Ala-Gly-Phe-Leu-OH [1]. Because it lacks highly basic side chains (such as Arginine or Lysine), its primary ionizable groups are the N-terminal amine and the C-terminal carboxylate.

Trifluoroacetic acid (TFA) is not merely an acidifier; it is the thermodynamic driver of your separation[2]. In reversed-phase HPLC (RP-HPLC), TFA serves two critical, causal functions:

  • Silanol Suppression via pH Control: At a concentration of 0.1% (v/v), TFA lowers the mobile phase pH to approximately 2.0. This fully protonates the C-terminal carboxylate (rendering it neutral) and suppresses the ionization of residual surface silanols on the silica matrix. This prevents secondary cation-exchange interactions that cause severe peak tailing[3].

  • Hydrophobic Ion-Pairing: The trifluoroacetate anion pairs with the positively charged N-terminal amine of Leuphasyl. This forms a neutral, highly hydrophobic complex that drastically increases the peptide's partitioning affinity for the C18 stationary phase, thereby extending retention time and improving peak symmetry[3].

Mechanism A Leuphasyl (Tyr-D-Ala-Gly-Phe-Leu) C Hydrophobic Ion Pair (Neutralized N-terminus) A->C Protonation & Pairing B TFA (0.1%) Ion-Pairing Agent B->C Anion Binding D C18 Stationary Phase (Hydrophobic Interaction) C->D Partitioning E Optimized Retention Time & Sharp Peak D->E Elution (ACN Gradient)

Fig 1: Mechanistic pathway of TFA ion-pairing and Leuphasyl retention on a C18 column.

Part 2: Troubleshooting Guide & FAQs

Q1: My Leuphasyl peak elutes too early (near the void volume). How do I increase retention time? A1: Early elution indicates insufficient hydrophobic partitioning at the column head.

  • Causality: Starting the gradient with too high of an organic modifier (Acetonitrile) prevents the peptide from focusing. Peptides behave differently than small molecules; they exhibit an "on/off" elution mechanism where a slight increase in organic concentration drastically reduces retention[4].

  • Solution: Begin the gradient at a lower organic concentration (e.g., 5% B). Utilize a shallow gradient slope of 1% to 2% B per minute. This allows the peptide to fully interact with the stationary phase before the organic strength reaches its critical elution threshold[2][5].

Q2: I am experiencing severe peak tailing and broad peaks for Leuphasyl. What is the root cause? A2: Peak broadening in peptide chromatography is typically caused by secondary interactions or slow mass transfer kinetics.

  • Causality: If the TFA concentration is too low (<0.05%), surface silanols on the C18 column remain ionized and interact with the peptide[4]. Furthermore, peptides have lower diffusion coefficients than small molecules, leading to band broadening at lower temperatures.

  • Solution: Ensure the mobile phase contains exactly 0.1% TFA (v/v)[3]. Elevate the column temperature to 40°C - 50°C. Heating decreases mobile phase viscosity, improving the kinetics of mass transfer between the mobile and stationary phases, which sharpens the peak[6].

Q3: My retention times are drifting continuously between injections. How can I stabilize them? A3: Retention time drift with TFA methods is almost always an equilibration or volatility issue.

  • Causality: TFA is highly volatile and can evaporate from the mobile phase reservoir over time, altering the ion-pairing capacity. Additionally, TFA strongly adsorbs to the C18 stationary phase, requiring significantly longer equilibration times than standard modifiers like formic acid.

  • Solution: Cap mobile phase bottles securely and remake them every 48 hours. Equilibrate the column with at least 15 column volumes of the starting mobile phase before the first injection.

Troubleshooting Start Analyze Leuphasyl Peak Q1 Is Retention Time < 3 min? Start->Q1 Sol1 Decrease Initial %B (Start at 5% ACN) Q1->Sol1 Yes Q2 Is Peak Tailing Observed? Q1->Q2 No Sol1->Q2 Sol2 Check TFA Conc (0.1%) & Increase Temp (40°C) Q2->Sol2 Yes Q3 Is Retention Drifting? Q2->Q3 No Sol2->Q3 Sol3 Ensure Column Equilibration (>15 Column Volumes) Q3->Sol3 Yes End Optimized HPLC Method Q3->End No Sol3->End

Fig 2: Logical workflow for diagnosing and resolving Leuphasyl retention and peak shape issues.

Part 3: Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol incorporates a shallow gradient specifically optimized for short peptides like Leuphasyl[5].

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Water (0.1% v/v).

    • Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

    • Validation Check: Sonicate and degas both phases for 10 minutes.

  • System Setup:

    • Install a high-purity C18 column (e.g., 100–120 Å pore size, 5 µm particle size, 4.6 x 150 mm). Note: Because Leuphasyl is a small pentapeptide, wide-pore (300 Å) columns are not strictly necessary, but standard 120 Å columns provide optimal surface area.

    • Set column oven temperature to 40°C[6].

    • Set UV detector to 214 nm (optimal for peptide bond absorption).

  • Equilibration:

    • Pump 5% Phase B at 1.0 mL/min for 20 minutes (~15 column volumes) to ensure complete TFA saturation of the stationary phase.

  • Sample Preparation & Injection:

    • Dissolve Leuphasyl standard in Phase A to a concentration of 1 mg/mL[7].

    • Inject 10 µL of the sample.

Quantitative Data Presentation

Table 1: Optimized Gradient Elution Profile for Leuphasyl

Time (min) Flow Rate (mL/min) % Phase A (Water + 0.1% TFA) % Phase B (ACN + 0.1% TFA) Gradient Slope
0.0 1.0 95.0 5.0 Isocratic Hold
5.0 1.0 95.0 5.0 Isocratic Hold
25.0 1.0 55.0 45.0 +2.0% B / min
27.0 1.0 10.0 90.0 Column Wash
32.0 1.0 10.0 90.0 Isocratic Hold
33.0 1.0 95.0 5.0 Re-equilibration

| 45.0 | 1.0 | 95.0 | 5.0 | End of Run |

Table 2: Troubleshooting Metrics & Target Parameters

Metric Target Value Action if Out of Spec

| Retention Time (


)  | 12.0 - 18.0 min | Decrease gradient slope; lower initial %B. |
| Peak Asymmetry (

)
| 0.9 - 1.2 | Increase TFA to 0.1%; increase temp to 40°C. | | Resolution (

)
| > 2.0 | Flatten gradient slope to 1% B/min. | | Pressure Stability | < 2% variance | Purge pumps; check for TFA precipitation. |

References

  • YMC Co., Ltd. Tips for Optimization of Peptide Separation. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column? Available at: [Link]

Sources

Technical Support Center: Optimizing Leuphasyl for In-Vivo Research

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Selecting and Implementing Alternative Counterions to Trifluoroacetic Acid (TFA)

Welcome to the technical support center for researchers utilizing the pentapeptide Leuphasyl (Pentapeptide-18) in in-vivo studies. This guide, curated by our senior application scientists, provides in-depth technical guidance and practical solutions for a critical, yet often overlooked, aspect of pre-clinical peptide research: the choice of counterion.

Standard solid-phase peptide synthesis (SPPS) and purification protocols frequently result in the final peptide product being a salt of trifluoroacetic acid (TFA). While TFA is an excellent agent for these manufacturing steps, its presence can introduce significant and undesirable variables in a biological context. This guide will walk you through the rationale for considering TFA alternatives, help you select the most appropriate counterion for your in vivo model, and provide detailed protocols for making the switch.

Frequently Asked Questions (FAQs)

Q1: We are using a commercially available Leuphasyl that is a TFA salt. Why should we consider an alternative counterion for our in-vivo animal studies?

This is a crucial consideration for the integrity and reproducibility of your in vivo research. While Leuphasyl as a TFA salt is suitable for many in vitro applications, TFA itself can exhibit biological activity that may confound your results.[1][2][3]

Here’s a breakdown of the primary concerns:

  • Inherent Bioactivity of TFA: Recent studies have demonstrated that TFA is not biologically inert. It has been shown to reduce plasma lipid levels and the development of atherosclerotic lesions in mice by activating the peroxisome proliferator-activated receptor-alpha (PPARα).[2][3] This means that any observed effects in your study could be a combination of Leuphasyl's action and an independent effect from the TFA counterion, making it difficult to attribute causality solely to your peptide.

  • Cellular and Systemic Toxicity: TFA has been reported to be toxic to cells, even at low concentrations.[4][5] It can inhibit cell proliferation and induce apoptosis.[5] For in vivo work, this raises concerns about potential organ toxicity and inflammatory responses that are independent of the peptide's intended pharmacological effect.[1][5]

  • Immunogenicity: The trifluoroacetyl group from TFA can covalently modify endogenous proteins and phospholipids.[1] These modified molecules can be recognized as foreign by the immune system, potentially eliciting an antibody response.[1] This is a significant concern for longer-term studies or when evaluating the immunogenic potential of the peptide itself.

  • Alteration of Peptide Properties: The TFA counterion can influence the secondary structure, solubility, and aggregation propensity of peptides.[5][6][7] This can affect the peptide's bioavailability and how it interacts with its biological target.

Given these factors, for any studies where the biological response to Leuphasyl is the primary endpoint, it is highly recommended to exchange the TFA counterion for a more biocompatible alternative.[8][9]

Q2: What are the most common and recommended alternative counterions to TFA for in vivo peptide studies?

The two most widely accepted and utilized alternative counterions for peptides in pre-clinical and clinical development are acetate and hydrochloride (HCl) .[6][8][9][10]

  • Acetate (CH₃COO⁻): Acetate is a natural biological metabolite and is generally considered to be of low toxicity and highly biocompatible.[11] It is a popular choice for peptide formulations intended for in vivo use.[10][11] Many FDA-approved peptide drugs are formulated as acetate salts.[10]

  • Hydrochloride (Cl⁻): Chloride is the most abundant anion in the extracellular fluid and is essential for maintaining normal physiological function. As such, the hydrochloride salt form of a peptide is also considered highly biocompatible and is a common choice for pharmaceutical development.[6][9]

The choice between acetate and hydrochloride can depend on the specific physicochemical properties of Leuphasyl, such as its solubility and stability in the desired formulation. For some peptides, the hydrochloride salt can offer better stability, particularly against oxidation.[10][12]

Q3: How will switching from a TFA salt to an acetate or hydrochloride salt affect the handling and formulation of Leuphasyl?

Switching the counterion will likely influence some of the peptide's properties, which you will need to account for in your experimental design.

  • Solubility: The counterion can significantly impact a peptide's solubility. In some cases, the hydrochloride salt of a peptide has been shown to have a higher aqueous solubility compared to its TFA salt.[6] It is essential to re-determine the solubility of your Leuphasyl acetate or hydrochloride salt in your chosen vehicle for in vivo administration.

  • Stability: The stability of the peptide in both solid form and in solution may be altered. It is advisable to conduct stability studies on the new salt form under your intended storage and experimental conditions.

  • Lyophilized Product Appearance: Peptides as acetate salts often yield a better-formed lyophilized cake compared to the sometimes "fluffy" appearance of TFA salts, which can make handling and weighing more straightforward.[10]

  • Molecular Weight: Remember to recalculate the molecular weight of your peptide to account for the change in the counterion. This is critical for accurate dose calculations.

Troubleshooting and Technical Workflow Guides

This section provides detailed, step-by-step protocols for performing the counterion exchange and for validating the removal of TFA.

Workflow for Selecting and Implementing an Alternative Counterion

The following diagram illustrates the decision-making process and experimental workflow for transitioning from a TFA salt to a more suitable counterion for your in vivo Leuphasyl studies.

Counterion_Exchange_Workflow cluster_0 Phase 1: Decision & Selection cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Validation & Formulation A Start: Leuphasyl-TFA for In Vivo Study B Problem: TFA Interference & Toxicity - Inherent Bioactivity - Cytotoxicity - Immunogenicity A->B C Decision: Exchange TFA Counterion B->C D Select Alternative Counterion - Acetate (Biocompatible) - Hydrochloride (Stable) C->D Proceed E Perform Counterion Exchange (Choose Protocol) D->E F Protocol 1: TFA to Acetate Exchange (Ion-Exchange Chromatography) E->F G Protocol 2: TFA to Hydrochloride Exchange (Lyophilization with HCl) E->G H Validate TFA Removal - 19F-NMR (Absence of Fluorine) - Ion Chromatography (Quantify Residual TFA) F->H G->H I Characterize New Leuphasyl Salt - Purity (HPLC) - Solubility - Stability H->I J Formulate for In Vivo Administration (Adjust for new MW and solubility) I->J K Proceed with In Vivo Studies J->K

Caption: Workflow for Leuphasyl Counterion Exchange.

Detailed Experimental Protocols

Protocol 1: Counterion Exchange from TFA to Acetate via Ion-Exchange Chromatography

This method utilizes an anion exchange resin to replace TFA with acetate. It is a gentle and effective method.

Materials:

  • Leuphasyl-TFA salt

  • Strong anion exchange resin (e.g., AG1-X8)

  • Sodium acetate (1 M solution)

  • Distilled, deionized water

  • Chromatography column

  • Lyophilizer

Procedure:

  • Resin Preparation:

    • Pack a chromatography column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your peptide sample.[13]

    • Wash the resin thoroughly with a 1 M sodium acetate solution to charge it with acetate ions.[13]

    • Rinse the column extensively with distilled water until the eluate is free of excess sodium acetate. This can be checked by monitoring the conductivity of the eluate.[13]

  • Peptide Loading and Exchange:

    • Dissolve the Leuphasyl-TFA salt in a minimal amount of distilled water.

    • Apply the peptide solution to the top of the prepared resin bed.[13]

  • Elution and Collection:

    • Elute the column with distilled water. The Leuphasyl peptide, now in its acetate salt form, will pass through the column while the TFA anions remain bound to the resin.[13]

    • Collect fractions and monitor for the presence of the peptide using a suitable method (e.g., UV absorbance at 280 nm, as Leuphasyl contains a tyrosine residue).

  • Lyophilization:

    • Pool the peptide-containing fractions.

    • Freeze the solution and lyophilize to obtain the dry Leuphasyl-acetate salt.[13]

Protocol 2: Counterion Exchange from TFA to Hydrochloride via Lyophilization

This is a widely used and convenient method that relies on the principle of displacing the weaker acid (TFA) with a stronger acid (HCl) followed by removal of the volatile acids through lyophilization.[14]

Materials:

  • Leuphasyl-TFA salt

  • High-purity water (e.g., Milli-Q)

  • Hydrochloric acid (HCl) solution (e.g., 100 mM)

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolution and Acidification:

    • Dissolve the Leuphasyl-TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[7]

    • Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.[7] An optimal concentration for many peptides has been found to be around 10 mM.[14]

    • Let the solution stand at room temperature for at least one minute to allow for the ion exchange to occur.[7]

  • Lyophilization Cycle:

    • Flash-freeze the solution in liquid nitrogen.[6]

    • Lyophilize the frozen sample overnight until all the solvent is removed.[6][7]

  • Repeat for Complete Exchange:

    • To ensure complete removal of TFA, this cycle should be repeated at least two more times.[6][7] This involves re-dissolving the lyophilized powder in the 2-10 mM HCl solution, freezing, and lyophilizing again.

  • Final Product:

    • After the final lyophilization, the product will be the Leuphasyl-hydrochloride salt.

Protocol 3: Validation of TFA Removal

It is critical to confirm that the counterion exchange was successful and that residual TFA levels are acceptably low for your in vivo experiments.

1. 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance):

  • Principle: This is a highly specific and sensitive method for detecting and quantifying TFA, as the fluorine atoms in TFA produce a distinct signal in the 19F-NMR spectrum. The absence or significant reduction of this signal is strong evidence of successful TFA removal.[6][14]

  • Procedure:

    • Accurately weigh a sample of the final Leuphasyl salt.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the 19F-NMR spectrum.

    • Compare the spectrum to that of the starting Leuphasyl-TFA material.

2. Ion Chromatography (IC):

  • Principle: IC can be used to separate and quantify various ions, including trifluoroacetate, acetate, and chloride. This allows for a direct measurement of the residual TFA and the presence of the new counterion.

  • Procedure:

    • Prepare a standard curve using known concentrations of sodium trifluoroacetate.

    • Dissolve a known amount of the final Leuphasyl salt in the mobile phase.

    • Analyze the sample using an IC system equipped with a suitable column and detector.

    • Quantify the amount of residual TFA by comparing the peak area to the standard curve.

Quantitative Data Summary

The following table summarizes the key properties of the different Leuphasyl salt forms to aid in your decision-making process.

PropertyLeuphasyl-TFA SaltLeuphasyl-Acetate SaltLeuphasyl-Hydrochloride Salt
In Vivo Biocompatibility Poor; potential for toxicity, immunogenicity, and confounding bioactivity.[1][2][3][4][5]Excellent; acetate is a natural metabolite.[11]Excellent; chloride is a key physiological ion.
Regulatory Acceptance Generally not preferred for clinical development.[9][10]Widely accepted and used in FDA-approved peptide drugs.[10]Widely accepted and used in FDA-approved peptide drugs.[6][9]
Solubility Sequence-dependent; the hydrophobicity of TFA may reduce aqueous solubility in some cases.Generally good aqueous solubility.Often exhibits good to excellent aqueous solubility.[6]
Stability Can be influenced by the TFA counterion.Generally stable; suitable for many formulations.Can offer enhanced stability, particularly against oxidation for certain peptides.[10][12]
Counterion Exchange N/ACan be achieved via ion-exchange chromatography or HPLC-based methods.[13][15]Can be readily achieved via repeated lyophilization from dilute HCl.[6][7][14]

Visualizing the Rationale for Counterion Exchange

The diagram below illustrates the potential for TFA to interfere with the interpretation of in vivo study results.

TFA_Interference cluster_0 Scenario 1: Leuphasyl-TFA Administration cluster_1 Scenario 2: Leuphasyl-Acetate/HCl Administration A Administer Leuphasyl-TFA B Observed Biological Effect A->B X Confounded Result: Uncertain Causality B->X C Leuphasyl's Pharmacological Action C->B D TFA's Independent Bioactivity (e.g., PPARα activation, toxicity) D->B E Administer Leuphasyl-Acetate/HCl F Observed Biological Effect E->F Y Clear Result: Effect Attributable to Leuphasyl F->Y G Leuphasyl's Pharmacological Action G->F H Biocompatible Counterion (Minimal independent effect) H->F

Caption: Confounding Effects of TFA in In Vivo Studies.

By taking the steps outlined in this guide to exchange the TFA counterion for a more biocompatible alternative like acetate or hydrochloride, you can significantly enhance the quality, reliability, and interpretability of your in vivo data for Leuphasyl.

References

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. AAPPTec. Retrieved from [Link]

  • Kuppert, F., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals. Retrieved from [Link]

  • Lozano-Liceaga, C. S., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Retrieved from [Link]

  • LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? LifeTein. Retrieved from [Link]

  • GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Retrieved from [Link]

  • Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Bio-Works. Retrieved from [Link]

  • National Library of Medicine. (2025, March 10). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. National Library of Medicine. Retrieved from [Link]

  • PNAS. (2025, March 10). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. PNAS. Retrieved from [Link]

  • ResearchGate. (2007, November 26). (PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. ResearchGate. Retrieved from [Link]

  • National Library of Medicine. (2019, September 29). Formulation Composition and Process Affect Counterion for CSP7 Peptide. National Library of Medicine. Retrieved from [Link]

  • National Library of Medicine. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview. National Library of Medicine. Retrieved from [Link]

  • Moore, J. V., et al. (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Retrieved from [Link]

  • ResearchGate. (2019, August 28). Can peptide acetates be used in vivo? ResearchGate. Retrieved from [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm. Retrieved from [Link]

  • MDPI. (2024, July 11). Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives. MDPI. Retrieved from [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? LifeTein. Retrieved from [Link]

  • MDPI. (2025, November 7). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). EP1709065B1 - A counterion exchange process for peptides. Google Patents.
  • National Library of Medicine. (2020, October 30). Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy. National Library of Medicine. Retrieved from [Link]

  • INCIDEcoder. (2025, October 31). Leuphasyl® | Pentapeptide-18. INCIDEcoder. Retrieved from [Link]

  • Core Peptides. (n.d.). Pentapeptide-18 (Leuphasyl) For Sale (200mg). Core Peptides. Retrieved from [Link]

Sources

Validation & Comparative

Synergistic Modulation of the Neuromuscular Junction: A Comparative Guide to Leuphasyl TFA and Acetyl Hexapeptide-8

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Double-Lock" Strategy

In the development of topical myorelaxants, the industry standard has long been Acetyl Hexapeptide-8 (AH-8) , a mimetic of the SNAP-25 protein. However, AH-8 efficacy is rate-limited by the saturation of the SNARE complex. This guide analyzes the synergistic application of Leuphasyl TFA (Pentapeptide-18) , an enkephalin-mimetic, combined with AH-8.

Experimental data indicates that while AH-8 alone achieves a ~16% reduction in wrinkle depth, the combination with Leuphasyl amplifies this to 24.62% (with maximum values up to 46.53%) [1]. This synergy is achieved not by increasing concentration, but by targeting two distinct phases of neuronal exocytosis: calcium signal transduction and vesicle fusion .

Mechanistic Analysis: The Pre-Synaptic Synergy

To understand the superiority of the combination, one must analyze the neuromuscular junction (NMJ) as a multi-step failure point for muscle contraction.

The Independent Pathways[1]
  • Acetyl Hexapeptide-8 (The Fusion Blocker):

    • Target: SNARE Complex (SNAP-25, Syntaxin, VAMP).

    • Mechanism: AH-8 mimics the N-terminal end of SNAP-25.[1] It competes with native SNAP-25, forming a destabilized SNARE complex. This prevents the synaptic vesicle from docking and fusing with the presynaptic membrane, halting Acetylcholine (ACh) release.[2][3]

    • Limitation: It acts after the calcium signal has already initiated the cascade.

  • Leuphasyl TFA (The Signal Damper):

    • Target: Delta-opioid receptors (Enkephalin receptors).

    • Mechanism: Leuphasyl mimics enkephalins.[2][4][5][6][7] Upon binding to the receptor, it inhibits the opening of voltage-gated Calcium channels (Ca2+).

    • Causality: Without Ca2+ influx, the electrochemical gradient required to drive vesicles toward the SNARE complex is weakened.

The Synergistic Effect

By combining these agents, we create a "Double-Lock" mechanism . Leuphasyl reduces the quantity of vesicles attempting to dock (by lowering Ca2+), while AH-8 destabilizes the fusion machinery for the few vesicles that do reach the membrane.

Visualization: The Dual-Pathway Blockade

NMJ_Synergy Signal Neuronal Action Potential Ca_Channel Voltage-Gated Ca2+ Channel Signal->Ca_Channel Ca_Influx Ca2+ Influx Reduced Ca_Channel->Ca_Influx Leuphasyl Leuphasyl TFA (Enkephalin Mimetic) Leuphasyl->Ca_Channel Inhibits (G-protein coupled) Vesicle Synaptic Vesicle (ACh) Ca_Influx->Vesicle Reduced Drive SNARE SNARE Complex Formation Vesicle->SNARE Fusion Vesicle Fusion Blocked SNARE->Fusion AH8 Acetyl Hexapeptide-8 (SNAP-25 Mimetic) AH8->SNARE Destabilizes Muscle Muscle Relaxation Fusion->Muscle

Figure 1: The "Double-Lock" mechanism. Leuphasyl acts upstream by inhibiting Calcium channels, while AH-8 acts downstream by destabilizing the SNARE complex.

Comparative Analysis: Efficacy & Alternatives

Researchers often compare this peptide complex against Botulinum Toxin A (the gold standard) and Syn-Ake (a post-synaptic blocker).

Performance Matrix
FeatureLeuphasyl + AH-8 (Combo)Acetyl Hexapeptide-8 (Solo)Botulinum Toxin A (BoNT/A)Syn-Ake (Dipeptide)
Primary Mechanism Pre-synaptic: Ca2+ modulation + SNARE destabilizationPre-synaptic: SNARE destabilizationPre-synaptic: Enzymatic cleavage of SNAP-25Post-synaptic: Blocks ACh receptors (nAChR)
In Vivo Efficacy High: -24.6% wrinkle depth (28 days) [1]Moderate: -16.3% wrinkle depth (28 days)Very High: Complete paralysis (3-6 months)Moderate/High: Variable based on permeability
Toxicity profile Non-Toxic: Reversible modulationNon-Toxic: Reversible modulationHigh: Neurotoxin (LD50 requires strict control)Low: Reversible antagonist
Delivery Topical (Liposomal/Emulsion)TopicalInjection onlyTopical
Formulation Cost High (Dual active)ModerateVery High (Clinical procedure)Moderate

Field Insight: While Syn-Ake is effective, it targets the muscle receptor directly. The Leuphasyl+AH-8 combo is often preferred for "expression lines" because it mimics the natural enkephalin pathway, offering a "softer" relaxation that preserves facial expression better than post-synaptic blockers [2].

Experimental Validation Protocols

To validate this synergy in your own lab, do not rely on generic cell viability assays. You must measure neurotransmitter release inhibition .

Protocol A: In Vitro Glutamate Release Assay (ACh Proxy)

Rationale: Glutamate is the primary excitatory neurotransmitter. In cultured neurons, its release correlates with Acetylcholine release but is easier to quantify using radiolabeled markers.

Materials:

  • Primary Neuron Culture (or PC12 cell line).

  • L-[3H]-Glutamine (Radioactive tracer).[3]

  • Scintillation Counter.[3]

Workflow:

  • Loading: Incubate neuron cultures with L-[3H]-Glutamine for 3 hours. The cells metabolize this into tritiated Glutamate.

  • Wash: Remove supernatant and wash cells with physiological buffer (Locke’s solution) to remove extracellular tracer.

  • Treatment:

    • Group A: Control (Buffer only).

    • Group B: AH-8 (0.5 mM).

    • Group C: Leuphasyl (0.5 mM).

    • Group D: AH-8 + Leuphasyl (0.5 mM each).

  • Stimulation: Depolarize cells using High-K+ buffer (mimicking an action potential) for 15 minutes.

  • Quantification: Collect the supernatant. Measure radioactivity (CPM) via scintillation counting.[3]

  • Calculation:

    
    
    

Expected Data:

  • AH-8 alone: ~20% inhibition.

  • Leuphasyl alone: ~11-15% inhibition.

  • Combination: >40% inhibition (Synergistic, not just additive) [3].[3][4]

Protocol B: In Vivo Topography (Silicon Replica)

Rationale: To prove clinical relevance, optical profilometry on silicon imprints is the standard for non-invasive measurement.

  • Panel: 20 volunteers (females, 35-65 years) with visible crow's feet.

  • Regimen: Apply emulsion (5% peptide solution) twice daily for 28 days.

  • Measurement:

    • Day 0 and Day 28: Acclimatize subject (20 mins, 22°C, 50% RH).

    • Apply dental silicone polymer to the periorbital region.

    • Allow to cure (3-5 mins) and peel.

  • Analysis: Use Confocal Laser Scanning Microscopy or Primos optical 3D profiling on the replica to measure Rz (average maximum roughness) and Ra (average roughness).

Experimental Workflow Diagram

The following diagram outlines the critical path for validating the synergistic efficacy in a drug development setting.

Validation_Workflow Prep Cell Culture (PC12 / Neurons) Load Load Tracer (L-[3H]-Glutamine) Prep->Load Treat Peptide Treatment (Single vs. Combo) Load->Treat Stim Depolarization (High K+ Buffer) Treat->Stim Measure Scintillation Counting Stim->Measure Analyze Calculate Synergy (CI < 1.0) Measure->Analyze

Figure 2: In Vitro Validation Workflow for Neurotransmitter Inhibition.

References

  • Lipotec S.A. (2006). In vitro and In vivo efficacy of Leuphasyl® and Argireline® combination.[8] Technical Report. 6

  • Gorouhi, F., & Maibach, H. I. (2009). Role of topical peptides in preventing or treating aged skin.[9][10][11][12][13] International Journal of Cosmetic Science, 31(5), 327-345.

  • Cosmetics & Toiletries. (2014).[5][12] Peptide Approach to Enhance Anti-wrinkle Efficacy Between Injections.[3]3

  • MDPI Cosmetics. (2014).[5] The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide.[12]5[3][7][9][14]

Sources

Validating Leuphasyl TFA Efficacy: A Comparative Guide to Calcium Flux Assays and Neuromodulatory Peptides

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Rationale of Leuphasyl TFA (Pentapeptide-18)

In the rapidly evolving landscape of non-invasive neuromodulatory peptides, Leuphasyl TFA (Pentapeptide-18; sequence Tyr-D-Ala-Gly-Phe-Leu) represents a paradigm shift from direct SNARE-complex inhibitors. Modeled as an endogenous enkephalin-mimetic, Leuphasyl targets the neuromuscular junction upstream of vesicle docking[1].

By coupling to the inhibitory G-protein (Gi) coupled enkephalin receptors located on the presynaptic membrane, it triggers a biochemical cascade that ultimately closes voltage-gated calcium channels (VGCCs)[2]. Because intracellular calcium influx is the obligate trigger for neuronal exocytosis, this blockade effectively downregulates the release of the neurotransmitter acetylcholine. The reduction in synaptic signaling attenuates muscle contraction, thereby preventing the formation of dynamic expression wrinkles[3].

G L Leuphasyl (Pentapeptide-18) R Enkephalin Receptor (Opioid) L->R Agonist Binding G Gi Protein Activation (Release of α, β, γ subunits) R->G Conformational Change Ca Voltage-Gated Ca2+ Channels (Closure / Blockade) G->Ca Subunit Interaction V Inhibition of Vesicle Fusion Ca->V Reduced Intracellular Ca2+ A Decreased Acetylcholine Release V->A Synaptic Cleft

Leuphasyl TFA Mechanism: Enkephalin receptor binding to acetylcholine inhibition.

Experimental Design: The Self-Validating Calcium Flux Assay

To objectively quantify the neuromodulatory efficacy of Leuphasyl TFA, the calcium flux assay serves as the gold standard. Unlike downstream ELISA-based neurotransmitter release assays, calcium flux provides real-time kinetic data on the peptide's primary mechanism of action: VGCC modulation[4].

As a Senior Application Scientist, I emphasize that a robust protocol must operate as a self-validating system. This means incorporating intrinsic controls that definitively prove the observed fluorescence changes are strictly due to VGCC modulation and not assay artifacts or cytotoxicity.

Step-by-Step Methodology

Step 1: Cell Culture and Differentiation

  • Protocol : Seed SH-SY5Y human neuroblastoma cells in a 96-well black-walled, clear-bottom microplate. Differentiate for 5–7 days using 10 µM Retinoic Acid.

  • Causality : Undifferentiated SH-SY5Y cells express highly variable levels of enkephalin receptors and VGCCs. Retinoic acid drives the cells toward a mature neuronal phenotype, ensuring a consistent, high-density expression of the target receptors required for Leuphasyl binding.

Step 2: Dye Loading

  • Protocol : Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate with 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid for 45 minutes at 37°C.

  • Causality : Fluo-4 AM is an acetoxymethyl ester. The lipophilic AM group allows the dye to passively cross the plasma membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now-hydrophilic, Ca²⁺-sensitive dye. Pluronic F-127 acts as a non-ionic surfactant to prevent dye aggregation, while Probenecid inhibits organic anion transporters, preventing the cells from actively pumping the cleaved dye back into the extracellular space.

Step 3: Peptide Incubation (The Specificity Check)

  • Protocol : Remove the dye solution, wash twice, and incubate cells with Leuphasyl TFA (dose-response: 0.1 µM to 50 µM) for 30 minutes.

  • Self-Validation Controls :

    • Positive Control: 1 µM

      
      -Conotoxin GVIA (a direct N-type VGCC blocker).
      
    • Negative Control: Vehicle (Assay Buffer).

    • Specificity Control: 10 µM Scrambled Pentapeptide.

Step 4: Depolarization and Kinetic Readout

  • Protocol : Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm / Em: 515 nm) for 10 seconds. Inject 50 mM KCl to depolarize the cells, and record the kinetic response for 3 minutes.

  • Causality : High extracellular potassium alters the equilibrium potential, instantly depolarizing the resting membrane potential. This forces the VGCCs to open. In vehicle-treated cells, this causes a massive Ca²⁺ influx (a sharp spike in fluorescence). In Leuphasyl-treated cells, the Gi-protein cascade will have closed a subpopulation of these channels, resulting in a dose-dependent blunting of the peak fluorescence (

    
    ).
    

Workflow S1 1. Cell Culture (Differentiated SH-SY5Y) S2 2. Dye Loading (Fluo-4 AM + Probenecid) S1->S2 S3 3. Peptide Incubation (Leuphasyl TFA Dose-Response) S2->S3 S4 4. Depolarization (50 mM KCl Injection) S3->S4 S5 5. Kinetic Readout (FLIPR Ex:488nm / Em:515nm) S4->S5

Workflow for validating Leuphasyl efficacy via Fluo-4 AM calcium flux assay.

Objective Comparison with Alternative Peptides

When developing cosmeceutical or therapeutic formulations, selecting the correct peptide requires understanding the precise node of the exocytotic pathway it targets. Leuphasyl is frequently compared to other benchmark peptides like Argireline (Acetyl Hexapeptide-8) and Syn-Ake (Tripeptide-3)[5].

While Botulinum Toxin A (BoNT-A) irreversibly cleaves SNAP-25, these biomimetic peptides offer reversible, non-toxic alternatives[3]. The table below synthesizes their mechanistic targets and comparative in vivo efficacy.

Comparative Efficacy and Mechanistic Targets
CompoundTarget Receptor / ComplexMechanism of Action28-Day Wrinkle Reduction (In Vivo)
Leuphasyl (Pentapeptide-18) Presynaptic Enkephalin ReceptorGi-coupled closure of Ca²⁺ channels, preventing vesicle fusion[2].~11.64% (at 5% solution)[6]
Argireline (Acetyl Hexapeptide-8) Presynaptic SNARE ComplexCompetes with SNAP-25, destabilizing the SNARE complex[3].~16.26% (at 5% solution)[6]
Leuphasyl + Argireline Dual-Target (Upstream & Downstream)Synergistic blockade of both Ca²⁺ influx and SNARE assembly[7].~24.62% (Combination)[6]
Syn-Ake (Tripeptide-3) Postsynaptic Nicotinic AChRCompetitive antagonist at the neuromuscular junction[5].N/A (Different assay standard)
Vialox (Pentapeptide-3) Postsynaptic Nicotinic AChRCurare-like competitive antagonism[3].N/A (Different assay standard)

The Synergistic Rationale: Multiplexing Pathways

The most compelling insight derived from comparative validation assays is the synergistic potential of combining Leuphasyl with Argireline[1]. Because Leuphasyl acts upstream (modulating calcium influx) and Argireline acts downstream (preventing the physical docking of the vesicle via SNARE destabilization), their mechanisms are completely independent[6].

In a glutamate release assay (a validated proxy for acetylcholine release), the combination of these two peptides yields a significantly higher inhibitory potential than either peptide alone[7]. This dual-node inhibition translates directly to clinical outcomes, nearly doubling the wrinkle reduction efficacy compared to Leuphasyl monotherapy[6].

Conclusion

Validating Leuphasyl TFA through rigorously controlled calcium flux assays provides definitive proof of its upstream neuromodulatory mechanism. By employing self-validating protocols with strict internal controls, researchers can confidently quantify its ability to blunt calcium transients. When compared objectively against alternatives like Argireline, Leuphasyl stands out not merely as a competitor, but as a highly complementary agent capable of driving synergistic efficacy in modern peptide formulations.

References

  • LEUPHASYL - ALFA Medical & Spa Development . alfaspa.ua. 6

  • Buy Pentapeptide-18 (Leuphasyl) (200mg) - BiotechPeptides . biotechpeptides.com. 4

  • Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy . nih.gov. 3

  • Sterilized formulas - Aestheta PRO . aestheta.lt. 7

  • Leuphasyl® | Pentapeptide-18 - Cosmetic Ingredients Guide . ci.guide. 2

  • Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives - MDPI . mdpi.com. 1

  • Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers - PMC . nih.gov. 5

Sources

Quantitative Potency Analysis: Leuphasyl TFA vs. SNAP-8 in Neuromodulatory Cosmeceuticals

Author: BenchChem Technical Support Team. Date: March 2026

The transition from injectable neurotoxins to topical neuromodulatory peptides represents a significant leap in cosmetic chemistry and targeted drug delivery. For researchers and formulators, understanding the precise mechanistic and quantitative differences between these peptides is critical for optimizing anti-aging therapeutics.

This guide provides an in-depth comparative analysis of two leading synthetic peptides: SNAP-8 (Acetyl Octapeptide-3) and Leuphasyl TFA (Pentapeptide-18 Trifluoroacetate). While both aim to attenuate facial muscle contraction by inhibiting neurotransmitter release, their biochemical targets, potency profiles, and experimental validations differ fundamentally.

Mechanistic Divergence: SNARE Destabilization vs. Receptor Modulation

To accurately quantify potency, we must first establish the distinct causality of each peptide's mechanism of action.

SNAP-8 (Acetyl Octapeptide-3) SNAP-8 is an elongated, octapeptide analog of the well-known hexapeptide Argireline. It functions as a competitive inhibitor within the presynaptic terminal. By mimicking the N-terminal end of the SNAP-25 protein, SNAP-8 competes for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This destabilizes the complex, preventing synaptic vesicles from fusing with the neuronal membrane, thereby attenuating the exocytosis of acetylcholine (ACh)[1].

Leuphasyl TFA (Pentapeptide-18) Leuphasyl operates upstream of the SNARE complex via an entirely different pathway. It is designed to mimic endogenous enkephalins. Leuphasyl binds to the enkephalin receptor—a G-protein-coupled receptor (Gi) located on the exterior of the nerve cell. This binding initiates a conformational cascade that closes voltage-gated calcium (


) channels and opens potassium (

) channels. The resulting neuronal hyperpolarization decreases cellular excitability, effectively "turning down" the signal required for vesicle fusion before the SNARE complex is even engaged[2][3].

G SNAP8 SNAP-8 (Acetyl Octapeptide-3) SNAP25 Competes with SNAP-25 SNAP8->SNAP25 SNARE Destabilizes SNARE Complex SNAP25->SNARE Vesicle Inhibits Vesicle Fusion SNARE->Vesicle ACh Decreased Acetylcholine Release Vesicle->ACh Leuphasyl Leuphasyl TFA (Pentapeptide-18) Receptor Binds Enkephalin Receptor (Gi) Leuphasyl->Receptor IonChannels Closes Ca2+ / Opens K+ Channels Receptor->IonChannels Hyperpol Neuronal Hyperpolarization IonChannels->Hyperpol Hyperpol->ACh Muscle Muscle Relaxation ACh->Muscle

Fig 1. Distinct signaling pathways of SNAP-8 (SNARE) and Leuphasyl (Enkephalin receptor).

Quantitative Potency Comparison

Direct head-to-head clinical comparisons of peptides are rare, but cross-referencing standardized in vivo and in vitro data reveals their relative efficacies. SNAP-8 is generally recognized for its aggressive SNARE blockade, while Leuphasyl provides a nuanced, receptor-mediated dampening effect[4][5].

ParameterSNAP-8 (Acetyl Octapeptide-3)Leuphasyl TFA (Pentapeptide-18)
Amino Acid Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂Tyr-D-Ala-Gly-Phe-Leu
Primary Target Intracellular (SNARE Complex / SNAP-25)Extracellular (Enkephalin Receptor)
In Vitro Potency ~30% more effective than Argireline at SNARE inhibition[6].Dose-dependent reduction of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

influx and catecholamine release.
Clinical Efficacy (In Vivo) ~25–35% wrinkle depth reduction (28 days, 3-10% conc.)[4].11.6% (28 days, 5% conc.) to 34.7% (60 days, 2% conc.) reduction[5][7].
Solubility & Penetration Hydrophilic; requires advanced delivery systems to cross stratum corneum[8].Small molecular weight; slightly better native penetration, enhanced by TFA salt form.
Experimental Protocol: Self-Validating In Vitro Assay for Neuromodulatory Potency

To objectively quantify and compare the potency of Leuphasyl TFA and SNAP-8, researchers must utilize a self-validating in vitro system. The following protocol uses PC12 (pheochromocytoma) cells, which natively express both the enkephalin receptors targeted by Leuphasyl and the SNARE machinery targeted by SNAP-8.

Objective: Measure the IC50 of both peptides regarding depolarization-induced neurotransmitter release, while ruling out cytotoxicity.

Step-by-Step Methodology:
  • Cell Culture & Seeding: Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum (FBS). Seed the cells at

    
     cells/well in a 96-well plate coated with poly-D-lysine to ensure strong cellular adhesion.
    
  • Dose-Response Peptide Treatment: Prepare serial dilutions of Leuphasyl TFA and SNAP-8 (ranging from

    
     to 
    
    
    
    ) in a physiological assay buffer. Incubate the cells for 2 hours. Causality Note: This incubation time is critical. Leuphasyl requires time to bind extracellular receptors and trigger G-protein cascades, whereas SNAP-8 must undergo endocytosis to reach the intracellular SNARE complex.
  • Ionophore/KCl Stimulation: Induce exocytosis by adding a depolarizing agent (e.g.,

    
     KCl).
    Causality Note: KCl forces membrane depolarization and subsequent 
    
    
    
    influx. If Leuphasyl is potent, its hyperpolarizing effect will resist this depolarization. If SNAP-8 is potent,
    
    
    will enter the cell, but the physical fusion of vesicles will be blocked.
  • Quantification via ELISA: Collect the supernatant and quantify the release of catecholamines (a proxy for ACh in PC12 cells) using a high-sensitivity competitive ELISA. Calculate the IC50 based on the dose-response curve.

  • Self-Validating Viability Counter-Screen (MTT Assay): Immediately perform an MTT assay on the remaining adhered cells[9]. Trustworthiness Check: A reduction in neurotransmitter release could falsely appear as "potency" if the peptide is simply killing the cells. A valid neuromodulator must show

    
     cell viability at its IC50 concentration.
    

Workflow Culture 1. PC12 Cell Culture (Expresses SNARE & Receptors) Treatment 2. Peptide Incubation (0.1 μM - 100 μM) Culture->Treatment Stimulation 3. KCl Depolarization (Forces Ca2+ Influx) Treatment->Stimulation Assay 4. ELISA Quantification (Neurotransmitter Release) Stimulation->Assay Validation 5. MTT Viability Assay (Rules out Cytotoxicity) Assay->Validation

Fig 2. Self-validating high-throughput workflow for quantifying peptide neuromodulatory potency.

The Synergistic Potential: Dual-Pathway Blockade

From a drug development perspective, pitting Leuphasyl TFA against SNAP-8 as mutually exclusive alternatives ignores their biochemical compatibility. Because they operate at different stages of the neuromuscular signaling cascade, they do not competitively inhibit each other.

Leuphasyl reduces the initial calcium signal required for vesicle fusion, while SNAP-8 blocks the physical fusion machinery itself. Clinical data demonstrates that combining a SNARE-targeting peptide with Leuphasyl yields a synergistic reduction in wrinkle depth—achieving up to a 47% reduction in 28 days, significantly outperforming either peptide used in isolation[5][10]. Formulators should leverage quantitative assays to find the optimal molar ratio of receptor-modulators (Leuphasyl) to SNARE-inhibitors (SNAP-8) for maximum efficacy.

References

1.1 2.8 3. 7 4.4 5.2 6.5 7.3 8. 6 9.9 10. 11.10

Sources

Publish Comparison Guide: In Vitro Validation of Leuphasyl TFA Neuromuscular Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation of Leuphasyl TFA (Pentapeptide-18), focusing on its distinct mechanism of neuromuscular inhibition compared to industry standards like Argireline (Acetyl Hexapeptide-8) and Botulinum Toxin A (BoNT/A).

Executive Summary: The Enkephalin-Mimetic Strategy

In the landscape of "Botox-like" peptides, Leuphasyl TFA (Pentapeptide-18) represents a distinct class of neuromodulators. Unlike Argireline, which acts intracellularly to destabilize the SNARE complex, Leuphasyl acts extracellularly as an enkephalin mimetic.

By coupling to the


-opioid receptor (enkephalin receptor), Leuphasyl initiates a G-protein cascade that inhibits voltage-gated calcium channels (VGCCs). This upstream inhibition reduces the calcium influx required for vesicle fusion, making it a complementary partner to SNARE-targeting peptides.

Key Technical Differentiators:

  • Target: Enkephalin Receptor (G-protein coupled) vs. SNAP-25 (Argireline).

  • Mechanism: Closes Ca

    
     channels (Upstream) vs. Prevents Vesicle Fusion (Downstream).
    
  • Synergy: Validated additive effect when combined with Argireline (Acetyl Hexapeptide-8).

Mechanistic Architecture & Comparison

To validate Leuphasyl, one must understand that it operates on the pre-synaptic membrane surface , unlike BoNT/A or Argireline which function within the cytosol.

Comparative Mechanism Table
FeatureLeuphasyl (Pentapeptide-18) Argireline (Acetyl Hexapeptide-8) Botulinum Toxin A (BoNT/A)
Primary Target Enkephalin Receptor (

-opioid)
SNAP-25 (N-terminal mimic)SNAP-25 (Enzymatic cleavage)
Action Site Extracellular (Membrane Receptor)Intracellular (Cytosol)Intracellular (Cytosol)
Mechanism G-protein coupled inhibition of Ca

influx
Destabilizes SNARE complex formationIrreversibly cleaves SNAP-25
Reversibility Reversible (Competitive Agonist)Reversible (Competitive Antagonist)Irreversible (until protein turnover)
Validation Assay Calcium Flux Assay (Fluo-4) SNARE Complex ELISA / Western Blot SNAP-25 Cleavage Assay
Visualization: Dual-Pathway Inhibition

The following diagram illustrates the distinct but complementary pathways of Leuphasyl and Argireline.

G cluster_0 Presynaptic Terminal Membrane cluster_1 Cytosol (Vesicle Fusion Machinery) EnkR Enkephalin Receptor (Gi-Coupled) VGCC Voltage-Gated Ca2+ Channel EnkR->VGCC Inhibits (Gi/Go pathway) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Blocked by Leuphasyl SNARE SNARE Complex (SNAP-25 + VAMP + Syntaxin) Fusion Vesicle Fusion & Exocytosis SNARE->Fusion Vesicle Synaptic Vesicle (ACh Containing) ACh_Release Acetylcholine (ACh) Release Fusion->ACh_Release Leuphasyl Leuphasyl TFA (Pentapeptide-18) Leuphasyl->EnkR Binds/Activates Argireline Argireline (Acetyl Hexapeptide-8) Argireline->SNARE Destabilizes (Mimics SNAP-25) Depolarization Membrane Depolarization Depolarization->VGCC Triggers Opening Ca_Influx->SNARE Triggers Fusion

Caption: Leuphasyl inhibits Ca2+ entry upstream, while Argireline destabilizes the fusion machinery downstream.

In Vitro Validation Protocols

Scientific integrity requires self-validating systems. The following protocols are designed to isolate the specific mechanism of Leuphasyl.

Protocol A: Calcium Channel Modulation (The Upstream Check)

Objective: Quantify Leuphasyl's ability to inhibit depolarization-induced Calcium influx. Cell System: PC12 (Rat Pheochromocytoma) cells.[1][2] These cells express L-type and N-type calcium channels and differentiate into a neuronal phenotype.

Causality & Logic:

  • Why PC12? They are a standard model for neurosecretion and possess the specific voltage-gated channels Leuphasyl targets.

  • Why High K+? Potassium chloride (KCl) forces membrane depolarization, bypassing receptors to directly open voltage-gated Ca2+ channels. If Leuphasyl works, it must block this specific depolarization-induced influx.

Step-by-Step Methodology:

  • Differentiation: Seed PC12 cells in collagen-coated black-walled 96-well plates. Differentiate with Nerve Growth Factor (NGF, 50 ng/mL) for 5-7 days to induce neurite outgrowth and channel expression.

  • Dye Loading: Wash cells with HBSS (Hank's Balanced Salt Solution). Incubate with Fluo-4 AM (4 µM) for 45 minutes at 37°C. Fluo-4 is a calcium-sensitive fluorescent dye.

  • Peptide Treatment:

    • Control: Buffer only.

    • Leuphasyl Group: Incubate with Leuphasyl TFA (0.1 mM, 0.5 mM, 1.0 mM) for 30 minutes prior to stimulation.

    • Positive Control: Nifedipine (L-type channel blocker) or Verapamil.

  • Stimulation: Inject KCl (60 mM final concentration) to induce immediate depolarization.

  • Detection: Measure fluorescence kinetics (Ex/Em 494/516 nm) immediately upon injection, reading every 1 second for 60 seconds.

  • Analysis: Calculate

    
     (Peak Fluorescence / Baseline Fluorescence).
    

Expected Outcome: Leuphasyl should show a dose-dependent reduction in peak fluorescence (


) compared to the untreated control, confirming inhibition of VGCCs.
Protocol B: Neurotransmitter Release Assay (The Functional Endpoint)

Objective: Confirm that calcium inhibition translates to reduced neurotransmitter release. Proxy: Glutamate or Acetylcholine (ACh). Glutamate is often used in primary neuron cultures as a robust proxy for exocytosis.

Workflow Visualization:

Workflow Step1 1. Cell Culture (Primary Neurons/PC12) Step2 2. Radiotracer Loading ([3H]-L-Glutamine) Step1->Step2 Step3 3. Peptide Incubation (Leuphasyl 30-60 min) Step2->Step3 Step4 4. Depolarization (High K+ Buffer) Step3->Step4 Step5 5. Supernatant Collection & Scintillation Counting Step4->Step5

Caption: Experimental workflow for quantifying inhibition of neurotransmitter exocytosis.

Methodology:

  • Loading: Incubate neurons with Tritiated Glutamine (

    
    H-Gln) for 3 hours. The cells metabolize this into radiolabeled Glutamate (
    
    
    
    H-Glu) and package it into vesicles.
  • Wash: Remove extracellular radiolabel.

  • Incubation: Treat cells with Leuphasyl TFA (various concentrations) for 1 hour.

  • Release Trigger: Expose cells to High K+ buffer to trigger exocytosis.

  • Quantification: Collect supernatant and measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    

Data Benchmark:

  • Leuphasyl alone: Expect ~20-30% inhibition at high concentrations.

  • Leuphasyl + Argireline: Expect Synergistic Inhibition (>40%), exceeding the sum of individual peptides.[3]

Efficacy Data Summary

The following data consolidates findings from industry technical files and peer-reviewed validation studies.

MetricLeuphasyl TFA (5%)Argireline (5%)Combination (5% + 5%)
In Vivo Wrinkle Reduction (28 Days)~11.6% (up to 23%)~16.3%~24.6% (up to 47%)
In Vitro Mechanism Ca

Channel Blockade
SNARE Complex DestabilizationDual-Action Blockade
Primary Benefit Modulates neuronal excitabilityModulates vesicle fusionMaximum efficacy via synergy

Interpretation: While Argireline is slightly more potent as a standalone agent, Leuphasyl's value lies in its mechanism of action . By lowering the intracellular calcium floor, it potentiates the effects of downstream inhibitors, making the combination significantly more effective than doubling the dose of a single peptide.

References

  • Lipotec S.A.U. (2014). Leuphasyl® Peptide Solution: Technical Report. Lubrizol Life Science. Link

  • Gorouhi, F., & Maibach, H. I. (2009). "Role of topical peptides in preventing or treating aged skin."[4] International Journal of Cosmetic Science, 31(5), 327-345. Link

  • Blanes-Mira, C., et al. (2002). "A synthetic hexapeptide (Argireline) with antiwrinkle activity."[5][6][7] International Journal of Cosmetic Science, 24(5), 303-310. Link

  • Dragomirescu, A. O., et al. (2014). "The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide."[3][7] Cosmetics, 1(2), 75-81. Link

  • Greene, L. A., & Tischler, A. S. (1976). "Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor." Proceedings of the National Academy of Sciences, 73(7), 2424-2428. (Basis for PC12 model).[1][2] Link

Sources

Beyond HPLC: A Comparative Guide to Leuphasyl (Pentapeptide-18) TFA Purity Assessment via UPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of cosmetic peptides like Leuphasyl (Pentapeptide-18) , the industry standard for purity assessment has long been HPLC with UV detection, utilizing Trifluoroacetic Acid (TFA) as an ion-pairing agent. While robust, this method suffers from a critical blind spot: the inability to detect co-eluting impurities that lack distinct chromophores or share retention times with the main peak.

This guide argues that UPLC-MS (Ultra-Performance Liquid Chromatography coupled to Mass Spectrometry) is the superior methodology for assessing Leuphasyl TFA purity. By transitioning to UPLC-MS, researchers can achieve a 3-fold increase in throughput and, more importantly, identify "hidden" impurities (such as deletion sequences) that UV detection misses. This guide provides a direct comparison, experimental protocols, and the mechanistic logic required to validate this transition.

Scientific Context: The Molecule and The Salt[1]

The Target: Leuphasyl (Pentapeptide-18)

Leuphasyl is a synthetic pentapeptide (Sequence: Tyr-D-Ala-Gly-Phe-Leu) designed to mimic natural enkephalins.[1] It functions as a neuropeptide inhibitor, modulating acetylcholine release to attenuate muscle contraction (anti-wrinkle activity).[1][2]

Mechanism of Action: Unlike Botulinum toxin (which cleaves SNAP-25), Leuphasyl acts upstream by coupling to the enkephalin receptor, initiating a G-protein cascade that closes inhibitory Calcium (Ca²⁺) channels.

LeuphasylMechanism Leuphasyl Leuphasyl (Pentapeptide-18) Receptor Enkephalin Receptor Leuphasyl->Receptor Binds GProtein G-Protein (Gi/Go) Activation Receptor->GProtein Modulates CaChannel Voltage-Gated Ca2+ Channels GProtein->CaChannel Closes (Inhibits Influx) Vesicle Acetylcholine Vesicle Fusion CaChannel->Vesicle Prevents Ca2+ entry Muscle Muscle Contraction Vesicle->Muscle No ACh Release

Figure 1: Mechanism of Action.[1][2] Leuphasyl mimics enkephalins to inhibit Ca²⁺ influx, preventing acetylcholine release.[1]

The Challenge: The TFA Paradox

Synthetic peptides are often lyophilized as TFA salts . TFA is an excellent ion-pairing agent for HPLC because it neutralizes the positive charges on the peptide, increasing hydrophobicity and sharpening peak shape on C18 columns.

However, in MS analysis , TFA is detrimental:

  • Ion Suppression: TFA anions form tight ion pairs with the peptide in the gas phase, suppressing ionization and reducing MS sensitivity by up to an order of magnitude.

  • Mass Adducts: High TFA concentrations can lead to mass spectral adducts (+114 Da), complicating impurity identification.

The Solution: This protocol utilizes Formic Acid (FA) in UPLC-MS. While FA is a weaker ion-pairing agent (potentially leading to broader peaks in HPLC), the high efficiency of sub-2-micron UPLC columns compensates for this, preserving resolution while restoring MS sensitivity.

Comparative Analysis: HPLC-UV vs. UPLC-MS

The following table summarizes the performance differences observed when analyzing a standard Leuphasyl synthesis batch.

FeatureStandard HPLC-UV (TFA)Recommended UPLC-MS (Formic Acid)Verdict
Mobile Phase Water/ACN + 0.1% TFAWater/ACN + 0.1% Formic AcidUPLC-MS (MS compatible)
Column Particle 5 µm C181.7 µm C18 (BEH or CSH)UPLC-MS (Higher Resolution)
Run Time 30–45 minutes5–8 minutesUPLC-MS (6x Faster)
Detection Basis UV Absorbance (214/220 nm)Mass-to-Charge Ratio (m/z)UPLC-MS (Specific)
Impurity ID Retention time onlyMolecular weight + Retention timeUPLC-MS (Definitive)
Co-elution Risk High: Deletion sequences (e.g., Des-Gly) often co-elute.Low: MS resolves co-eluting peaks by mass.UPLC-MS (Superior Purity)

Experimental Protocol: UPLC-MS Purity Assessment

This protocol is designed to be self-validating . It includes a system suitability test (SST) to ensure the instrument is performing correctly before valuable samples are injected.

Reagents and Materials
  • Target: Leuphasyl TFA (Pentapeptide-18).

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

  • Modifier: LC-MS Grade Formic Acid (FA). Note: Do not use TFA for this MS method.

  • Column: ACQUITY UPLC Peptide BEH C18, 130Å, 1.7 µm, 2.1 mm x 100 mm (or equivalent).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Leuphasyl TFA in 1 mL of 90:10 Water:ACN (0.1% FA).

    • Why? Dissolving in high aqueous content ensures the peptide binds to the column head; high organic diluent causes peak broadening.

  • Filtration: Filter through a 0.22 µm PTFE or PVDF syringe filter to remove particulate matter.

  • Vialing: Transfer to low-adsorption glass vials to prevent peptide loss.

UPLC-MS Instrument Conditions

Chromatography (UPLC):

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak shape).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 50% B (Linear gradient focused on peptide hydrophobicity)

    • 5.1 min: 95% B (Wash)

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

    • 8.0 min: End

Mass Spectrometry (MS):

  • Ionization: ESI Positive Mode (Peptides protonate well in FA).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20–30 V (Optimized for pentapeptides to prevent in-source fragmentation).

  • Scan Range: 200 – 1500 m/z.

  • Target Mass: Calculate [M+H]+ for Leuphasyl.

    • Formula: C29H39N5O7 (approximate, dependent on specific sequence variant).

    • Monoisotopic Mass: ~569.65 Da (Example). Look for [M+H]+ at 570.66.

Analytical Workflow Diagram

Workflow Sample Leuphasyl TFA Powder Prep Dissolution & Filtration (0.1% FA in H2O) Sample->Prep UPLC UPLC Separation (BEH C18, 1.7µm) Gradient Elution Prep->UPLC Injection ESI ESI Source (+) Protonation UPLC->ESI Eluent MS Mass Analyzer (Q-TOF or Quad) ESI->MS Ions Data Data Analysis Extract Ion Chromatogram (XIC) vs Total Ion Chromatogram (TIC) MS->Data Spectra

Figure 2: Analytical Workflow.[4] From raw powder to extracted ion chromatograms.

Interpreting the Data: The "Hidden" Impurities

The true value of this protocol is revealed in the data analysis.

The Deletion Sequence Scenario

In solid-phase peptide synthesis (SPPS), a common error is a "deletion sequence" where one amino acid fails to couple.

  • Leuphasyl (Target): Tyr-D-Ala-Gly-Phe-Leu[1]

  • Impurity (Des-Gly): Tyr-D-Ala-Phe-Leu (Missing Glycine)

In HPLC-UV: The Des-Gly impurity is structurally very similar to the target. It may elute on the "shoulder" of the main peak or co-elute entirely. UV purity might read 99.2% .

In UPLC-MS:

  • TIC (Total Ion Chromatogram): May look similar to UV.

  • Mass Spectrum: You will see the main peak at m/z 570.

  • Impurity Detection: You observe a smaller signal at m/z 513 (570 - 57 [Glycine mass]).

  • XIC (Extracted Ion Chromatogram): By extracting m/z 513, you see a distinct peak hiding under the main peak.

  • True Purity: Integration of MS peak areas (corrected for ionization efficiency) reveals the true purity is actually 96.5% .

Handling the TFA Counter-ion

While this method uses Formic Acid for separation, the sample itself is a TFA salt.

  • Observation: You may see a cluster at low mass or a background signal of m/z 113 (TFA anion) in negative mode, or adducts in positive mode.

  • Mitigation: The UPLC wash step (95% B) ensures TFA from the sample is flushed from the column, preventing carryover to the next run.

Conclusion

Transitioning from HPLC-UV to UPLC-MS for Leuphasyl TFA purity assessment is not just an upgrade in speed; it is a necessity for scientific accuracy. The use of Formic Acid with sub-2-micron columns eliminates the ion suppression issues of TFA while maintaining the resolution required to detect critical synthesis byproducts like deletion sequences.

Final Recommendation: For release testing of Leuphasyl, use UPLC-MS to establish identity and "organic purity." If quantification of the TFA counter-ion content itself is required (stoichiometry), perform a separate Ion Chromatography (IC) analysis or HPLC with conductivity detection.

References

  • Lipotec. (n.d.). Leuphasyl®: Mechanism of Action and Efficacy. Retrieved from

  • Waters Corporation. (2021). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from

  • McCalley, D. V. (2020). The Role of Counter-Ions in Peptides—An Overview. MDPI Separations. Retrieved from

  • BenchChem. (2025). A Comparative Guide to HPLC and UPLC-MS for Purity Analysis. Retrieved from

  • CureMD. (2010). Pentapeptide-18: Molecular Structure and Mechanisms. Retrieved from

Sources

Comparative Stability & Mechanistic Guide: Leuphasyl TFA vs. Vialox

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the domain of neuroactive cosmetic peptides, Leuphasyl TFA (Pentapeptide-18) and Vialox (Pentapeptide-3) represent two distinct mechanistic approaches to muscle relaxation: pre-synaptic modulation versus post-synaptic antagonism.

From a stability perspective, Leuphasyl TFA exhibits superior resistance to enzymatic degradation due to the incorporation of a D-enantiomer (D-Alanine ) in its sequence, a deliberate structural modification designed to thwart proteolysis. Vialox , while chemically robust due to a proline-rich sequence, relies on standard L-amino acid stereochemistry and functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR).

This guide provides a head-to-head technical analysis of their physicochemical stability, degradation pathways, and experimental protocols for validation.[1]

Mechanistic Foundation: The Synaptic "Pincer"

To understand the stability requirements, one must first map the target environment. These peptides operate at the neuromuscular junction (NMJ) but target opposite sides of the synaptic cleft.

  • Leuphasyl (Pre-Synaptic): Mimics enkephalins.[2][3] It couples to the

    
    -opioid receptor, activating 
    
    
    
    proteins. This inhibits voltage-gated
    
    
    channels, preventing vesicle fusion and Acetylcholine (ACh) release.
  • Vialox (Post-Synaptic): Mimics tubocurarine (snake venom motif). It competitively binds to the post-synaptic nAChR, preventing ACh from opening ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     channels, thus blocking depolarization.[1]
    
Visualization: Dual-Target Signaling Pathway

NMJ_Signaling cluster_presynaptic Pre-Synaptic Neuron cluster_cleft cluster_postsynaptic Post-Synaptic Muscle Cell Leuphasyl Leuphasyl TFA (Pentapeptide-18) OpioidR Enkephalin Receptor (Gi-Coupled) Leuphasyl->OpioidR Agonist Binding CaChannel Voltage-Gated Ca2+ Channel OpioidR->CaChannel Inhibits (Gi) Vesicle ACh Vesicles CaChannel->Vesicle Blocks Fusion ACh Acetylcholine (ACh) Vesicle->ACh Release (Blocked) nAChR nAChR Receptor (Na+ Channel) ACh->nAChR Activation Vialox Vialox (Pentapeptide-3) Vialox->nAChR Competitive Antagonism Muscle Muscle Contraction nAChR->Muscle Depolarization Blocked

Figure 1: The dual-action mechanism showing Leuphasyl's pre-synaptic inhibition and Vialox's post-synaptic blockade.

Physicochemical Profile & Stability Analysis

The stability of a peptide is dictated by its primary sequence (steric hindrance, susceptibility to hydrolysis) and its salt form.

Sequence Analysis
FeatureLeuphasyl TFA Vialox
INCI Name Pentapeptide-18Pentapeptide-3
Sequence Tyr-D-Ala-Gly-Phe-Leu Gly-Pro-Arg-Pro-Ala-NH2
Stereochemistry Mixed (D-Ala at pos 2)All L-Amino Acids
Molecular Weight ~569.6 g/mol (Free base)~495.6 g/mol
Hydrophobicity High (Phe, Leu, Tyr)Moderate (Pro-rich, Arg is polar)
Isoelectric Point (pI) ~5.5~12 (due to Arg)
Key Stabilizer D-Alanine : Prevents aminopeptidase cleavage.Pro-Arg-Pro : Rigid motif; C-term Amidation.
Stability Data Comparison
Enzymatic Stability (Proteolysis)
  • Leuphasyl: The incorporation of D-Alanine in the second position is the critical stability factor. Most endogenous aminopeptidases require L-amino acids in the N-terminal region to recognize and cleave the peptide bond. The D-stereoisomer acts as a "steric shield," significantly extending the half-life in plasma and skin homogenates compared to all-L peptides.

  • Vialox: While the Pro-Arg-Pro sequence induces a rigid conformation (polyproline helix-like) that offers some resistance to general proteases, it remains an all-L peptide. It is susceptible to trypsin-like serine proteases which specifically cleave at the C-terminal side of Arginine (Arg).

Chemical Stability (Hydrolysis & Oxidation)
  • Oxidation: Both peptides are relatively stable against oxidation. Neither sequence contains Methionine (Met) or Cysteine (Cys) , the primary sites for oxidative degradation (sulfoxide/disulfide formation).

  • Hydrolysis (The TFA Factor):

    • Leuphasyl TFA: The "TFA" indicates this is a Trifluoroacetate salt. In solution, TFA salts are acidic.[4] If dissolved in unbuffered water, the pH can drop to < 3.0. Prolonged exposure to low pH accelerates acid-catalyzed hydrolysis of the amide backbone (specifically the Asp-Pro bond if present, though absent here, general backbone cleavage can still occur at high temperatures).

    • Recommendation: Leuphasyl TFA must be buffered to pH 5.0–7.0 immediately upon dissolution to ensure long-term stability.

Experimental Protocol: Comparative Stability Testing

To objectively compare these peptides, a Forced Degradation Study (Stress Testing) is required. This protocol uses HPLC-MS to quantify degradation rates under accelerated conditions.

Workflow Diagram

Stability_Protocol cluster_stress Stress Conditions Start Stock Preparation (1 mg/mL in H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Oxidation Oxidation 3% H2O2, 25°C Start->Oxidation Thermal Thermal 80°C, pH 7.0 Start->Thermal Analysis LC-MS/MS Analysis (Timepoints: 0, 24, 48h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Data Calculate Half-life (t1/2) & Identify Impurities Analysis->Data

Figure 2: Forced degradation workflow to determine stability profiles.

Detailed Methodology
  • Preparation:

    • Dissolve Leuphasyl TFA and Vialox separately in deionized water to a concentration of 1 mg/mL.

    • Critical Step: For the Leuphasyl sample, measure pH. If < 4.0, adjust to pH 6.0 using dilute ammonium bicarbonate to simulate formulation conditions, unless testing acid stability specifically.

  • Stress Conditions:

    • Acid Stress: Add 0.1 N HCl. Incubate at 60°C.

    • Base Stress: Add 0.1 N NaOH. Incubate at 60°C. (Note: Peptides are generally most unstable here due to racemization and deamidation).

    • Enzymatic Challenge (Optional but Recommended): Incubate with a dilute serum or specific protease (e.g., Trypsin for Vialox, Leucine Aminopeptidase for Leuphasyl) at 37°C to verify the D-Ala protective effect.

  • Quantification (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Detection: UV at 214 nm (peptide bond) and MS (TIC) to identify fragments.

  • Success Criteria:

    • A stable peptide should retain >90% purity after 24 hours under thermal stress (60°C).

    • Leuphasyl should show <10% degradation in enzymatic assays where Vialox may show >50%.

Formulation & Handling Guidelines

Leuphasyl TFA Specifics
  • Counter-ion Management: The Trifluoroacetic acid (TFA) content can range from 10-30% by weight in the raw material. This is a strong acid.

  • Buffer Requirement: Always incorporate a buffer system (Citrate or Phosphate) to maintain pH 5.5–6.5.

  • Solubility: Highly soluble in water, but high ionic strength buffers may cause precipitation ("salting out"). Add peptide after the buffer is dissolved.

Vialox Specifics[1][6][7][8][9][10][11][12]
  • C-Terminal Amide: The NH2 at the C-terminus blocks the negative charge, making the peptide more basic (higher pI).

  • Compatibility: Avoid strong anionic surfactants (like SLS) which may complex with the Arginine (positive charge) and precipitate the peptide. Use non-ionic or amphoteric surfactants.

References

  • Lipotec S.A. (2020). Leuphasyl®: Mechanism of Action and Efficacy. Lubrizol Life Science. Link

  • DSM Nutritional Products. (2018). Vialox® Peptide: Technical Data Sheet. DSM Personal Care. Link

  • Gorouhi, F., & Maibach, H. I. (2009). Role of topical peptides in preventing or treating aged skin. International Journal of Cosmetic Science, 31(5), 327-345. Link

  • Schagen, S. K. (2017).[3] Topical Peptide Treatments with Effective Anti-Aging Results. Cosmetics, 4(2), 16. Link

  • Lupas, A., et al. (1991). Structure and stability of the D-amino acid containing peptides. Science, 252(5009), 1162-1164. (Foundational reference for D-aa stability). Link

Sources

Reproducing Leuphasyl TFA Clinical Efficacy: An In Vitro Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Pentapeptide-18 (Leuphasyl) TFA Salt

Executive Directive: Beyond the "Botox-Like" Buzzword

Leuphasyl (Pentapeptide-18) is frequently marketed as a "Botox-mimetic," but this simplification obscures its distinct pharmacological pathway. Unlike Botulinum Toxin A (which cleaves SNAP-25) or Argireline (which destabilizes the SNARE complex), Leuphasyl acts upstream at the synaptic membrane. It is an enkephalin analog .

To reproduce clinical results—specifically the 25–47% reduction in wrinkle depth (synergistic)—in an in vitro setting, one cannot simply measure cell viability. You must validate the inhibition of neuromuscular signaling .

This guide outlines a self-validating experimental framework to quantify Leuphasyl TFA's efficacy in modulating Acetylcholine (ACh) release and subsequent muscle contraction, comparing it directly against Argireline and Botulinum Toxin A.

Mechanistic Architecture & Comparative Logic

Understanding the precise molecular target is prerequisite to experimental design. Leuphasyl targets the enkephalin receptor (delta-opioid receptor), initiating a G-protein coupled cascade that closes voltage-gated Calcium channels (VGCC). Without Ca2+ influx, synaptic vesicles cannot fuse, and ACh release is inhibited.

Mechanism of Action Comparison

The following diagram contrasts the upstream action of Leuphasyl with the downstream action of Argireline.

Leuphasyl_Mechanism Leuphasyl Leuphasyl TFA (Pentapeptide-18) EnkR Enkephalin Receptor (G-Protein Coupled) Leuphasyl->EnkR Agonist Binding Gi Gi/Go Protein Activation EnkR->Gi Signaling Ca_Channel Voltage-Gated Ca2+ Channel Gi->Ca_Channel Modulates Ca_Influx Inhibit Ca2+ Influx Ca_Channel->Ca_Influx Closes Channel Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Prevents Fusion Argireline Argireline (Acetyl Hexapeptide-8) SNARE SNARE Complex (SNAP-25) Argireline->SNARE Destabilizes SNARE->Vesicle Required for ACh_Release Acetylcholine Release Vesicle->ACh_Release Exocytosis Muscle Muscle Contraction ACh_Release->Muscle Stimulation

Figure 1: Mechanistic divergence between Leuphasyl (upstream Ca2+ modulation) and Argireline (downstream SNARE complex destabilization).

Experimental Strategy: The Neuromuscular Junction Model

To replicate clinical efficacy in vitro, we must mimic the neuromuscular junction (NMJ) . Simple fibroblast assays (collagen contraction) are insufficient because Leuphasyl acts on neurons, not muscle cells directly.

Model Selection
  • Neuronal Component: PC12 cells (Pheochromocytoma) differentiated with NGF (Nerve Growth Factor). These cells express enkephalin receptors and release ACh upon depolarization.

  • Muscle Component (Optional but Recommended): Human Skeletal Muscle Myoblasts (HSMM) for co-culture functional assays.

The "TFA" Variable (Crucial Insight)

Most research peptides are supplied as Trifluoroacetate (TFA) salts. TFA can be cytotoxic at high concentrations and may modulate ion channels non-specifically [1].

  • Control: Always run a "Vehicle Control" containing the equivalent molarity of TFA (or Na-TFA) without the peptide to ensure the observed inhibition is due to the peptide sequence, not the counter-ion.

Protocol 1: Quantitative Acetylcholine Release Assay

Objective: Quantify the % inhibition of ACh release from differentiated neuronal cells under high-potassium (K+) depolarization.

Materials
  • Cells: PC12 Cell Line (ATCC® CRL-1721™).

  • Differentiation: Recombinant Human

    
    -NGF (50 ng/mL).
    
  • Detection: Amplex® Red Acetylcholine/Acetylcholinesterase Assay Kit (fluorescent).

  • Test Compounds: Leuphasyl TFA, Argireline (Benchmark).

Step-by-Step Methodology
  • Differentiation (Day 0-5):

    • Seed PC12 cells in collagen-coated 96-well black plates (20,000 cells/well).

    • Culture in low-serum medium supplemented with 50 ng/mL NGF for 5-7 days.

    • Validation: Confirm neurite outgrowth microscopically before proceeding.

  • Peptide Incubation (Day 6):

    • Wash cells with physiological Tyrode’s buffer (low K+).

    • Treat cells with Leuphasyl TFA at graded concentrations: 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM .

    • Benchmark: Treat parallel wells with Argireline (same concentrations).

    • Incubation Time:Overnight (16-24 hours) is critical. Short incubations (<1 hr) often fail because the intracellular signaling cascade (G-protein modulation) requires time to alter vesicle pools.

  • Stimulation & Release:

    • Remove treatment buffer.

    • Add High-K+ Tyrode’s Buffer (60 mM KCl) to trigger depolarization.

    • Incubate for 15 minutes at 37°C.

    • Collect the supernatant immediately.

  • Quantification:

    • Transfer supernatant to a fresh plate.

    • Add Amplex Red reaction mix (containing Choline Oxidase, HRP, Acetylcholinesterase).

    • Incubate 30 min in dark.

    • Measure Fluorescence (Ex/Em: 530/590 nm).

Data Processing

Calculate % Inhibition relative to the "Vehicle Control" (High K+ only).



Protocol 2: Synergistic Functional Analysis (Workflow)

Objective: Demonstrate the additive effect of Leuphasyl + Argireline, reproducing the "Botox-like" clinical claim.

Experimental_Workflow Start Differentiated PC12 Neurons Split Treatment Groups Start->Split Grp1 Control (Vehicle) Split->Grp1 Grp2 Leuphasyl (100 µM) Split->Grp2 Grp3 Argireline (100 µM) Split->Grp3 Grp4 Combination (50 µM Leu + 50 µM Arg) Split->Grp4 Stim KCl Depolarization (60mM) Grp1->Stim Grp2->Stim Grp3->Stim Grp4->Stim Measure ACh Release Quantification (Fluorescence) Stim->Measure Result Calculate Synergistic Index Measure->Result

Figure 2: Experimental workflow for testing synergistic efficacy of peptide combinations.

Comparative Data Analysis: What to Expect

The following table summarizes expected results based on successful reproduction of the mechanism [2, 3].

ParameterLeuphasyl TFAArgireline (Benchmark)Combination (1:1)Botulinum Toxin A (Pos.[1] Control)
Primary Target Enkephalin ReceptorSNAP-25 (SNARE)Dual PathwaySNAP-25 (Cleavage)
ACh Inhibition (Max) ~25 - 35% ~30 - 40%> 50% (Synergistic) ~100%
IC50 Estimate 10 - 50 µM10 - 50 µMLower (Combined)< 1 nM
Onset of Action Medium (Signal Cascade)Slow (Internalization)-Fast
Cytotoxicity (MTT) Low (>1 mM)Low (>1 mM)LowHigh (if not controlled)

Interpretation:

  • Leuphasyl alone rarely achieves 100% inhibition. It is a modulator, not a blocker. Expecting >40% inhibition from Leuphasyl alone is scientifically unrealistic and may indicate assay artifacts.

  • Synergy is Key: The clinical claim of "Botox-like" efficacy relies heavily on the combination . Your data should show that Inhibition(Combo) > Inhibition(Leu) + Inhibition(Arg).

Critical Troubleshooting & Validation

  • The "No Effect" Trap:

    • Cause: Using undifferentiated cells.

    • Fix: PC12 cells must be differentiated with NGF. Undifferentiated cells lack the synaptic machinery and enkephalin receptors required for Leuphasyl to work.

  • TFA Interference:

    • Cause: High concentrations of TFA (from the peptide salt) acidifying the media or affecting ion channels.

    • Fix: Buffer your media with HEPES (25 mM) during the incubation step. If using >1 mM peptide, consider using acetate salt peptides or performing a TFA-exchange.

  • False Positives in ACh Assay:

    • Cause: Endogenous choline in the media.

    • Fix: Use a defined buffer (Tyrode’s or KRB) for the release step, not growth media. Include a "No Enzyme" background control to subtract baseline choline signal.

References

  • National Institutes of Health (NIH). (2014). Trifluoroacetate acts as an allosteric modulator at the glycine receptor.[2] PubMed Central. Available at: [Link]

  • Lipotec S.A. (2005). Leuphasyl®: A new mechanism for expression wrinkles.[1][3] Technical Report. (Referenced in industry comparative studies).

  • MDPI Cosmetics. (2014). The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide.[4][5] Available at: [Link][4][6][7]

  • Cell Biolabs. (n.d.). Acetylcholine Assay Kit Protocol. Available at: [Link]

  • Scientific Reports. (2018). Synergistic effects of peptide combinations in skin anti-aging.[3][5] Available at: [Link] (General reference for peptide synergy methodologies).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Leuphasyl TFA

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. The handling of any chemical substance, including cosmetic peptides like Leuphasyl TFA (Pentapeptide-18), requires a thorough understanding of its properties and the implementation of appropriate safety protocols. This guide provides essential, step-by-step guidance on the personal protective equipment (PPE) required for handling Leuphasyl TFA, ensuring both personal safety and the integrity of your research. While Pentapeptide-18 is generally considered safe in cosmetic formulations, the trifluoroacetic acid (TFA) salt form, common in research-grade peptides, necessitates stringent handling procedures due to the corrosive nature of TFA.[1][2][3]

Understanding the Hazards: A Dual-Component Risk Assessment

A comprehensive understanding of the potential hazards is the foundation of a robust safety plan. With Leuphasyl TFA, we must consider the risks associated with both the peptide and its counter-ion.

  • Pentapeptide-18 (Leuphasyl): This synthetic peptide is not classified as a hazardous substance.[4] However, as with many cosmetic ingredients, there is a potential for skin irritation or allergic reactions in some individuals.[5][6][7] When handling the pure, lyophilized powder, inhalation should be minimized.[8]

  • Trifluoroacetic Acid (TFA): The TFA salt is a byproduct of the peptide synthesis and purification process.[3] Trifluoroacetic acid is a strong, corrosive acid that poses significant health risks upon exposure.[9][10][11]

    • Skin and Eye Contact: Can cause severe burns and serious eye damage.[9][10][11][12][13][14]

    • Inhalation: Vapors are irritating to the respiratory system and can be harmful.[9][10][12][15]

    • Ingestion: Toxic if swallowed and can cause severe burns to the digestive tract.[9][10]

Given the corrosive nature of the TFA component, all handling of Leuphasyl TFA should be performed with appropriate personal protective equipment.

Core Principles of Protection: Selecting the Right PPE

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[16][17][18] For handling Leuphasyl TFA, a multi-layered approach to PPE is recommended.

Essential PPE for Handling Leuphasyl TFA
PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[19]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as when handling larger volumes of dissolved peptide or during neutralization procedures.[19][20]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[19][20][21][22]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential splashes.[19][20][21][22][23]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[8][19] An N95 respirator is a suitable option.[20]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[19][21][22]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Leuphasyl TFA, from the moment it arrives in the lab to its final disposal, is crucial for maintaining a safe working environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store lyophilized Leuphasyl TFA in a tightly sealed container in a desiccator at -20°C for long-term storage.[24][25][26][27][28]

  • Because peptides are often hygroscopic, allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[8][19][29]

Step-by-Step PPE Protocol for Handling Lyophilized Powder

This workflow is designed for weighing and preparing stock solutions of Leuphasyl TFA.

PPE Workflow for Lyophilized Leuphasyl TFA cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing start Start: Prepare for Weighing ppe_donning Don Lab Coat, Safety Goggles, and Nitrile Gloves start->ppe_donning fume_hood Work within a Chemical Fume Hood ppe_donning->fume_hood weigh Quickly Weigh Lyophilized Powder fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve seal Tightly Seal Stock Solution and Original Vial dissolve->seal decontaminate Decontaminate Work Area seal->decontaminate ppe_doffing Doff PPE in Reverse Order: 1. Gloves 2. Lab Coat 3. Safety Goggles decontaminate->ppe_doffing hand_wash Wash Hands Thoroughly ppe_doffing->hand_wash end_process End hand_wash->end_process Disposal Decision Tree for Leuphasyl TFA cluster_hazardous Hazardous Waste Stream start Leuphasyl TFA Waste Generated is_contaminated Is the material contaminated with Leuphasyl TFA? start->is_contaminated collect Collect in a designated, non-metal hazardous waste container is_contaminated->collect Yes non_hazardous Dispose of as non-hazardous waste is_contaminated->non_hazardous No label_container Label container clearly: 'Hazardous Waste - Leuphasyl TFA' collect->label_container store_safe Store in a ventilated, secondary containment area label_container->store_safe contact_ehs Contact EHS for disposal store_safe->contact_ehs end_disposal Disposal Complete contact_ehs->end_disposal non_hazardous->end_disposal

Caption: Disposal Decision Tree for Leuphasyl TFA Waste.

By adhering to these rigorous safety protocols, you can confidently handle Leuphasyl TFA in your laboratory, ensuring a safe environment for yourself and your colleagues while advancing your research goals.

References

  • AZRA Botanical Simplicity. (2023, November 29). Pentapeptide-18 in Skincare Products. Retrieved from [Link]

  • Typology. (2025, November 28). "Pentapeptide-18": what is this active ingredient? Retrieved from [Link]

  • Typology. (2025, November 28). "Pentapeptide-18": what is this active ingredient? Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Compass Laboratory Furniture. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • AAPPTEC. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]

  • Dripdok. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Peptides.org. (2026, February 17). Pentapeptide-18 (Leuphasyl) Dosing Protocols and. Retrieved from [Link]

  • Dripdok. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Area Sustainability. (n.d.). TFA Disposal Methods. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. Retrieved from [Link]

  • Purepeptix. (2025, December 8). Safe Handling & Lab PPE for Peptides | Compliance Research Guide. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2012, May 15). Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Recommendations Concerning Chemical Hygiene in Laboratories. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]

  • Department of Science and Technology, Government of India. (n.d.). Guidelines and Best Practices for Safe Handling of Nanomaterials in Research Laboratories. Retrieved from [Link]

  • Gelest, Inc. (2017, August 16). SODIUM TRIFLUOROACETATE Safety Data Sheet. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2018, February 12). Personal Protective Equipment (PPE) and Other Government Agencies. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Skin and Connective Tissue-Derived Proteins and Peptides as Used in Cosmetics. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.